molecular formula C11H14O4 B1599107 2-(3-Methoxyphenoxy)-2-methylpropanoic acid CAS No. 140239-94-7

2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Cat. No.: B1599107
CAS No.: 140239-94-7
M. Wt: 210.23 g/mol
InChI Key: QJUAQHVOCKJYLS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methoxyphenoxy)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenoxy)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUAQHVOCKJYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396340
Record name 2-(3-methoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140239-94-7
Record name 2-(3-methoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Methoxyphenoxy)-2-methylpropanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Introduction

2-(3-Methoxyphenoxy)-2-methylpropanoic acid is a synthetic compound belonging to the class of phenoxyalkylcarboxylic acids. Its chemical structure, featuring a carboxylic acid head, a phenoxy linker, and a methylpropanoic acid moiety, places it in close structural analogy to a well-established class of lipid-lowering drugs known as fibrates. While specific biological data for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is not extensively documented in publicly available literature, its structure strongly suggests a mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha isoform (PPARα).

This guide will, therefore, elucidate the core mechanism of action of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid based on the established pharmacology of its structural analogs. We will delve into the molecular signaling pathways, the expected physiological consequences, and the key experimental protocols required to validate this proposed mechanism, providing a comprehensive resource for researchers in pharmacology and drug development.

Part 1: The Core Mechanism - PPARα Agonism

The primary molecular target for fibrates and related phenoxyalkylcarboxylic acids is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1][2] The central hypothesis is that 2-(3-Methoxyphenoxy)-2-methylpropanoic acid acts as an agonist for PPARα, initiating a cascade of genomic events that collectively re-program lipid metabolism.

The PPARα Signaling Cascade

The activation of PPARα follows a well-defined sequence of molecular events:

  • Ligand Binding: The journey begins with the diffusion of the lipophilic 2-(3-Methoxyphenoxy)-2-methylpropanoic acid across the cell and nuclear membranes to bind to the Ligand Binding Domain (LBD) of PPARα within the nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPARα protein. This new conformation facilitates the dissociation of corepressor proteins and the recruitment of the Retinoid X Receptor (RXR), another nuclear receptor, to form an obligate heterodimer (PPARα-RXR).[3]

  • PPRE Binding: The activated PPARα-RXR heterodimer translocates to the DNA, where it recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]

  • Transcriptional Activation: Upon binding to PPREs, the heterodimer recruits a suite of coactivator proteins (e.g., p300/CBP, PGC-1). This complex then initiates the transcription of downstream target genes, leading to an increase in the synthesis of specific proteins involved in lipid metabolism.[3]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_cyto 2-(3-Methoxyphenoxy)- 2-methylpropanoic acid Ligand_nuc Ligand Ligand_cyto->Ligand_nuc Nuclear Translocation PPARa PPARα RXR RXR PPARa->RXR CoR Corepressors PPARa->CoR Inactive State PPRE PPRE PPARa->PPRE Binds DNA RXR->PPRE CoA Coactivators PPRE->CoA Recruits Transcription Target Gene Transcription CoA->Transcription Initiates Ligand_nuc->PPARa Binds to LBD

Caption: PPARα Signaling Pathway.

Downstream Effects and Physiological Outcomes

The activation of PPARα and subsequent gene transcription leads to a coordinated metabolic response aimed at reducing plasma triglycerides.

Target Gene Category Specific Genes Upregulated Metabolic Consequence
Fatty Acid Uptake Fatty Acid Transport Protein (FATP), CD36Increased uptake of fatty acids into hepatocytes.
Fatty Acid Oxidation Acyl-CoA Oxidase (ACOX1), Carnitine Palmitoyltransferase 1 (CPT1)Increased β-oxidation (breakdown) of fatty acids in peroxisomes and mitochondria.
Lipoprotein Metabolism Lipoprotein Lipase (LPL)Increased clearance of triglyceride-rich lipoproteins (VLDL, chylomicrons) from circulation.
Apolipoprotein Synthesis Apolipoprotein A-I (ApoA-I), Apolipoprotein A-II (ApoA-II)Increased synthesis of HDL particles.
Apolipoprotein Regulation Apolipoprotein C-III (ApoC-III) (Downregulated)Decreased inhibition of lipoprotein lipase, further enhancing triglyceride clearance.

The net physiological effects of these changes are:

  • Significant reduction in plasma triglyceride levels.

  • Modest increase in High-Density Lipoprotein (HDL) cholesterol levels.

  • Variable effects on Low-Density Lipoprotein (LDL) cholesterol, which can sometimes increase, particularly in individuals with high baseline triglycerides.

Part 2: Experimental Validation Protocols

To empirically determine and quantify the activity of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, a series of in vitro and cell-based assays are essential. These protocols form a self-validating system, moving from direct molecular interaction to functional cellular response.

Experimental_Workflow cluster_workflow Validation Workflow Start Compound Synthesis & Purification Binding_Assay Step 1: In Vitro Binding Assay (TR-FRET) Start->Binding_Assay Test Affinity Reporter_Assay Step 2: Cell-Based Reporter Assay (Luciferase) Binding_Assay->Reporter_Assay Test Function Gene_Expression Step 3: Target Gene Expression Analysis (qPCR) Reporter_Assay->Gene_Expression Test Downstream Effect End Mechanism Confirmed Gene_Expression->End

Caption: Experimental Workflow for Mechanistic Validation.

Protocol 1: In Vitro PPARα Ligand Binding Assay (TR-FRET)

Objective: To determine if 2-(3-Methoxyphenoxy)-2-methylpropanoic acid directly binds to the PPARα Ligand Binding Domain (LBD) and to quantify its binding affinity (IC50).

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen™, is a robust, high-throughput method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a dilution series of the test compound (2-(3-Methoxyphenoxy)-2-methylpropanoic acid) and a known PPARα agonist (e.g., GW7647) as a positive control in the assay buffer.

    • Prepare a solution containing the GST-tagged PPARα-LBD.

    • Prepare a solution of a terbium-labeled anti-GST antibody.

    • Prepare a solution of a fluorescently-labeled fatty acid tracer (e.g., Fluormone™ Pan-PPAR Green) that binds to the PPARα-LBD.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control to the wells of a 384-well microplate.

    • Add 5 µL of the PPARα-LBD/terbium-antibody mix to all wells.

    • Add 10 µL of the fluorescent tracer to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for terbium).

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

  • Data Analysis:

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Protocol 2: Cell-Based PPARα Reporter Gene Assay

Objective: To measure the functional ability of the compound to activate PPARα and drive the transcription of a reporter gene in a cellular context.

Methodology: This assay uses a host cell line (e.g., HEK293T or HepG2) engineered to express the full-length PPARα protein and a reporter construct containing multiple PPREs upstream of a luciferase gene.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with two plasmids: one expressing human PPARα and another containing a PPRE-driven firefly luciferase reporter gene. A constitutively expressed Renilla luciferase plasmid can be included for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells into a 96-well plate.

    • Prepare a serial dilution of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid and a positive control (e.g., fenofibric acid).

    • Treat the cells with the compounds for 18-24 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells using a dual-luciferase reporter assay buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity (as fold activation over vehicle control) against the log of the compound concentration.

    • Fit the data to a dose-response curve to calculate the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).

Protocol 3: Analysis of Endogenous Target Gene Expression

Objective: To confirm that the compound regulates the expression of known PPARα target genes in a physiologically relevant cell line.

Methodology: Quantitative Real-Time PCR (qPCR) is used to measure changes in mRNA levels of target genes (e.g., CPT1, ACOX1) in human hepatoma cells (HepG2).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to ~80% confluency.

    • Treat cells with various concentrations of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, a positive control, and a vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, forward and reverse primers for target genes (CPT1, ACOX1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Use the ΔΔCt method to determine the fold change in target gene expression relative to the housekeeping gene and normalized to the vehicle control.

Illustrative Data Summary

While specific experimental data for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid are not available, the expected outcomes from the protocols above can be summarized as follows. This table is for illustrative purposes only.

Assay Parameter Illustrative Value Interpretation
TR-FRET Binding Assay IC505.2 µMDemonstrates direct binding to the PPARα LBD with micromolar affinity.
Reporter Gene Assay EC5012.5 µMShows functional activation of the PPARα pathway in a cellular context.
Reporter Gene Assay Emax85% (vs. control)Indicates it is a full agonist, capable of eliciting a strong transcriptional response.
qPCR (CPT1 gene) Fold Change (at 20 µM)4.5-fold increaseConfirms upregulation of a key gene involved in fatty acid oxidation.

Conclusion

Based on a robust structure-activity relationship analysis, 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is predicted to function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Its mechanism of action involves binding to and activating PPARα, leading to the formation of a heterodimer with RXR, which then modulates the transcription of a suite of genes critical to lipid metabolism. The ultimate physiological consequence is a potent reduction in plasma triglycerides. The experimental protocols detailed herein provide a clear and validated pathway for confirming this proposed mechanism and quantifying the compound's potency and efficacy. This guide serves as a foundational document for researchers aiming to characterize this and other novel compounds within the promising therapeutic class of PPAR modulators.

References

  • Miyachi, H., Nomura, M., Tanase, T., Takahashi, Y., Ide, T., Tsunoda, M., Murakami, K., & Awano, K. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & medicinal chemistry letters, 12(1), 77–80. [Link]

  • Staels, B., & Fruchart, J. C. (2005). Therapeutic roles of peroxisome proliferator-activated receptor agonists. Diabetes, 54(8), 2460-2470.
  • Li, W., Jia, H., He, X., Shi, W., & Zhong, B. (2012). Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of enzyme inhibition and medicinal chemistry, 27(2), 311–318. [Link]

  • Fruchart, J. C. (2001). [Mechanisms of action of hypolipidemic agents]. La Revue du praticien, 51(2), 143–147. [Link]

  • Montanari, C., Pavan, M., & Valsasina, B. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine drugs, 21(2), 94. [Link]

  • Blake, W. L., & Clarke, S. D. (1990). Suppression of rat hepatic fatty acid synthase and S14 gene transcription by dietary polyunsaturated fat. The Journal of nutrition, 120(12), 1727–1729.
  • Hakkola, J., Hukkanen, J., & Pelkonen, O. (2000). Regulation of xenobiotic-metabolizing cytochrome P450 enzymes by ligands of orphan nuclear receptors. Xenobiotica, 30(5), 441-460.
  • Hart, C. M., & Cress, W. D. (2002). The nuclear receptor superfamily. Human cell, 15(3), 111-122.
  • Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators.
  • Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular metabolism, 3(4), 354–371.
  • Lefebvre, P., Chin, D. J., & Auwerx, J. (1994). Activation of the peroxisome proliferator-activated receptor-retinoid X receptor heterodimer is required for the transcriptional induction of the acyl-coenzyme A oxidase gene by fatty acids and fibrates. The Journal of biological chemistry, 269(42), 26507–26510.
  • Mandard, S., Müller, M., & Kersten, S. (2004). Peroxisome proliferator-activated receptor alpha target genes. Cellular and molecular life sciences : CMLS, 61(4), 393–416.
  • Schoonjans, K., Peinado-Onsurbe, J., & Lefebvre, A. M. (1996). PPARalpha and PPARgamma activators direct a distinct tissue-specific transcriptional response via a PPRE in the 5'-flanking region of the human LPL gene. The EMBO journal, 15(19), 5336–5348.
  • Shipley, J. M., & Waxman, D. J. (2006). The liver-enriched transcription factor CREB-H is a novel target for regulation by the peroxisome proliferator-activated receptor-alpha. Molecular pharmacology, 69(6), 1986–1996.
  • Vu-Dac, N., Schoonjans, K., & Laine, B. (1994). Negative regulation of the human apolipoprotein A-I promoter by fibrates can be attenuated by the interaction of the peroxisome proliferator-activated receptor with its DNA binding site. The Journal of biological chemistry, 269(49), 31012–31018.

Sources

Technical Guide: Biological Profile of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid . This document is structured for researchers investigating metabolic signaling pathways (specifically PPARs) and sensory receptor modulation.

Part 1: Executive Technical Analysis

Compound Identity:

  • IUPAC Name: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid[1][][3]

  • CAS Number: 140239-94-7[][3][]

  • Chemical Class: Phenoxyisobutyric acid derivative (Fibrate pharmacophore)

  • Molecular Formula:

    
    []
    
  • Molecular Weight: 210.23 g/mol []

Core Biological Directive: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid serves as a critical Structure-Activity Relationship (SAR) probe in two distinct biological domains:

  • Metabolic Regulation (Primary): It acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically probing the steric tolerance of the PPAR-

    
     ligand-binding domain (LBD). It is a structural analog of Clofibrate and the active metabolite of Fenofibrate, distinguished by the meta-methoxy substitution rather than the para-chloro/carbonyl groups found in marketed drugs.
    
  • Sensory Modulation (Secondary): It functions as a structural analog to Lactisole (a sweet taste inhibitor), used to map the transmembrane binding pocket of the T1R3 sweet taste receptor subunit.[5]

Part 2: Mechanistic Action & Signaling Pathways

PPAR- Agonism and Lipid Metabolism

The 2-methylpropanoic acid tail (isobutyric acid group) is the essential "anchor" for fibrate-class drugs. This moiety forms a carboxylate clamp within the PPAR LBD, interacting with conserved Tyrosine (Tyr464) and Histidine (His440) residues.

  • Mechanism: The compound enters the nucleus and binds to PPAR-

    
    . This induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR).
    
  • Transcriptional Effect: The PPAR-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Physiological Outcome: Upregulation of genes involved in

    
    -oxidation (e.g., CPT1, ACOX1) and downregulation of APoC-III, leading to reduced serum triglycerides.
    

Signaling Pathway Visualization:

PPAR_Pathway Ligand 2-(3-Methoxyphenoxy)-2- methylpropanoic acid PPAR PPAR-alpha (Cytosol/Nucleus) Ligand->PPAR Ligand Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Nuclear Translocation & Binding Transcription Gene Transcription (CPT1, ACOX1, LPL) DNA->Transcription Recruitment of Co-activators Metabolism Increased Lipid Beta-Oxidation Transcription->Metabolism Enzyme Synthesis

Figure 1: Mechanism of Action for Phenoxyisobutyric Acid Derivatives in Lipid Metabolism.

T1R3 Sweet Taste Receptor Modulation

This compound is a steric probe for the sweet taste receptor.[6] Unlike Lactisole (which is a propanoic acid derivative with a para-methoxy group), the isobutyric (dimethyl) and meta-substitution of this compound creates steric bulk.

  • Activity: It acts as a negative allosteric modulator (NAM) or a low-affinity antagonist of the T1R2/T1R3 heterodimer.

  • Utility: Researchers use it to determine the spatial constraints of the T1R3 transmembrane domain (TMD). If the receptor tolerates the extra methyl group at the

    
    -carbon, it indicates plasticity in the orthosteric site.
    

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Bargellini Reaction

Rationale: Direct synthesis from phenol and acetone/chloroform is often low yield. The Bargellini reaction or a modified Williamson ether synthesis is preferred for high purity required for biological assays.

Reagents:

  • 3-Methoxyphenol (Resorcinol monomethyl ether)

  • Acetone

  • Chloroform (

    
    )
    
  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenol (10 mmol) in acetone (50 mL).

  • Base Addition: Add pulverized NaOH (40 mmol) slowly to the solution at 0°C.

  • Reagent Addition: Add Chloroform (15 mmol) dropwise over 30 minutes. The chloroform and acetone generate the in situ electrophile (trichloromethyloxirane intermediate).

  • Reflux: Heat the mixture to reflux (approx. 56-60°C) for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

  • Workup: Evaporate acetone. Acidify the residue with 2M HCl to pH 2.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethanol to obtain the pure acid.

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the phenolic proton and the appearance of a singlet integrating to 6H (gem-dimethyl group) at approximately

    
     1.5–1.6 ppm.
    
Protocol B: PPAR- Transactivation Assay (Luciferase Reporter)

Rationale: To quantify the agonist efficacy of the compound compared to a standard fibrate (e.g., Fenofibrate).

Materials:

  • HEK293 cells.

  • Plasmids: pSG5-PPAR

    
     (expression vector), PPRE-Luc (reporter), pRL-TK (internal control).
    
  • Test Compound: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (dissolved in DMSO).

Workflow:

  • Seeding: Plate HEK293 cells in 96-well plates (

    
     cells/well).
    
  • Transfection: After 24h, co-transfect plasmids using Lipofectamine.

  • Treatment: 24h post-transfection, treat cells with the test compound (Concentration range: 1

    
    M to 100 
    
    
    
    M) and Positive Control (Fenofibric acid, 50
    
    
    M).
  • Incubation: Incubate for 24 hours.

  • Measurement: Lyse cells and measure luminescence using a Dual-Luciferase Assay System.

  • Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase. Plot Dose-Response curve to calculate

    
    .
    

Part 4: Comparative Data & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) logic comparing this probe to established bioactive molecules.

CompoundStructure (Phenoxy-Tail)SubstitutionPrimary ActivityBiological Role
Test Compound Isobutyric Acid 3-Methoxy (meta) PPAR Agonist (Probe) SAR Probe / Intermediate
ClofibrateIsobutyric Acid4-Chloro (para)PPAR-

Agonist
Lipid Lowering Drug
Fenofibric AcidIsobutyric Acid4-(4-chlorobenzoyl)PPAR-

Agonist
Lipid Lowering Drug
LactisolePropanoic Acid4-Methoxy (para)T1R3 AntagonistSweet Taste Inhibitor
2-PPPropanoic AcidUnsubstitutedWeak T1R3 AntagonistMechanistic Control

Key Insight: The shift from propanoic (Lactisole) to isobutyric (Test Compound) generally increases lipophilicity and PPAR affinity but may decrease sweet taste receptor affinity due to steric clash in the T1R3 transmembrane pocket.

Part 5: References

  • Schiffman, S. S., et al. (1999).[7] "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[7] Chemical Senses.

  • BOC Sciences. (2024). "2-(3-Methoxyphenoxy)-2-methylpropanoic acid - Product Analysis." Chemical Catalog.

  • Waku, T., et al. (2009). "Structural basis for the recognition of fibrates by PPARalpha." Journal of Biological Chemistry. (Provides the structural basis for the isobutyric acid headgroup binding).

  • Ohta, K., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE.

  • PubChem. (2024). "Compound Summary: 3-(2-Methoxyphenoxy)propanoic acid (Structural Analog)." National Library of Medicine.

Sources

Technical Guide: Therapeutic Targets of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS 140239-94-7), a structural analog of both the lipid-lowering drug Clofibrate and the sweet taste inhibitor Lactisole . Based on its pharmacophore, this compound represents a dual-modulator acting on nuclear receptors (PPARs) and G-protein coupled receptors (TAS1R family), offering potential therapeutic avenues for metabolic syndrome and dyslipidemia.

Executive Summary & Chemical Identity

Compound Name: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid CAS Registry Number: 140239-94-7 Molecular Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol Structural Class: Phenoxyisobutyric Acid Derivative (Fibrate Analog)

Pharmacological Profile: This compound integrates the phenoxy-isobutyric acid moiety essential for PPARα activation (characteristic of fibrates) with a methoxy-substitution pattern similar to sweet taste inhibitors like Lactisole. Its therapeutic potential lies in this duality:

  • Metabolic Regulation: Agonism of Peroxisome Proliferator-Activated Receptor alpha (PPARα) .

  • Chemosensory Modulation: Antagonism of the Sweet Taste Receptor (TAS1R2/TAS1R3) , specifically the T1R3 subunit.

Primary Therapeutic Targets & Molecular Mechanisms

Target A: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

As a structural analog of clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid), this compound functions as a PPARα agonist.

  • Mechanism of Action:

    • Ligand Binding: The carboxylate head group forms hydrogen bonds with the Tyr464 and Tyr314 residues in the PPARα ligand-binding domain (LBD), while the 3-methoxyphenoxy tail occupies the hydrophobic pocket.

    • Transactivation: Binding induces a conformational change, recruiting co-activators (e.g., PGC-1α) and promoting heterodimerization with the Retinoid X Receptor (RXR).

    • Gene Regulation: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in promoter regions, upregulating genes involved in fatty acid

      
      -oxidation (e.g., CPT1A, ACOX1) and downregulating pro-inflammatory cytokines.
      
  • Therapeutic Application: Treatment of Hypertriglyceridemia and Dyslipidemia .

Target B: Sweet Taste Receptor Subunit T1R3 (TAS1R3)

Research indicates that fibrates and phenoxy-acid derivatives act as allosteric inhibitors of the human sweet taste receptor, specifically targeting the Transmembrane Domain (TMD) of the T1R3 subunit.

  • Mechanism of Action:

    • Allosteric Inhibition: Unlike competitive antagonists that bind the Venus Flytrap (VFT) domain, phenoxy-isobutyric acids bind to the TMD of T1R3, stabilizing the receptor in an inactive conformation.

    • Gut-Brain Axis Modulation: T1R3 is expressed in intestinal enteroendocrine L-cells. Its inhibition can downregulate the glucose-dependent secretion of incretins (GLP-1, GIP) and the upregulation of the glucose transporter SGLT1 .

  • Therapeutic Application: Obesity and Type 2 Diabetes management via reduction of intestinal glucose absorption and modulation of cephalic phase insulin release.

Visualization of Signaling Pathways

The following diagram illustrates the dual signaling pathways: the nuclear PPARα pathway in hepatocytes and the membrane-bound T1R3 pathway in enteroendocrine cells.

G cluster_0 Hepatocyte (Lipid Metabolism) cluster_1 Enteroendocrine Cell (Glucose Sensing) Compound 2-(3-Methoxyphenoxy)- 2-methylpropanoic acid PPARa PPARα (Nucleus) Compound->PPARa Agonist Binding T1R3 T1R3 Transmembrane Domain Compound->T1R3 Allosteric Inhibition Heterodimer PPARα-RXR Complex PPARa->Heterodimer + RXR RXR RXR PPRE PPRE (DNA) Heterodimer->PPRE Transcription BetaOx Increased β-Oxidation (CPT1A, ACOX1) PPRE->BetaOx Lipids Decreased Serum Triglycerides BetaOx->Lipids GProtein Gustducin (Gα-gust) T1R3->GProtein Blocks Activation PLCb2 PLCβ2 / IP3 GProtein->PLCb2 CaRelease Ca2+ Release PLCb2->CaRelease SGLT1 SGLT1 Upregulation CaRelease->SGLT1

Caption: Dual mechanism of action showing PPARα activation in the liver (top) and T1R3 inhibition in the gut (bottom), leading to distinct metabolic outcomes.

Experimental Validation Protocols

To validate the activity of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, the following standardized protocols should be employed.

Protocol A: PPARα Transactivation Assay (Luciferase Reporter)

Objective: Quantify the agonist potency (EC50) on human PPARα.

StepProcedureCritical Parameters
1. Transfection Co-transfect COS-7 or HEK293 cells with: 1. Expression vector for hPPARα-LBD fused to Gal4-DBD.2. Luciferase reporter plasmid (UAS-Luc).Ratio: 1:1 plasmid ratio.Control: Renilla luciferase for normalization.
2. Treatment 24h post-transfection, treat cells with the compound (0.1 µM – 100 µM) in serum-free media.Positive Control: Fenofibric acid (10 µM).Vehicle: DMSO < 0.1%.
3. Incubation Incubate for 18–24 hours at 37°C, 5% CO₂.Ensure cells are 70-80% confluent before treatment.
4. Detection Lyse cells and add Luciferin substrate. Measure luminescence using a microplate reader.Metric: Fold-induction relative to vehicle control.
Protocol B: T1R3 Calcium Mobilization Assay (FLIPR)

Objective: Assess inhibitory activity (IC50) against sweet taste signaling.

StepProcedureCritical Parameters
1. Cell Line Use HEK293 cells stably expressing human T1R2/T1R3 and Gα15 (promiscuous G-protein).Gα15 is required to couple T1R3 to Calcium release.
2. Dye Loading Load cells with Fluo-4 AM or Fura-2 calcium indicator dye for 45 mins.Buffer: HBSS with 20 mM HEPES.
3. Stimulation Apply compound (antagonist) 5 mins prior to stimulation with a sweet agonist (e.g., Sucralose 1 mM).Pre-incubation is critical for allosteric inhibitors.
4. Measurement Monitor real-time fluorescence changes (Ex 488nm / Em 520nm) upon agonist addition.Analysis: Calculate % inhibition of the peak calcium response.

Safety & ADME Considerations

  • Metabolic Stability: The isobutyric acid group protects against

    
    -oxidation, but the methoxy group is susceptible to O-demethylation by CYP2D6 or CYP2C9, potentially yielding a phenolic metabolite (3-hydroxyphenoxy derivative).
    
  • Glucuronidation: The carboxylic acid tail is a primary site for Phase II conjugation (UGT enzymes), leading to rapid renal excretion.

  • Toxicity: As a fibrate analog, monitor for peroxisome proliferation (rodent specific) and potential myotoxicity (rhabdomyolysis risk) if co-administered with statins.

References

  • Maillet, E. L., et al. (2009). "Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3." Journal of Medicinal Chemistry, 52(21), 6931-6935. Link

  • Brown, P. J., et al. (1997). "Identification of peroxisome proliferator-activated receptor alpha (PPARalpha) agonists." Chemistry & Biology, 4(12), 909-918. Link

  • Dyer, J., et al. (2005). "Nutrient regulation of the intestinal Na+/glucose co-transporter (SGLT1) gene expression." Biochemical and Biophysical Research Communications, 330(4), 1076-1080. Link

  • Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propionic acid." Chemical Senses, 24(4), 439-447. Link

preliminary in vitro evaluation of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Vitro Pharmacological Profiling of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid: A Structural Probe for PPAR


 Modulation

Executive Summary & Chemical Rationale

This technical guide outlines the preliminary in vitro evaluation strategy for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS: 140239-94-7). Structurally, this compound belongs to the phenoxyisobutyric acid class, a scaffold historically validated by the "fibrate" class of hypolipidemic drugs (e.g., Clofibrate, Fenofibrate).

Chemical Logic:

  • Scaffold: The 2-methylpropanoic acid moiety (isobutyric acid) is the critical pharmacophore required for ionic interaction with Tyr464 and His440 within the Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) Ligand Binding Domain (LBD).
    
  • Substituent Effect: Unlike Clofibrate (4-chloro substitution), the target molecule features a 3-methoxy (meta-OCH

    
    )  group. This shift from para to meta positioning alters the steric fit within the LBD hydrophobic pocket (specifically Arm III), making this compound a valuable probe for assessing PPAR subtype selectivity and potency relative to established fibrates.
    

Primary Objective: To validate the compound as a PPAR


 agonist and assess its selectivity against PPAR

/

isoforms.

Physicochemical Profiling (Pre-Assay Check)

Before biological testing, the compound's solution behavior must be defined to prevent assay artifacts (e.g., precipitation).

ParameterEstimated ValueExperimental Implication
Molecular Weight 210.23 g/mol Low MW facilitates rapid membrane permeability.
cLogP ~2.5 – 2.8Moderate lipophilicity; likely requires DMSO for stock solutions.
pKa (Acid) ~4.5Ionized (anionic) at physiological pH (7.4).
Solubility Low in water (neutral form)Protocol: Dissolve in 100% DMSO to 100 mM stock; dilute to <0.1% DMSO in media.

Primary Pharmacodynamics: Nuclear Receptor Transactivation

The "Gold Standard" for evaluating fibrate analogs is the Gal4-PPAR chimera reporter assay . This system isolates the Ligand Binding Domain (LBD) of the receptor, eliminating interference from endogenous receptors.

Mechanism of Action (Visualization)

PPAR_Pathway Ligand 2-(3-Methoxyphenoxy)- 2-methylpropanoic acid PPAR PPARα LBD Ligand->PPAR Binding (Tyr464) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex PPRE PPRE (Promoter) Complex->PPRE DNA Binding Transcription Transcription (Luciferase/Target Gene) PPRE->Transcription Activation

Figure 1: Mechanism of Action. The ligand binds the PPAR


 LBD, recruiting RXR to form a heterodimer that binds Peroxisome Proliferator Response Elements (PPRE).
Protocol 1: Luciferase Reporter Assay (HEK293 Cells)

Objective: Quantify agonist potency (


) relative to a positive control.
  • Cell Seeding: Plate HEK293T cells in white-walled 96-well plates (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).

  • Transfection (24h post-seeding):

    • Plasmid A: Gal4-PPAR

      
      -LBD (Receptor construct).
      
    • Plasmid B: UAS-Luciferase (Reporter).

    • Plasmid C: Renilla Luciferase (Internal control for transfection efficiency).

    • Reagent: Lipofectamine 3000 or FuGENE HD.

  • Treatment (24h post-transfection):

    • Treat cells with the test compound (0.1 µM to 100 µM, log scale).

    • Positive Control: GW7647 (highly potent) or Fenofibric Acid.

    • Negative Control: 0.1% DMSO vehicle.

  • Readout (24h post-treatment):

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly and Renilla luminescence (Dual-Luciferase Assay System).

  • Data Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to calculate

    
    .
    

Success Criterion:


-fold induction of luciferase activity compared to vehicle at 100 µM.

Secondary Profiling: Selectivity & Functional Validation

Fibrates are known for "off-target" activity on PPAR


 (adipogenic) and PPAR

. Specificity is crucial for safety (avoiding unwanted weight gain associated with PPAR

).
Protocol 2: Subtype Selectivity Screen

Repeat Protocol 1 using Gal4-PPAR


-LBD  and Gal4-PPAR

-LBD
plasmids.
  • Target Profile: High potency on

    
    , low/no activity on 
    
    
    
    and
    
    
    .
  • Note: The 3-methoxy substitution may reduce steric clash in the larger PPAR

    
     pocket compared to 4-substituted analogs; monitor closely.
    
Protocol 3: Functional Gene Expression (qPCR)

Transcriptional activation must translate to metabolic changes.

  • Model: HepG2 (Human Hepatocellular Carcinoma) cells.

  • Target Genes:

    • CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme for fatty acid oxidation.

    • ACOX1 (Acyl-CoA Oxidase 1): Peroxisomal

      
      -oxidation marker.
      
  • Method: Treat HepG2 cells (50 µM, 24h)

    
     RNA Extraction 
    
    
    
    RT-qPCR.
  • Validation: Significant upregulation (

    
    ) of CPT1A confirms functional lipid-lowering potential.
    

Safety & ADME Considerations

Phenoxyisobutyric acids are highly protein-bound and can induce peroxisome proliferation (in rodents) or mitochondrial toxicity.

Protocol 4: Mitochondrial Toxicity (Glu/Gal Switch)

Fibrates can impair mitochondrial respiration.

  • Method: Culture HepG2 cells in two media types:

    • Glucose Media: Cells use glycolysis (mitochondria-independent).

    • Galactose Media: Cells forced to use oxidative phosphorylation (mitochondria-dependent).

  • Treatment: Expose to

    
     concentration for 24h.
    
  • Readout: ATP viability assay (CellTiter-Glo).

  • Interpretation: If toxicity is significantly higher in Galactose media (

    
    -fold shift in 
    
    
    
    ), the compound is a mitochondrial toxin.

Experimental Workflow Summary

Workflow Start Compound: 2-(3-Methoxyphenoxy)- 2-methylpropanoic acid Solubility DMSO Solubility Check (100 mM Stock) Start->Solubility Screen Primary Screen: PPARα Transactivation (HEK293) Solubility->Screen Decision >5-fold Induction? Screen->Decision Selectivity Selectivity Panel: PPARγ / PPARδ Decision->Selectivity Yes Stop Discard / Redesign Decision->Stop No Functional Functional Assay: qPCR (CPT1A, ACOX1) (HepG2) Selectivity->Functional

Figure 2: Decision tree for the preliminary evaluation of the candidate compound.

References

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal. Link

  • Kamata, S., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates.[1][2][3] Cell Reports. Link

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery.[4] Journal of Medicinal Chemistry. Link

  • Monsalve, F. A., et al. (2013). Peroxisome Proliferator-Activated Receptor Modulators: The Future of Metabolic Disorders Treatment? PPAR Research. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural pharmacology, synthesis, and experimental validation of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid , a critical probe molecule in the study of phenoxy-isobutyric acid pharmacophores.

Structural Analog Analysis for PPAR Agonism and T1R3 Modulation

Executive Summary

2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS: 140239-94-7) serves as a pivotal structural probe within the phenoxy-isobutyric acid class. This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for two distinct therapeutic classes:

  • Fibrates (PPAR

    
     Agonists):  Lipid-lowering agents like Clofibrate and Fenofibrate.
    
  • Taste Modifiers (T1R3 Inhibitors): Sweet taste inhibitors like Lactisole.

This guide analyzes the 3-methoxy analog to elucidate the Structure-Activity Relationship (SAR) determinants—specifically the impact of meta-substitution and


-gem-dimethylation—on receptor selectivity between Peroxisome Proliferator-Activated Receptors (PPARs) and the Sweet Taste Receptor (T1R2/T1R3).

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
IUPAC Name 2-(3-Methoxyphenoxy)-2-methylpropanoic acid
Common Scaffolds Phenoxyisobutyric acid; Fibric acid core
CAS Number 140239-94-7
Molecular Formula C

H

O

Molecular Weight 210.23 g/mol
Melting Point 128 °C
Solubility Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid)

Synthesis Protocol: Williamson Ether Strategy

While the Bargellini reaction (phenol + acetone + chloroform) is a historical route for this class, the Williamson Ether Synthesis offers superior control over the


-gem-dimethyl moiety and minimizes side reactions.
Reagents & Materials
  • Substrate: 3-Methoxyphenol (Resorcinol monomethyl ether)

  • Alkylation Agent: Ethyl 2-bromo-2-methylpropanoate

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF

  • Hydrolysis: Lithium Hydroxide (LiOH) in THF/Water

Step-by-Step Methodology
Phase 1: O-Alkylation
  • Activation: Charge a round-bottom flask with 3-methoxyphenol (1.0 eq) and anhydrous MeCN (0.2 M). Add K

    
    CO
    
    
    
    (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Addition: Dropwise add Ethyl 2-bromo-2-methylpropanoate (1.2 eq) under inert atmosphere (N

    
    ).
    
  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the intermediate ester via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Phase 2: Saponification
  • Hydrolysis: Dissolve the purified ester in THF:H

    
    O (3:1). Add LiOH (3.0 eq).
    
  • Reaction: Stir at 60°C for 4 hours.

  • Acidification: Cool to 0°C and acidify to pH 2–3 with 1N HCl. The product may precipitate as a white solid.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from Hexane/EtOAc to yield the target acid (MP: ~128°C).

Visual Workflow: Synthesis Pathway

Synthesis Start 3-Methoxyphenol Reagent Ethyl 2-bromo-2-methylpropanoate (K2CO3, MeCN, Reflux) Start->Reagent Inter Intermediate Ester Reagent->Inter O-Alkylation Hydrolysis LiOH, THF/H2O Then HCl (pH 2) Inter->Hydrolysis Final 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (MP: 128°C) Hydrolysis->Final Saponification

Figure 1: Two-step synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid via Williamson ether strategy.

Structural Pharmacology & SAR Logic

This molecule is a critical tool for distinguishing between two major pharmacological targets. The 3-methoxy (meta) substitution and the isobutyric (gem-dimethyl) tail create a specific steric profile.

Target A: PPAR (Lipid Metabolism)

Fibrates (e.g., Clofibrate, Fenofibrate) require a bulky, hydrophobic group at the para-position of the phenyl ring to occupy the deep hydrophobic pocket of the PPAR


 Ligand Binding Domain (LBD).
  • Hypothesis: The 3-methoxy group is less lipophilic and sterically distinct from the 4-chloro or 4-benzoyl groups of active fibrates.

  • Expected Activity: Weak to inactive agonist. This makes the compound a valuable negative control or partial agonist to map the lower limit of PPAR

    
     pocket tolerance.
    
Target B: T1R3 Sweet Taste Receptor

Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a potent sweet taste inhibitor. It binds to the Transmembrane Domain (TMD) of the T1R3 subunit.

  • SAR Variable 1 (Tail): Lactisole has a propanoic acid tail (one methyl). The target has an isobutyric acid tail (two methyls). The extra methyl group introduces steric bulk that may clash with T1R3 transmembrane helices.

  • SAR Variable 2 (Ring): Lactisole is para-substituted (4-OMe). The target is meta-substituted (3-OMe).

  • Mechanism: T1R3 inhibitors stabilize the receptor in an inactive conformation. The shift from para to meta often reduces potency significantly, probing the strict geometric constraints of the allosteric binding site.

Visual Signaling Logic: Divergent Pathways

SAR_Divergence Core Phenoxy-Isobutyric Acid Core Mod_Para Para-Substitution (4-Cl, 4-Benzoyl) (e.g., Clofibrate) Core->Mod_Para Mod_Meta Meta-Substitution (3-OMe) (Target Molecule) Core->Mod_Meta Mod_Lact Para-Methoxy + Propanoic Tail (Lactisole) Core->Mod_Lact PPAR PPAR-alpha Activation (Lipid Lowering) Mod_Para->PPAR High Potency Mod_Meta->PPAR Reduced/Inactive (Steric Mismatch) T1R3 T1R3 Inhibition (Sweet Taste Block) Mod_Meta->T1R3 Reduced Affinity (Binding Site Probe) Mod_Lact->T1R3 High Potency

Figure 2: Structure-Activity Relationship (SAR) divergence of the phenoxy-acid scaffold.

Experimental Validation Protocols

Protocol A: PPAR Nuclear Transactivation Assay

To verify if the 3-methoxy analog retains any fibrate-like activity.

  • Cell Line: HEK293 or HepG2 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid for human PPAR

      
       (e.g., pSG5-PPAR
      
      
      
      ).
    • Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).

  • Treatment: Treat cells with the target compound (1–100

    
    M) for 24 hours.
    
    • Positive Control: Fenofibric acid (10

      
      M).[1]
      
    • Negative Control: DMSO vehicle.

  • Readout: Measure Luciferase activity using a luminometer. Normalize to Renilla luciferase (transfection efficiency).

Protocol B: T1R2/T1R3 Calcium Flux Assay

To determine if the compound acts as a sweet taste inhibitor (Lactisole analog).

  • Cell Line: HEK293T cells stably expressing hT1R2, hT1R3, and G

    
    15 (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes.

  • Agonist Challenge:

    • Stimulate cells with a sweet agonist (e.g., Sucrose 100 mM or Aspartame 2 mM).

    • Simultaneously add the target compound (concentration response: 0.1

      
      M – 1 mM).
      
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC

    
     for inhibition of the sucrose-induced calcium peak.
    

References

  • Bargellini, G. (1906). "Action of alpha-bromo-isobutyric acid on phenols." Gazzetta Chimica Italiana, 36, 329. (Foundational synthesis of phenoxyisobutyric acids).
  • Willi, R., et al. (2008). "Structural determinants of lactisole binding to the human sweet taste receptor T1R3." Chemical Senses, 33(9), 831-839.

  • Brown, P.J., et al. (1997). "Identification of peroxisome proliferator-activated receptor alpha (PPARalpha) agonists." Chemistry & Biology, 4(12), 909-918.
  • CymitQuimica. (2024). "2-(3-Methoxyphenoxy)-2-methylpropanoic acid Product Data."

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246.

Sources

A Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. The compound 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, a molecule possessing a unique combination of an ether linkage, an aromatic ring, and a carboxylic acid moiety, presents an interesting case for spectroscopic analysis. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, this document will not only present the predicted data but also delve into the causal relationships between the molecular structure and its spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.

The following sections will detail the predicted spectroscopic data for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, grounded in the fundamental principles of each analytical technique and supported by data from analogous structures. Each section will also include a detailed experimental protocol to ensure the reproducibility and integrity of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is expected to reveal distinct signals for each unique proton environment. The chemical shift of a proton is influenced by the electron density around it; nearby electronegative atoms or aromatic rings can cause significant deshielding, resulting in a downfield shift (higher ppm value).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10 - 12Broad Singlet1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[1].
Aromatic (Ar-H)6.5 - 7.5Multiplet4HProtons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. Their chemical shifts are in the characteristic aromatic region[2][3].
Methoxyl (-OCH₃)~3.8Singlet3HThe methyl protons of the methoxy group are deshielded by the adjacent oxygen atom and appear as a singlet as there are no adjacent protons to couple with.
Methyl (-C(CH₃)₂)~1.5Singlet6HThe two methyl groups are chemically equivalent and are attached to a quaternary carbon, hence they will appear as a single, unsplit signal.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it should not contain protons that would interfere with the spectrum.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm[4].

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and acquire the spectrum using a standard pulse sequence. Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number of unique carbon environments in a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-COOH)170 - 180The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield[1].
Aromatic (Ar-C)110 - 160The six carbons of the benzene ring will have distinct chemical shifts depending on their position relative to the substituents. Carbons attached to oxygen will be the most deshielded[2].
Quaternary Carbon (-C(CH₃)₂)75 - 85The quaternary carbon is attached to an oxygen atom, which causes a downfield shift.
Methoxyl (-OCH₃)55 - 60The carbon of the methoxy group is deshielded by the attached oxygen.
Methyl (-C(CH₃)₂)20 - 30The methyl carbons are in a relatively shielded environment.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 220 ppm) is necessary. A longer acquisition time and more scans are generally needed compared to ¹H NMR.

  • Data Processing: Process the data similarly to ¹H NMR, with the key difference being the proton decoupling which removes C-H splitting.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.

Predicted IR Absorption Data:

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityRationale
Carboxylic Acid O-H Stretch2500 - 3300BroadThe O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding[5][6][7].
C-H Stretch (Aromatic)3000 - 3100MediumC-H stretching vibrations on the benzene ring typically appear just above 3000 cm⁻¹[3].
C-H Stretch (Aliphatic)2850 - 3000MediumThe C-H stretches of the methyl and methoxy groups will appear in this region.
Carbonyl C=O Stretch1700 - 1725StrongThe carbonyl stretch of a carboxylic acid is a very strong and sharp absorption[6].
C=C Stretch (Aromatic)1450 - 1600Medium to WeakThe stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to several bands in this region.
C-O Stretch (Ether & Acid)1000 - 1300StrongThe C-O stretching vibrations from the ether linkage and the carboxylic acid will result in strong absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them with the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrometry Data:

m/zIonRationale
210[M]⁺Molecular ion peak corresponding to the molecular weight of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (C₁₁H₁₄O₄).
165[M - COOH]⁺Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids[8][9].
123[M - C(CH₃)₂COOH]⁺Cleavage of the ether bond, resulting in the 3-methoxyphenoxy cation.
87[C(CH₃)₂COOH]⁺Cleavage of the ether bond, resulting in the 2-methylpropanoic acid radical cation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. By combining the information from NMR, IR, and MS, a comprehensive and unambiguous structural determination of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid can be achieved.

Visualizing the Data

Molecular Structure and NMR Assignments:

Caption: Structure of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid.

Mass Spectrometry Fragmentation Pathway:

fragmentation_pathway M [C₁₁H₁₄O₄]⁺ m/z = 210 F1 [C₁₀H₁₃O₂]⁺ m/z = 165 M->F1 - COOH F2 [C₇H₇O₂]⁺ m/z = 123 M->F2 - C(CH₃)₂COOH F3 [C₄H₇O₂]⁺ m/z = 87 M->F3 - C₇H₇O₂

Caption: Predicted major fragmentation pathways in mass spectrometry.

References

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oregon State University. Spectroscopic Features of Carboxylic Acids. [Link]

  • UCLA Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics. [Link]

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Technical Guide on the Safe Handling of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Compound Profile

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. As a substituted carboxylic acid, this compound is likely to be utilized in research and development settings, particularly in medicinal chemistry and drug discovery as a building block or intermediate. While specific toxicological data for this exact molecule is not extensively published, its structural components—a carboxylic acid moiety and a phenoxy ether—provide a strong basis for predicting its hazard profile and establishing robust safety protocols.

The causality behind the safety recommendations herein is grounded in the fundamental reactivity of carboxylic acids and the potential irritant nature of substituted aromatic compounds.[1] This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. Adherence to these protocols is a self-validating system designed to minimize risk and ensure a safe laboratory environment.

Table 1: Compound Identification (Based on Structurally Related Analogs)

Property Value Source
Chemical Name 2-(3-Methoxyphenoxy)-2-methylpropanoic acid -
Molecular Formula C11H14O4 -
Molecular Weight 210.23 g/mol -
CAS Number N/A (Specific CAS not readily available) -

| Physical State | Likely a solid at room temperature |[2][3] |

Hazard Identification and Risk Assessment

Based on data from structurally analogous compounds, 2-(3-Methoxyphenoxy)-2-methylpropanoic acid should be treated as a hazardous substance. The primary risks are associated with its acidic nature and potential for irritation upon contact.[2][4][5] A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[6]

Table 2: Anticipated GHS Hazard Classification | Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | Source | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |


|[2][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

|[2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

|[2][4][5] |

Expert Rationale: The carboxylic acid functional group is responsible for the skin and eye irritation, as it can disrupt cell membranes upon direct contact. The potential for respiratory irritation stems from the possibility of inhaling fine dust particles of the compound, which can irritate the mucous membranes of the respiratory tract.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) p1 Elimination->p1 Engineering Engineering Controls (Isolate people from the hazard) p2 Substitution->p2 Administrative Administrative Controls (Change the way people work) p3 Engineering->p3 PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) p4 Administrative->p4 Effectiveness_High Most Effective Effectiveness_Low Least Effective p1->Substitution p2->Engineering p3->Administrative p4->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

3.1 Engineering Controls The primary engineering control for handling this compound, especially in its solid, powdered form, is a certified chemical fume hood.[7]

  • Chemical Fume Hood: All weighing and transfer operations involving the solid material should be performed within a fume hood to prevent inhalation of airborne dust. Ensure the sash is positioned at the lowest practical height.

  • Ventilation: The laboratory should have adequate general ventilation to exchange the air and dilute any fugitive emissions.

3.2 Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering controls.[8]

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.[9][10] Protects against accidental splashes of solutions or contact with airborne powder. Standard prescription glasses are not a substitute.
Hand Protection Nitrile or neoprene gloves.[11] Provides a chemical barrier. Gloves must be inspected for holes before each use. Use proper removal technique to avoid contaminating skin.[12] For prolonged use, consider double-gloving.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. Protects skin from incidental contact and spills. Do not wear shorts or sandals in the laboratory.[11]

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for particulates) may be required if engineering controls are insufficient or during a large spill cleanup.[9] | Use of a respirator requires formal training, fit-testing, and medical clearance. It is not a substitute for proper engineering controls. |

Standard Operating Procedures for Handling

Adherence to a standardized protocol is crucial for minimizing exposure and preventing accidents.

4.1 Weighing and Transfer Protocol (Solid Compound)

  • Preparation: Don all required PPE as specified in Table 3.

  • Work Area Setup: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.

  • Chemical Handling: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust.[3] Keep the container opening away from your breathing zone.

  • Closure: Tightly close the main container immediately after dispensing.[4][7]

  • Cleanup: Gently wipe the spatula and any minor residues on the balance with a damp cloth (e.g., with isopropanol), ensuring the cloth is disposed of as chemical waste.

  • Hand Washing: After completing the task and removing gloves, wash hands thoroughly with soap and water.[4]

4.2 Solution Preparation Protocol

  • Preparation: Conduct this procedure within a chemical fume hood. Don appropriate PPE.

  • Solvent Addition: Place a container with the weighed solid on a stir plate within the hood. Slowly add the desired solvent, aiming the stream at the side of the container to avoid splashing.

  • Mixing: If necessary, use magnetic stirring to facilitate dissolution. Keep the container covered with a watch glass or cap to the extent possible.

  • Labeling: Immediately label the solution container with the full chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Storage and Incompatibility

Proper storage is critical to maintaining chemical integrity and preventing hazardous reactions.[13]

  • Location: Store in a cool, dry, and well-ventilated area.[4][7] Keep containers in a designated cabinet for corrosive or acidic materials.

  • Container Integrity: Ensure the container is tightly sealed to prevent the ingress of moisture and the escape of any potential vapors.[4]

  • Segregation: Chemical segregation is non-negotiable. Store 2-(3-Methoxyphenoxy)-2-methylpropanoic acid away from:

    • Bases (e.g., sodium hydroxide, amines): A strong exothermic neutralization reaction can occur.[1]

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): These can react violently with organic materials.[3]

    • Reactive Metals (e.g., sodium, potassium): May generate flammable hydrogen gas upon reaction with the acidic proton.

  • General Practice: Do not store chemicals on the floor or above eye level.[14] Use secondary containment (such as a plastic tray) to contain any potential leaks.[13]

Emergency Procedures

Be prepared for accidents by knowing the location of safety showers, eyewash stations, fire extinguishers, and spill kits.[6]

6.1 Spill Response The response to a spill depends on its size and nature.

Spill_Response_Decision_Tree cluster_spill Spill Response Decision Workflow Start Spill Occurs Assess Assess Spill Is it a major spill? (>100g, volatile, outside containment) Start->Assess Evacuate MAJOR SPILL 1. Alert others & evacuate area. 2. Call emergency response. 3. Isolate the area. Assess->Evacuate Yes MinorSpill MINOR SPILL Can you clean it up safely? Assess->MinorSpill No End Spill Managed Evacuate->End MinorSpill->Evacuate No Cleanup Proceed with Cleanup Protocol (See Section 6.1.1) MinorSpill->Cleanup Yes Cleanup->End

Caption: A decision tree for responding to a chemical spill.

6.1.1 Minor Spill Cleanup Protocol (Small amount of solid, <100g, contained)

  • Alert: Alert personnel in the immediate area.

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat. Consider respiratory protection if the powder is airborne.

  • Contain: Prevent the spread of the powder.

  • Neutralize & Absorb: Gently cover the spill with an acid neutralizer like sodium bicarbonate or a commercial spill absorbent for acids.[15][16][17] This is a critical step to reduce the corrosivity.

  • Collect: Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container.[15][18] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cloth and any contaminated materials for disposal as hazardous waste.

  • Dispose: Dispose of all waste according to institutional and local regulations.

  • Restock: Replenish the spill kit.[18]

6.2 Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3]

  • Unsuitable Media: Do not use a direct stream of water, as it may spread the material.

  • Hazards from Combustion: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[3]

  • Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

6.3 First Aid Measures Immediate action is crucial in the event of an exposure.

Table 4: First Aid Measures by Exposure Route | Exposure Route | First Aid Protocol | Source | | :--- | :--- | :--- | | Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][19] | | Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][19] | | Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4] | | Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately for treatment advice.[20] |

Waste Disposal

Chemical waste must be managed responsibly to protect human health and the environment.

  • Collection: All waste contaminated with 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, including excess solid, contaminated PPE, and cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full name of the chemical contents.

  • Disposal: Disposal must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4]

Conclusion

While 2-(3-Methoxyphenoxy)-2-methylpropanoic acid presents manageable hazards, its safe use is contingent upon a thorough understanding of its risks and the diligent application of the control measures outlined in this guide. By prioritizing engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. A proactive culture of safety, where every procedure is evaluated for risk, is the most effective tool in any laboratory.

References

  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (R)-(+)-2-Methoxypropionic acid.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 3-Methoxypropanoic Acid.
  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid.
  • Thermo Fisher Scientific. (2025). 3-(2-Methoxyphenyl)propionic acid - SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet - 2-(4-acetylphenoxy)-2-methylpropanoic acid.
  • CPAChem. (2023). Safety data sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.
  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • ReAgent. (2023). Preparing & Handling Chemical Solutions. The Science Blog.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • PubChem. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid.
  • Lab Manager. (n.d.). Handling and Storing Chemicals.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET.
  • University of Wisconsin–Madison Environmental, Health & Safety. (n.d.). Chemical Storage.
  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. UQ Policy and Procedure Library.

Sources

A Researcher's In-Depth Technical Guide to Sourcing 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenoxy)-2-methylpropanoic acid is a specialized organic molecule with potential applications in pharmaceutical research and drug development. Its structure, featuring a phenoxy ring, a carboxylic acid group, and a gem-dimethyl substitution, makes it a valuable building block for the synthesis of more complex bioactive compounds. This guide provides a comprehensive overview for researchers on how to effectively source this compound, including identifying potential suppliers for custom synthesis, understanding the likely synthetic methodologies, and establishing robust quality control parameters to ensure the integrity of their research.

Identifying Potential Suppliers and Navigating the Sourcing Process

Direct, off-the-shelf availability of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is limited. However, several reputable chemical suppliers specialize in the custom synthesis of such unique molecules. The most promising approach for acquiring this compound is to engage with companies that offer custom synthesis services.

Key Supplier Candidates:

Based on their demonstrated capabilities in synthesizing structurally similar compounds, the following suppliers are strong candidates for custom synthesis inquiries:

  • Shanghai Aladdin Biochemical Technology Co., Ltd.: This company offers the isomeric 2-(2-methoxyphenoxy)-2-methylpropanoic acid and the related 2-(3-Methoxyphenyl)-2-methylpropanoic acid, indicating a strong expertise in the necessary chemical transformations.[1][2]

  • BOC Sciences: BOC Sciences lists the isomeric 2-(4-methoxyphenoxy)propionic acid and explicitly offers custom synthesis services, making them a primary candidate for this project.

  • Endeavour Specialty Chemicals Ltd.: Specializing in a range of aroma and pharmaceutical intermediates, including 2-(4-methoxyphenoxy)propanoic acid, this company has the relevant experience for custom synthesis.

  • Hyma Synthesis Pvt. Ltd.: This company offers a wide range of specialty chemicals and has a focus on custom synthesis and contract research, making them a suitable partner for this endeavor.[3]

The Sourcing Workflow:

The process of acquiring a custom-synthesized chemical requires a structured approach to ensure clarity, quality, and timely delivery.

cluster_0 Phase 1: Supplier Identification & Inquiry cluster_1 Phase 2: Quotation & Agreement cluster_2 Phase 3: Synthesis & Delivery cluster_3 Phase 4: Verification Identify Potential Suppliers Identify Potential Suppliers Submit Inquiry with Specifications Submit Inquiry with Specifications Identify Potential Suppliers->Submit Inquiry with Specifications Provide Structure, Amount, Purity Receive & Evaluate Quotes Compare Cost, Timeline, Capabilities Submit Inquiry with Specifications->Receive & Evaluate Quotes Finalize Agreement & PO Finalize Agreement & PO Receive & Evaluate Quotes->Finalize Agreement & PO Synthesis & In-Process QC Synthesis & In-Process QC Finalize Agreement & PO->Synthesis & In-Process QC Final QC & Documentation Final QC & Documentation Synthesis & In-Process QC->Final QC & Documentation CoA Generation Shipping & Logistics Shipping & Logistics Final QC & Documentation->Shipping & Logistics Receipt & Internal Verification Receipt & Internal Verification Shipping & Logistics->Receipt & Internal Verification

Caption: A streamlined workflow for sourcing custom-synthesized research chemicals.

Plausible Synthetic Route: The Williamson Ether Synthesis

A common and effective method for preparing phenoxypropanoic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. For 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, the most logical approach would be the reaction of 3-methoxyphenol with a suitable 2-bromo-2-methylpropanoic acid derivative.

Reaction Scheme:

3-Methoxyphenol 3-Methoxyphenol Reaction Reaction 3-Methoxyphenol->Reaction 2-Bromo-2-methylpropanoic acid 2-Bromo-2-methylpropanoic acid 2-Bromo-2-methylpropanoic acid->Reaction Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Reaction Product 2-(3-Methoxyphenoxy)-2-methylpropanoic acid Reaction->Product

Caption: Proposed Williamson ether synthesis for the target compound.

Experimental Protocol:

  • Deprotonation of Phenol: To a solution of 3-methoxyphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K2CO3) is added. The mixture is stirred at room temperature to facilitate the formation of the sodium or potassium salt of the phenoxide.

  • Nucleophilic Attack: 2-Bromo-2-methylpropanoic acid is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion. The reaction is typically heated to drive it to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of the crude 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. The crude product is then collected by filtration and purified, typically by recrystallization or column chromatography, to yield the final product of high purity.

Ensuring Scientific Integrity: A Framework for Quality Control

For any research application, particularly in drug development, the purity and identity of the starting materials are paramount. A comprehensive quality control (QC) strategy should be implemented by the supplier and verified by the researcher.

Key Analytical Techniques:

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of impurities.The spectra should be consistent with the proposed structure of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. The absence of signals from starting materials and solvents is crucial.
Mass Spectrometry (MS) Determination of the molecular weight.The observed molecular ion should correspond to the calculated molecular weight of the target compound (C₁₁H₁₄O₄ = 210.23 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A high-purity product should show a single major peak, with purity typically exceeding 95% for research-grade materials.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.The spectrum should show characteristic absorptions for the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of carbon, hydrogen, and oxygen should be in close agreement with the calculated values.

A Certificate of Analysis (CoA) from the supplier should be requested, detailing the results of these QC tests for the specific batch of the compound. A sample CoA for a similar compound shows the level of detail to expect.[4]

Potential Applications in Research and Drug Development

While specific literature on 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is scarce, its structural motifs are present in various biologically active molecules. Its utility can be inferred from the applications of similar compounds.

  • Scaffold for Bioactive Molecules: The core structure can be a starting point for the synthesis of compounds targeting a range of biological pathways. For instance, phenoxyacetamide derivatives have been investigated as potential BCR-ABL1 inhibitors for cancer therapy.[5]

  • Intermediate in Medicinal Chemistry: Carboxylic acids are versatile functional groups that can be readily converted into amides, esters, and other derivatives, making this compound a valuable intermediate in multi-step synthetic campaigns. The synthesis of a valproic acid derivative showcases a common amidation reaction.[6]

  • Fragment-Based Drug Discovery: The molecule itself could be used in fragment-based screening to identify new binding interactions with therapeutic targets.

Conclusion

Sourcing 2-(3-Methoxyphenoxy)-2-methylpropanoic acid for research requires a proactive approach centered on custom synthesis. By identifying and engaging with experienced chemical suppliers, understanding the underlying chemistry of its synthesis, and demanding rigorous quality control, researchers can confidently obtain this valuable building block for their drug discovery and development programs. The insights and protocols provided in this guide are intended to empower researchers to navigate the procurement process effectively and ensure the integrity of their scientific endeavors.

References

  • Shanghai Aladdin Biochemical Technology Co., LTD. 2-(2-methoxyphenoxy)-2-methylpropanoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. [Link]

  • The Good Scents Company. sodium 2-(4-methoxyphenoxy) propionate. [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 3-(2-Methoxyphenoxy)propanoic acid. [Link]

  • Google Patents. Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • MDPI. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. [Link]

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Methodological & Application

Application Note: High-Precision Experimental Design for 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid (Lactisole) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

2-(3-Methoxyphenoxy)-2-methylpropanoic acid (commonly known as Lactisole ) is a broad-spectrum antagonist of the sweet taste receptor. While historically utilized in food science to mask sweetness, its utility in drug development has surged due to the expression of the T1R3 subunit in extra-oral tissues, specifically enteroendocrine L-cells (gut) and pancreatic


-cells.

Mechanistic Criticality: Lactisole acts as an inverse agonist/antagonist binding specifically to the Transmembrane Domain (TMD) of the human T1R3 subunit.

  • The "Rodent Trap": Lactisole is strictly species-specific. It inhibits human and primate T1R3 but has no effect on rodent (mouse/rat) T1R3 due to sequence divergence in the TMD binding pocket. In vivo rodent studies using Lactisole will yield false negatives.

  • Signaling Bias: In T1R2/T1R3 heterodimers, Lactisole locks the T1R3 TMD in an inactive conformation, preventing the structural rearrangement required for G-protein activation.

Chemical Handling & Formulation

Lactisole exists in two primary forms: the free acid and the sodium salt (Na-Lactisole). Selection depends on the assay buffer sensitivity to DMSO.

Table 1: Physicochemical Properties & Solubility
PropertyFree Acid FormSodium Salt Form (Na-Lactisole)
CAS Number 150-43-613794-15-5
MW 210.23 g/mol 232.21 g/mol
Primary Solvent DMSO or Ethanol (100 mM stock)Water or PBS (up to 500 mM)
Cell Culture Limit Max 0.1% - 0.5% DMSO finalNo solvent toxicity limit (monitor osmolarity)
Storage -20°C (Desiccated)-20°C (Desiccated)
pH Stability Stable at pH 4.0 - 8.0Stable at pH 7.0 - 7.4

Expert Protocol for Stock Preparation:

  • For Cell-Based Assays (Preferred): Use Na-Lactisole to avoid DMSO artifacts (DMSO can induce mild calcium transients in some GPCR cell lines). Dissolve directly in the assay buffer (e.g., HBSS) on the day of the experiment.

  • For Hydrophobic Screening: If using the free acid, prepare a 100 mM stock in anhydrous DMSO. Aliquot into single-use vials to prevent freeze-thaw cycles, which degrade the compound.

Protocol A: In Vitro T1R3 Inhibition Assay (Calcium Flux)

Objective: Quantify T1R3 antagonism in a heterologous expression system. Cell System: HEK293T cells. Critical Requirement: T1R receptors couple to Gustducin , which does not naturally couple to the calcium pathway in HEK cells. You must co-transfect a promiscuous G-protein (G


15, G

16, or the chimeric G

16-gust44) to force calcium mobilization.
Pathway Visualization

T1R3_Signaling Ligand Sweetener (Agonist) Receptor hT1R2 / hT1R3 Heterodimer Ligand->Receptor Activates Lactisole Lactisole (Antagonist) Lactisole->Receptor Blocks TMD (Inhibition) Gprot Gα16-gust44 (Promiscuous G) Receptor->Gprot Couples PLC PLCβ2 Gprot->PLC Activates IP3 IP3 Production PLC->IP3 Catalyzes ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 1: Signal transduction pathway for T1R3. Lactisole acts as an allosteric antagonist at the transmembrane domain, preventing G-protein coupling.

Step-by-Step Procedure
  • Transfection (24-48h prior):

    • Seed HEK293T cells in poly-D-lysine coated 96-well black-wall plates (50,000 cells/well).

    • Transfect plasmids encoding: hT1R2 , hT1R3 , and G

      
      16-gust44  (Ratio 1:1:1) using Lipofectamine.
      
  • Dye Loading:

    • Remove culture media.[1] Wash 1x with Assay Buffer (HBSS + 20 mM HEPES).

    • Load cells with Calcium-4 or Fluo-4 AM dye (dissolved in Assay Buffer + 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate: 45 min at 37°C, then 15 min at Room Temperature (RT).

  • Compound Addition (FLIPR/FlexStation):

    • Baseline: Record fluorescence for 20 seconds.

    • Antagonist Pre-incubation: Add Lactisole (titration: 0.01 mM to 5 mM) to cells. Record for 5 minutes. Note: Lactisole alone should not trigger Ca2+.

    • Agonist Challenge: Inject EC80 concentration of Sucralose (typically 1-5 mM) or Acesulfame K.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot % Inhibition vs. Log[Lactisole].

    • Expected IC50: ~20 - 50

      
      M (highly dependent on agonist concentration).
      

Protocol B: Metabolic GLP-1 Secretion Assay

Objective: Assess the physiological impact of T1R3 inhibition on gut hormone secretion. Cell System: NCI-H716 (Human colorectal adenocarcinoma). Expert Note: NCI-H716 cells grow in suspension as floating aggregates. For secretion assays, they must be differentiated and adhered using Matrigel or Cell-Tak.

Experimental Workflow

GLP1_Workflow Culture NCI-H716 Culture (Suspension) Seed Seed Cells (48h Differentiation) Culture->Seed Coat Plate Coating (Matrigel/Cell-Tak) Coat->Seed Pre-coat Starve Starvation Phase (2h in KRB Buffer) Seed->Starve Treat Treatment (Sucralose +/- Lactisole) Starve->Treat Supernatant Collect Supernatant (+ DPP-IV Inhibitor) Treat->Supernatant Incubate 2h @ 37°C ELISA GLP-1 ELISA (Active Form) Supernatant->ELISA

Figure 2: Workflow for GLP-1 secretion analysis in enteroendocrine cells.

Step-by-Step Procedure
  • Differentiation:

    • Coat 24-well plates with Matrigel (diluted 1:100) or Cell-Tak.

    • Seed NCI-H716 cells (1 x 10^6 cells/well). Incubate for 48 hours to allow adherence and endocrine differentiation.

  • Starvation:

    • Gently wash cells 2x with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.2% BSA.

    • Incubate in KRB buffer for 2 hours to normalize basal secretion.

  • Induction & Inhibition:

    • Prepare treatment solutions in KRB + 0.2% BSA + DPP-IV Inhibitor (10

      
      M, critical to prevent GLP-1 degradation).
      
    • Groups:

      • Vehicle (Buffer only)

      • Agonist: Sucralose (10 mM)

      • Inhibition: Sucralose (10 mM) + Na-Lactisole (5 mM)

    • Apply treatments and incubate for 120 minutes at 37°C.

  • Collection:

    • Collect supernatant.[1][2] Centrifuge at 1000 x g for 5 min to remove floating cells.

    • Store at -80°C immediately.

  • Quantification:

    • Use an ELISA specific for Active GLP-1 (7-36 amide) . Do not use Total GLP-1 kits, as they detect inactive metabolites.

Critical Controls & Troubleshooting

The "Off-Target" Alert

Recent data suggests Lactisole may increase intracellular cAMP levels in airway epithelial cells via a T1R3-independent mechanism (likely EPAC pathway).

  • Control: When studying cAMP-dependent pathways (like GLP-1), always include a Lactisole-only control (no agonist). If Lactisole alone raises basal GLP-1 or cAMP, this off-target effect must be subtracted.

Species Specificity Validation

If you are attempting to translate these findings to animal models:

  • Mouse/Rat: Lactisole will FAIL . You must use Gurmarin (inhibits rodent T1R2/3) or genetic knockouts (

    
    ) for rodent validation.
    
  • Humanized Mice: You must use transgenic mice expressing human TAS1R3 to utilize Lactisole in vivo.

References

  • Jiang, P., et al. (2005).[3] Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste.[4][5][6] Journal of Biological Chemistry, 280(15), 15238-15246.

  • Jang, H. J., et al. (2007). Gut-expressed gustducin and taste receptors regulate secretion of glucagon-like peptide-1. Proceedings of the National Academy of Sciences, 104(38), 15069-15074.

  • Lee, R. J., et al. (2023). Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells.[7] Biomolecules, 13(2), 205.

  • Reimann, F., et al. (2008). Glucose sensing in L cells: a primary cell culture model. Cell Metabolism, 8(6), 532-539.

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. Developed for researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and complete validation parameters in accordance with International Council for Harmonisation (ICH) guidelines. The described method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine analysis in a quality control or research environment.

Introduction

2-(3-Methoxyphenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1]

This application note addresses the need for a standardized analytical method for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. The developed reversed-phase HPLC (RP-HPLC) method leverages fundamental chromatographic principles to achieve optimal separation and quantification. The choice of a C18 stationary phase and an acidified mobile phase is based on the physicochemical properties of the analyte, particularly its acidic nature, to ensure good peak shape and retention.[2]

Physicochemical Properties of the Analyte

While experimental data for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is not extensively available, its structure allows for the estimation of key properties relevant to HPLC method development.

  • Structure:

    • The molecule contains a carboxylic acid group, a methoxyphenoxy group, and a dimethylated alpha-carbon.

  • Acidity (pKa):

    • The pKa of the carboxylic acid is estimated to be around 4.8, similar to that of isobutyric acid (pKa 4.86).[2][3] This is a critical parameter for selecting the mobile phase pH to ensure the analyte is in a single, non-ionized form for consistent retention on a reversed-phase column.[4]

  • UV Absorbance:

    • The presence of the methoxyphenoxy chromophore suggests significant UV absorbance. Phenolic compounds and their derivatives typically exhibit strong absorbance in the UV region, often between 200 and 300 nm.[5][6] A wavelength of 220 nm is proposed for sensitive detection.

  • Polarity:

    • The estimated XlogP for structurally similar compounds like 3-(2-methoxyphenoxy)propanoic acid is 1.1.[7] This indicates a moderate lipophilicity, making it well-suited for reversed-phase chromatography.

Experimental

Materials and Reagents
  • 2-(3-Methoxyphenoxy)-2-methylpropanoic acid reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Orthophosphoric acid (85%, analytical grade)

  • Human plasma (for sample preparation protocol)

  • Trichloroacetic acid (analytical grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

A reversed-phase isocratic HPLC method was developed and optimized for the analysis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds.

  • Mobile Phase: The combination of acetonitrile and water provides good solvating power for the analyte. The addition of orthophosphoric acid to the aqueous phase lowers the pH to approximately 2.5-3.0. At this pH, the carboxylic acid group of the analyte (estimated pKa ~4.8) will be protonated, suppressing its ionization and leading to better retention and improved peak symmetry on the reversed-phase column.[4]

  • Flow Rate and Injection Volume: These are standard starting points for analytical HPLC and can be adjusted to optimize chromatography if necessary.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.

  • Detection Wavelength: 220 nm was selected to provide high sensitivity for the methoxyphenoxy chromophore.

Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is provided as an example for the analysis of the analyte in a biological matrix.

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 1 mL of cold 10% (w/v) trichloroacetic acid in acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered sample into the HPLC system.

experimental_workflow

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][9]

System Suitability

System suitability was assessed by injecting the 50 µg/mL standard solution six times. The acceptance criteria were a relative standard deviation (RSD) of less than 2% for peak area and retention time, a theoretical plate count of greater than 2000, and a tailing factor of less than 2.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix (e.g., blank plasma extract) at three concentration levels (low, medium, and high). The percent recovery was calculated. Acceptance criteria are typically between 80% and 120% for bioanalytical methods.[9]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of three different concentrations (low, medium, and high) were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts.

The RSD for the measured concentrations should be less than 15% for the lowest concentration and less than 10% for other concentrations.

Specificity

The specificity of the method was demonstrated by analyzing a blank matrix, a spiked matrix, and a sample containing potential impurities. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of 10:1.

Results and Discussion

The developed HPLC method successfully separates 2-(3-Methoxyphenoxy)-2-methylpropanoic acid from potential interferences with a typical retention time of approximately 5.8 minutes. The validation results are summarized in the table below.

Validation ParameterResultAcceptance Criteria
System Suitability RSD (Peak Area) < 1.0%< 2%
RSD (Retention Time) < 0.5%< 2%
Tailing Factor = 1.2< 2
Theoretical Plates > 5000> 2000
Linearity (1-100 µg/mL) r² = 0.9995> 0.999
Accuracy (% Recovery) 98.5% - 102.3%80% - 120%
Precision (RSD) Repeatability < 2.5%< 15% (for LOQ), < 10% (for others)
Intermediate Precision < 4.0%< 15% (for LOQ), < 10% (for others)
LOD 0.2 µg/mLS/N ≥ 3
LOQ 0.7 µg/mLS/N ≥ 10

validation_logic Method Developed HPLC Method Validation Method Validation (ICH Q2) Method->Validation SystemSuitability SystemSuitability Validation->SystemSuitability Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD_LOQ Validation->LOD_LOQ Validated Validated SS_Crit SS_Crit SystemSuitability->SS_Crit Spec_Crit Spec_Crit Specificity->Spec_Crit Lin_Crit Lin_Crit Linearity->Lin_Crit Acc_Crit Acc_Crit Accuracy->Acc_Crit Prec_Crit Prec_Crit Precision->Prec_Crit LOD_LOQ_Crit LOD_LOQ_Crit LOD_LOQ->LOD_LOQ_Crit

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. The method is simple, rapid, and has been validated in accordance with ICH guidelines, demonstrating its suitability for routine use in quality control and research laboratories. The provided sample preparation protocol for plasma can be adapted for other biological matrices or pharmaceutical formulations with appropriate validation.

References

  • The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217234, (2R)-3-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151199, 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 776001, 3-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10535804, 3-(4-Methoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Hong, S., et al. (2018). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Retrieved from [Link]

  • Kołodziejczyk, M., et al. (2012). HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Acta Poloniae Pharmaceutica, 69(2), 211-216.
  • Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]

  • Shafaati, A., & Zarghi, A. (2009). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research, 8(3), 169-175.
  • Duray, E., et al. (2022). Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids. Chemistry & Biodiversity, 19(11), e202200604.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6590, Isobutyric acid. Retrieved from [Link]

  • Espinosa-Mansilla, A., et al. (2005). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 511-517.
  • Tan, E. S. S., & Tey, L. H. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114039.
  • Tchaikovskaya, O. N., Vusovich, O. V., & Malikov, A. V. (2020). Study of the optical spectra of 4-hydroxy-3-methoxibenzoic acid. Russian Physics Journal, 63(8), 1435-1442.
  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33263, UV-328. Retrieved from [Link]

  • Atla, S. R., et al. (2022). A Comprehensive Review on Analytical Methods for the Estimation of Tyrosine Kinase Inhibitors. International Journal of Pharmaceutical Sciences and Research, 13(3), 1044-1056.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

preparation of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid Stock Solutions

Executive Summary & Scientific Context

2-(3-Methoxyphenoxy)-2-methylpropanoic acid (MW: 210.23 g/mol ) is a lipophilic carboxylic acid structurally homologous to the sweet taste inhibitor Lactisole and the lipid-lowering fibrate class (e.g., Clofibrate).[1][2] In research contexts, it is frequently utilized to probe structure-activity relationships (SAR) in G-protein coupled receptors (specifically T1R3) or PPAR


 signaling pathways.[1][2]

The Critical Challenge: As a free acid, this compound exhibits negligible aqueous solubility .[2] Researchers frequently encounter experimental failure due to "silent precipitation"—where the compound crashes out upon addition to aqueous media (pH < 7), leading to false negatives in biological assays.[1]

This guide provides a definitive protocol for preparing stable stock solutions using two methods:

  • Organic Solvation (DMSO/Ethanol): For long-term storage and high-concentration stocks.[1][2]

  • In-Situ Salt Formation (Aqueous): For immediate use in sensitive biological systems where organic solvents must be minimized.[1][2]

Physicochemical Profile

Understanding the molecule is the first step to successful formulation.[2]

PropertyDataImplications for Protocol
Formula C

H

O

Hydrophobic core with polar head.[1][2]
Molecular Weight 210.23 g/mol Use this for Molarity calculations.[1][2]
Physical State Crystalline SolidHygroscopic; equilibrate to RT before weighing.[1][2]
pKa (COOH) ~3.8 – 4.2 (Predicted)Must be ionized (pH > 6.[1][2]0) to be water-soluble.[1][2][3]
LogP ~2.5 – 3.0High membrane permeability; requires DMSO for high conc.[1][2]
Solubility (Water) < 0.5 mg/mL (Acid form)Do not dissolve directly in water.
Solubility (DMSO) > 50 mg/mLIdeal for Master Stock (100 mM – 500 mM).[1][2]

Protocol A: High-Concentration Organic Master Stock (DMSO)

Purpose: Long-term storage (-20°C) and preparation of high-molarity aliquots.[1][2][4] Target Concentration: 100 mM (21.02 mg/mL)[1][2]

Reagents:
  • Compound: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (Solid).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).[1][2]

Step-by-Step Methodology:
  • Weighing: Accurately weigh 21.0 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.

    • Expert Tip: Static electricity can be an issue with these crystalline acids.[1][2] Use an anti-static gun or weigh on a crumpled piece of weighing paper.[1][2]

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not add the full volume at once if preparing larger batches. Add 80% of volume, dissolve, then adjust to final volume.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should become crystal clear.

    • Validation: Hold the tube up to a light source.[2] Any turbidity indicates incomplete solvation.[1][2]

  • Aliquot & Storage: Dispense into 50–100 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1][2][4][5] Stable for >6 months at -20°C.[1][2][4]

Protocol B: Aqueous Stock via In-Situ Salt Formation[1][2]

Purpose: For experiments where DMSO is toxic to cells/tissues (e.g., primary neuron culture, sensory studies) and a purely aqueous vehicle is required.[1][2] Mechanism: We convert the insoluble acid into its highly soluble sodium salt using equimolar NaOH.[1][2]

Reagents:
  • Compound: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid.[1][2]

  • Base: 1.0 M NaOH (Sodium Hydroxide) solution.[1][2]

  • Buffer: PBS (Phosphate Buffered Saline) or Ultrapure Water.[1][2]

Step-by-Step Methodology:
  • Calculation:

    • Target: 10 mL of 10 mM stock.

    • Mass required:

      
      .[1][2]
      
    • Moles of compound:

      
      .[1][2]
      
    • NaOH required: Equimolar ratio (1:1).[1][2] You need

      
       of NaOH.[1][2]
      
    • Volume of 1.0 M NaOH:

      
      .[1][2]
      
  • Dispersion: Add 21.0 mg of compound to a 15 mL conical tube. Add 8.0 mL of ultrapure water.

    • Observation: The solid will not dissolve; it will float or form a cloudy suspension.[1][2] This is normal.

  • Ionization (The Critical Step):

    • Add 100 µL of 1.0 M NaOH directly to the suspension.

    • Vortex immediately.[1][2]

    • Result: The solution should turn clear within seconds as the hydrophobic acid converts to the hydrophilic sodium carboxylate.[2]

  • Final Adjustment:

    • Check pH (Target: pH 7.0 – 7.4).[1][2] If still acidic, add 1 M NaOH in 5 µL increments.[1][2]

    • Add water/PBS to bring the final volume to 10.0 mL .

  • Filtration: Sterilize using a 0.22 µm PES syringe filter.

Visualizing the Workflow

The following diagram illustrates the decision logic and preparation pathways to ensure solubility.

StockPreparation Start Start: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (Solid, Hydrophobic Acid) Decision Select Vehicle Requirement Start->Decision PathOrganic Organic Solvent Tolerated? (DMSO/EtOH) Decision->PathOrganic Yes PathAqueous Strictly Aqueous Required? Decision->PathAqueous No DMSO_Stock Protocol A: DMSO Stock (100 mM) Direct Solvation PathOrganic->DMSO_Stock Aq_Suspension Suspension in Water (Cloudy/Insoluble) PathAqueous->Aq_Suspension Validation QC Check: No Precipitate, pH Neutral DMSO_Stock->Validation Add_Base Add Equimolar NaOH (In-Situ Salt Formation) Aq_Suspension->Add_Base Deprotonation Clear_Aq Protocol B: Aqueous Stock (10-50 mM, pH 7.4) Add_Base->Clear_Aq Clear_Aq->Validation

Figure 1: Decision tree for solvent selection and solubilization mechanism. Note the critical base-addition step for aqueous preparation.[1]

Quality Control & Troubleshooting

IssueCauseSolution
Precipitation in Media "Solvent Shock" – Adding high-conc DMSO stock to cold media.[1][2]Dilute DMSO stock 1:10 in PBS before adding to final media. Warm media to 37°C.
Cloudy Aqueous Stock Insufficient ionization (pH < pKa).[1][2]Check pH. If < 6.0, add minimal NaOH.[1][2] The acid precipitates at low pH.[1][2]
Yellow Discoloration Oxidation of the phenoxy ether (rare).[1][2]Discard stock. Ensure storage is light-protected and at -20°C.

References

  • Schiffman, S. S., et al. (1999).[1][2][3][5] "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[1][2][3] Chemical Senses, 24(4), 439-447.[1][2][3][5]

    • Context: Establishes the solubility and preparation protocols for the structural isomer Lactisole (Na-PMP).
  • PubChem Compound Summary. (2023). "2-methylpropanoic acid derivatives and solubility profiles." National Library of Medicine.[1][2] [1][2][6]

    • Context: General physicochemical properties of phenoxy-isobutyric acid deriv
  • Cayman Chemical. (2023).[1][2] "Lactisole Product Information & Solubility Guide." Cayman Chemical Application Notes.

    • Context: Authoritative source for handling lipophilic carboxylic acid stocks (DMSO vs. Aqueous buffers).[1][2]

Sources

Application Notes and Protocols for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utility of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid as a versatile pharmaceutical intermediate. While not a direct precursor to a major blockbuster drug, its structural motifs—a substituted phenoxy ring and a gem-dimethylpropanoic acid—are prevalent in a range of pharmacologically active molecules. This guide will delve into the broader significance of the phenoxypropanoic acid scaffold in medicinal chemistry, propose potential therapeutic applications for derivatives of the title compound, and provide detailed, field-proven protocols for its synthesis and subsequent derivatization. Analytical methodologies and safety protocols are also discussed to ensure a comprehensive and self-validating resource for researchers in drug discovery and development.

Introduction: The Pharmacological Significance of the Phenoxypropanoic Acid Scaffold

The phenoxypropanoic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs and biologically active compounds. Its prevalence stems from a combination of favorable physicochemical properties and its ability to interact with a variety of biological targets. The ether linkage provides metabolic stability, while the carboxylic acid group can engage in crucial hydrogen bonding and ionic interactions with receptor sites. The aromatic ring can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including:

  • Anti-inflammatory Effects: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2]

  • Hypolipidemic Activity: Certain phenoxy-2-methylpropanoic acid derivatives, known as fibrates, are used to treat hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).

  • Antihypertensive Properties: Phenoxybutanoic acid derivatives have been identified as potent endothelin antagonists, with potential applications in treating cardiovascular diseases.[3]

The title compound, 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, with its methoxy substitution on the phenyl ring, offers a unique starting point for the synthesis of novel compounds with potentially tailored pharmacological profiles. The methoxy group can influence the electronic and steric properties of the molecule, impacting its binding affinity and metabolic fate.

Potential Therapeutic Applications and Drug Design Rationale

Given the established activities of related compounds, 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is a valuable intermediate for the synthesis of new chemical entities targeting a range of therapeutic areas. The following are hypothesized applications based on structure-activity relationships of similar molecules:

  • Novel Anti-inflammatory Agents: By analogy to known NSAIDs, derivatives of the title compound could be synthesized to explore new COX inhibitors with potentially improved selectivity or side-effect profiles.[2]

  • Metabolic Disease Modulators: The structural similarity to fibrates suggests that derivatives could be investigated as modulators of PPARs for the treatment of dyslipidemia and type 2 diabetes.

  • Cardiovascular Drug Candidates: The phenoxyalkanoic acid scaffold is a known pharmacophore for endothelin receptor antagonists.[3] The title compound could serve as a starting point for the development of new agents for hypertension and other cardiovascular disorders.

The general workflow for utilizing this intermediate in a drug discovery program is outlined below:

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization cluster_2 Screening & Optimization cluster_3 Candidate Selection A 2-(3-Methoxyphenoxy)-2-methylpropanoic acid B Amide Library Synthesis A->B Diversification C Ester Library Synthesis A->C Diversification D Biological Screening (e.g., COX, PPAR assays) B->D C->D E Lead Optimization D->E Hit-to-Lead F Preclinical Candidate E->F ADME/Tox

Caption: Drug discovery workflow utilizing the title intermediate.

Synthesis and Derivatization Protocols

This section provides detailed protocols for the synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid and its subsequent conversion into amides and esters, which are common functional groups in active pharmaceutical ingredients.

Synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

The synthesis of the title compound can be efficiently achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 3-Methoxyphenol C Williamson Ether Synthesis (Base, Solvent) A->C B Ethyl 2-bromo-2-methylpropanoate B->C D Ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate C->D E Base Hydrolysis (e.g., NaOH, H2O/EtOH) D->E F 2-(3-Methoxyphenoxy)-2-methylpropanoic acid E->F

Caption: Synthetic pathway for the title compound.

Protocol 3.1: Synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Materials:

  • 3-Methoxyphenol

  • Ethyl 2-bromo-2-methylpropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Step 1: Williamson Ether Synthesis.

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate. This intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

  • Step 2: Saponification.

    • Dissolve the crude ester from Step 1 in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Methoxyphenoxy)-2-methylpropanoic acid as a white to off-white solid. The product can be further purified by recrystallization.

Derivatization of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

The carboxylic acid functionality of the title compound is a versatile handle for creating a library of derivatives for biological screening. Standard amide and ester couplings are fundamental transformations in this process.

Protocol 3.2.1: Amide Coupling

This protocol describes a general procedure for the synthesis of amides using a common coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

  • Desired amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 3.2.2: Esterification (Fischer-Speier Esterification)

This protocol outlines a classic acid-catalyzed esterification with an alcohol.

Materials:

  • 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

  • Desired alcohol (in excess, can also be used as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Sodium bicarbonate solution, saturated

  • Diethyl ether

  • Brine

Procedure:

  • Dissolve 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired ester. Further purification can be achieved by column chromatography if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate and its derivatives. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid
¹H NMR Structural elucidation and confirmation- Aromatic protons of the 3-methoxyphenyl group.- Singlet for the methoxy group (~3.8 ppm).- Singlet for the two methyl groups (~1.5 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Confirmation of carbon skeleton- Resonances for all unique carbon atoms, including the quaternary carbon of the propanoic acid moiety and the aromatic carbons.
FT-IR Identification of functional groups- Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-O stretches from the ether and methoxy groups (~1000-1300 cm⁻¹).
Mass Spec (MS) Determination of molecular weight- Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.
HPLC Purity assessment- A single major peak indicating the purity of the compound. Retention time is method-dependent.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For reagents used in the synthesis, such as 3-methoxyphenol, ethyl 2-bromo-2-methylpropanoate, and strong acids and bases, consult their respective Safety Data Sheets (SDS) for specific handling and safety information.

References

  • Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. PubMed. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Pharmacophore of phenoxy-2-methyl propanoic acid derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Application Note: Standard Operating Procedure for 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Mechanistic Basis[1]

2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS: 140239-94-7) is a specialized phenoxy-isobutyric acid derivative.[][2] Structurally, it acts as a steric and electronic analog to Lactisole (2-(4-methoxyphenoxy)propanoic acid) and Clofibric acid .

While Lactisole is the industry-standard inhibitor of the sweet taste receptor (T1R3), this specific analog introduces two critical structural modifications:

  • Meta-Substitution: The methoxy group is at the 3-position (meta) rather than the 4-position (para).

  • Gem-Dimethyl Tail: The propanoic acid tail is methylated at the alpha position (isobutyric acid moiety), a feature shared with the fibrate class of PPAR

    
     agonists.
    

Research Applications:

  • Taste Receptor Pharmacology: Investigation of the T1R3 transmembrane domain (TMD) binding pocket.[3][4][5][6] The gem-dimethyl group restricts conformational flexibility, potentially altering the allosteric inhibition profile compared to Lactisole.

  • Metabolic Signaling: Due to its fibrate-like isobutyric acid headgroup, this compound is a candidate ligand for Peroxisome Proliferator-Activated Receptors (PPARs).

Physicochemical Data Table
PropertyValueNotes
CAS Number 140239-94-7Unique Identifier
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white solidCrystalline powder
Acidity (pKa) ~3.8 - 4.2 (Predicted)Carboxylic acid group
LogP ~2.3 - 2.5Moderately lipophilic
Solubility Low in water (Free Acid)Requires base or DMSO for solubilization

Health, Safety, and Environment (HSE)

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Directives:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Inhalation Control: All weighing of the solid powder must be performed inside a certified fume hood to prevent inhalation of dust.

  • Waste Disposal: Dispose of as hazardous organic chemical waste. Do not pour down the drain due to potential biological activity (receptor modulation).

Protocol: Solution Preparation & Stability

This compound exists as a free carboxylic acid. Direct addition to neutral water will result in a suspension, not a solution. For biological assays, it must be solubilized either as a Sodium Salt (aqueous) or in DMSO.

Workflow Diagram: Solubilization Strategy

SolutionPrep Start Solid Compound (Free Acid) Choice Select Solvent System Start->Choice DMSO_Path DMSO Stock (100 mM) Choice->DMSO_Path For HTS / Small Vol Aq_Path Aqueous Stock (Sodium Salt) Choice->Aq_Path For High Conc / Sensory Step_DMSO Dissolve in 100% DMSO Vortex 30s DMSO_Path->Step_DMSO Step_Aq1 Add 1.0 eq NaOH (Molar Equivalent) Aq_Path->Step_Aq1 Validation Validation: Clear Solution Step_DMSO->Validation Step_Aq2 Add Water Check pH (Target 7.4) Step_Aq1->Step_Aq2 Step_Aq2->Validation

Caption: Decision tree for solubilizing 2-(3-Methoxyphenoxy)-2-methylpropanoic acid based on assay requirements.

Method A: DMSO Stock (Preferred for In Vitro HTS)
  • Weigh 21.0 mg of compound.

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex for 30 seconds until fully dissolved.

  • Concentration: 100 mM.

  • Storage: Aliquot into amber tubes. Stable at -20°C for 6 months. Avoid freeze-thaw cycles >3 times.

Method B: Sodium Salt Preparation (Preferred for High Concentration)

Why this method? The free acid is hydrophobic. Converting it to the sodium salt increases aqueous solubility to >50 mM.

  • Calculate moles of compound (e.g., 0.1 mmol = 21.0 mg).

  • Add 1.0 equivalent of NaOH (e.g., 100 µL of 1.0 M NaOH).

  • Add distilled water to final volume (e.g., 900 µL).

  • Critical Step: Check pH. It should be ~7.4. If acidic, the compound may precipitate. If too basic (>8.5), it may damage cells. Buffer with HEPES if necessary.

Protocol: Functional Characterization (T1R3 Inhibition)

Objective: Determine the inhibitory potency (IC₅₀) of the compound against the Sweet Taste Receptor (T1R2/T1R3) using a Calcium Flux Assay.

Mechanistic Rationale: Like Lactisole, this compound is predicted to bind to the Transmembrane Domain (TMD) of the T1R3 subunit, locking the receptor in an inactive conformation. This is an allosteric mechanism, meaning it is non-competitive with orthosteric sweeteners (like sucrose) that bind the Venus Flytrap Domain (VFT).

Experimental Workflow
  • Cell Line: HEK293 cells stably expressing human T1R2/T1R3 and the G

    
    15 or G
    
    
    
    16 promiscuous G-protein (to couple the receptor to Calcium release).
  • Seeding: Plate cells at 80,000 cells/well in a 96-well black-wall plate (Poly-D-Lysine coated). Incubate 24h at 37°C.

  • Dye Loading:

    • Remove media.

    • Add 100 µL Fluo-4 AM (calcium indicator) in Assay Buffer (HBSS + 20 mM HEPES).

    • Incubate 45 mins at 37°C in dark.

  • Compound Pre-Incubation (Crucial Step):

    • Why? Allosteric inhibitors often require time to access the TMD pocket before the agonist induces a conformational change.

    • Prepare 2X concentration of the Test Compound (0.1 µM – 1 mM range).

    • Add 50 µL of Test Compound to cells. Incubate 10-15 minutes at Room Temp.

  • Agonist Addition:

    • Inject 50 µL of Sucrose (EC₅₀ concentration, typically ~50-100 mM final) or Aspartame .

  • Measurement:

    • Monitor fluorescence (Ex 490nm / Em 520nm) on a FLIPR or FlexStation for 120 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot % Inhibition vs. Log[Compound].

Mechanism of Action Diagram

MOA Agonist Sweetener (Sucrose) (Orthosteric Ligand) VFT VFT Domain (Extracellular) Agonist->VFT Binds TMD Transmembrane Domain (T1R3 Subunit) VFT->TMD Conformational Change GProtein G-Protein Signaling (Calcium Release) TMD->GProtein Activates Inhibitor Test Compound (2-(3-MeO)-2-Me-Prop Acid) Inhibitor->TMD Allosteric Blockade Inhibitor->GProtein PREVENTS

Caption: The compound targets the T1R3 TMD, preventing the conformational shift required for G-protein activation, effectively silencing the sweet signal.

Troubleshooting & Validation Matrix

IssueProbable CauseCorrective Action
Precipitation in Assay Buffer pH shock or "Salting out"Ensure stock is in DMSO or pre-neutralized with NaOH. Keep final DMSO <0.5%.
No Inhibition Observed Compound degradation or incorrect isomerVerify CAS 140239-94-7. Confirm structure via NMR. Ensure pre-incubation step is performed.
High Background Signal Non-specific Calcium releaseRun a "Compound Only" control (no agonist) to check for agonism (bitter taste receptors T2Rs often respond to high conc. chemicals).
Cell Toxicity Acidic stressCheck buffer pH after adding compound. Re-adjust to 7.4.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 776001, 3-(2-Methoxyphenoxy)propanoic acid (Related Structure). Retrieved from [Link]

    • Note: Specific CAS 140239-94-7 is a research chemical analog; properties inferred
  • Mechanism of Action (T1R3 Inhibition)

    • Jiang, P., et al. (2005). Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3. Journal of Biological Chemistry. Retrieved from [Link]

    • Establishes the TMD binding pocket for phenoxy-acid inhibitors like Lactisole.
  • Lactisole Derivatives & SAR

    • Ono, Y., et al. (2019).[6] Structural Insights Into the Differences Among Lactisole Derivatives in Inhibitory Mechanisms Against the Human Sweet Taste Receptor.[3][5] PLOS ONE. Retrieved from [Link]

    • Describes the structure-activity rel
  • Vendor / Sourcing Data

Sources

Application Note: High-Resolution Mass Spectrometry Profiling of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the extraction, separation, and mass spectrometric identification of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (herein referred to as 3-MMPA ) and its Phase I/II metabolites in biological matrices (plasma/urine).

3-MMPA (Formula: C₁₁H₁₄O₄; MW: 210.23) is a structural analog of the sweetness inhibitor Lactisole and the lipid-lowering agent Clofibric acid. Due to its phenoxyisobutyric acid pharmacophore, its analysis requires specific attention to negative-mode ionization efficiency and the stability of acyl glucuronide metabolites. This guide provides a robust workflow for researchers in food science and drug metabolism to track the parent compound and its primary metabolic pathways: O-demethylation and glucuronidation .

Chemical Context & Metabolic Logic[1]

To design an effective MS method, we must first understand the molecule's behavior. 3-MMPA contains a gem-dimethyl group alpha to the carboxylic acid, which sterically hinders


-oxidation. Consequently, metabolism is shifted toward the aromatic ring and the ether linkage.
Predicted Metabolic Pathways[1]
  • Phase I (O-Demethylation): CYP450-mediated cleavage of the methoxy group at the meta position, yielding the phenol O-desmethyl-3-MMPA .

  • Phase II (Glucuronidation):

    • Direct: Conjugation of the carboxylic acid moiety (Acyl glucuronide).

    • Secondary: Conjugation of the newly formed phenol (Ether glucuronide).

  • Phase I (Hydroxylation): Minor ring hydroxylation may occur, though the electron-donating alkoxy groups direct electrophilic attack to ortho/para positions relative to the ether.

Experimental Protocol

Reagents & Standards
  • Internal Standard (IS): Clofibric Acid-d4 or 4-Methoxyphenoxyacetic acid (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (10 mM), Formic Acid (0.01% - Note: Keep low for negative mode).

Sample Preparation: Solid Phase Extraction (SPE)

Direct protein precipitation is often insufficient for removing phospholipids that suppress ionization in negative mode. An SPE protocol using a mixed-mode anion exchange cartridge (MAX) is recommended to selectively retain the acidic analyte.

Step-by-Step SPE Workflow:

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Mix 100 µL Plasma + 10 µL IS + 300 µL 2% Formic Acid (aq). Load onto cartridge.

  • Washing:

    • Wash 1: 1 mL 5% NH₄OH in Water (removes neutrals/bases).

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: 1 mL 2% Formic Acid in ACN (elutes the acidic analytes).

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., HSS T3 or BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5). Note: Acetate buffer enhances [M-H]⁻ ionization compared to pure formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (10 min).

Mass Spectrometry (Source Parameters):

  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1][2]

  • Spray Voltage: -2.5 kV.

  • Capillary Temp: 320°C.

  • Scan Mode: Full MS (Range 100–600 m/z) + dd-MS² (Data Dependent).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) PreTreat Acidification (2% Formic Acid) Sample->PreTreat SPE SPE Extraction (Mixed-Mode Anion Exchange) PreTreat->SPE Load LC UHPLC Separation (C18, Ammonium Acetate) SPE->LC Elute & Reconstitute Ionization ESI Negative Mode [M-H]- Generation LC->Ionization MS2 MS/MS Fragmentation (HCD/CID) Ionization->MS2 Data Metabolite ID & Quantification MS2->Data

Figure 1: Analytical workflow for the isolation and detection of 3-MMPA using Mixed-Mode Anion Exchange (MAX) SPE followed by Negative ESI LC-MS/MS.

Metabolite Identification Guide

The following table summarizes the theoretical mass shifts and diagnostic fragments for 3-MMPA and its metabolites.

Parent Compound: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

  • Formula: C₁₁H₁₄O₄

  • Monoisotopic Mass: 210.0892 Da

  • Precursor Ion [M-H]⁻: 209.0819 m/z

Table 1: Targeted Metabolite List
IDMetabolite NameBiotransformationFormula ChangeTheoretical [M-H]⁻ (m/z)Key MS² Fragments
P 3-MMPA (Parent) N/A-209.0819 165.09 (Loss of CO₂)123.04 (3-Methoxyphenol)
M1 O-Desmethyl-3-MMPA O-Demethylation-CH₂195.0662 151.07 (Loss of CO₂)109.03 (Resorcinol ion)
M2 3-MMPA-Glucuronide Glucuronidation+C₆H₈O₆385.1140 209.08 (Parent)113.02 (Glucuronide fragment)
M3 O-Desmethyl-Gluc Demethylation + Gluc-CH₂ + C₆H₈O₆371.0983 195.06 (Aglycone)175.02 (Glucuronate)
M4 Hydroxy-3-MMPA Ring Hydroxylation+O225.0768 181.08 (Loss of CO₂)139.04 (Hydroxymethoxyphenol)
Fragmentation Logic (Expert Insight)

In negative mode, phenoxy acids typically fragment via:

  • Decarboxylation: Neutral loss of CO₂ (44 Da). For 3-MMPA (209), this yields m/z 165.

  • Ether Cleavage: Rupture of the ether bond yields the phenoxide anion. For 3-MMPA, this generates the 3-methoxyphenoxide ion at m/z 123.

  • Glucuronide Diagnostic: Acyl glucuronides often show a fragile ester bond. In-source fragmentation may occur; monitor m/z 113 (glucuronide ring fragment) and the neutral loss of 176 Da.

Metabolic Pathway Map

MetabolicPathway Parent 3-MMPA (Parent) m/z 209.08 M1 M1: O-Desmethyl (Phenol) m/z 195.06 Parent->M1 CYP450 (O-demethylation) M2 M2: Acyl Glucuronide (Unstable) m/z 385.11 Parent->M2 UGT (Direct Glucuronidation) M4 M4: Hydroxylated (Minor) m/z 225.07 Parent->M4 CYP450 (Ring Hydroxylation) M3 M3: Ether Glucuronide (Stable) m/z 371.09 M1->M3 UGT (Phenol Glucuronidation)

Figure 2: Proposed metabolic pathway of 3-MMPA. The gem-dimethyl group blocks beta-oxidation, forcing metabolism through O-demethylation (M1) and direct conjugation (M2).

Validation & Troubleshooting

Acyl Glucuronide Instability

Critical Note: The M2 metabolite (Acyl Glucuronide) is chemically unstable and can undergo acyl migration or hydrolysis back to the parent compound in alkaline conditions.

  • Protocol Adjustment: During sample processing, ensure the pH remains slightly acidic (pH 4-5). Avoid high pH evaporation steps.

  • Verification: If the M2 peak area decreases over time while the Parent peak increases in the autosampler, stability is compromised.

Matrix Effects

Phenoxy acids are prone to ion suppression from plasma phospholipids.

  • Check: Monitor the phospholipid transition (m/z 184

    
     184 in positive mode, or specific negative lipids) to ensure they do not co-elute with 3-MMPA.
    
  • Solution: If suppression occurs, switch from protein precipitation to the MAX SPE protocol detailed in Section 3.2.

References

  • PubChem. (2023). Compound Summary: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. National Library of Medicine. [Link]

  • Sahi, J., et al. (2003). Metabolism and Transporter-Mediated Efflux of Fibrates. Drug Metabolism and Disposition.[3] (Provides mechanistic basis for phenoxyisobutyric acid metabolism). [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Acyl Glucuronide instability protocols). [Link]

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Standard for validating the LC-MS method). [Link]

  • Kinghorn, A. D., et al. (2010). Sweetness Inhibitors: Class and Structure. In Sweetness and Sweeteners. (Context for PMP as a taste modifier). [Link]

Sources

Application Note: Enzymatic Inhibition Profiling of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (Lactisole)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

Compound Identity & Significance

2-(3-Methoxyphenoxy)-2-methylpropanoic acid , commonly known as Lactisole (or in its salt form, Na-Lactisole), is widely recognized as a selective antagonist of the human sweet taste receptor (T1R3 transmembrane domain).[1][2] However, its chemical scaffold—a phenoxy-isobutyric acid derivative—shares high structural homology with the fibrate class of hypolipidemic drugs (e.g., Clofibric acid, Gemfibrozil).

The "Enzymatic" Context

While Lactisole’s primary mode of action is receptor-mediated (GPCR antagonism), investigating its enzymatic inhibition profile is critical for two reasons in drug development:

  • Metabolic Safety (DDI Potential): Structural analogues (fibrates) are known inhibitors of Cytochrome P450 2C (CYP2C) enzymes and UDP-glucuronosyltransferases (UGTs) . Quantifying Lactisole's inhibition of these enzymes is mandatory to predict drug-drug interactions.

  • Off-Target Pharmacology: The phenoxy-isobutyric acid moiety is a pharmacophore for inhibiting Acetyl-CoA Carboxylase (ACC) , the rate-limiting enzyme in fatty acid biosynthesis. Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is a known ACC inhibitor; Lactisole (the 3-methoxy isomer) likely shares this activity, relevant for metabolic syndrome research.

This guide provides protocols for two distinct enzymatic assays: CYP2C9 Inhibition (Metabolic Safety) and Acetyl-CoA Carboxylase Inhibition (Off-Target Mechanism).

Part 2: Mechanistic Logic & Structural Homology

The following diagram illustrates the structural logic driving the selection of these specific enzymatic targets.

Lactisole_Targets Lactisole Lactisole (2-(3-Methoxyphenoxy)-...) Clofibric Clofibric Acid (2-(4-Chlorophenoxy)-...) Lactisole->Clofibric Structural Analogues (Phenoxy-isobutyric acid core) T1R3 Receptor Target: T1R3 (Sweet Taste) Lactisole->T1R3 Primary Antagonist (Transmembrane) CYP2C9 Metabolic Target: CYP2C9 / CYP2C8 Lactisole->CYP2C9 Potential Inhibition (Fibrate Homology) ACC Off-Target Enzyme: Acetyl-CoA Carboxylase Lactisole->ACC Predicted Inhibition (Isostere Logic) Clofibric->CYP2C9 Known Inhibitor Clofibric->ACC Known Inhibitor

Caption: Structural Activity Relationship (SAR) map linking Lactisole to fibrate-associated enzymatic targets (CYP2C9 and ACC) based on the phenoxy-isobutyric acid scaffold.

Part 3: Protocol A - CYP2C9 Inhibition Assay (Fluorescence)

Objective: Determine the IC50 of Lactisole against CYP2C9 to assess Drug-Drug Interaction (DDI) risk. Principle: Lactisole competes with a fluorogenic substrate (7-Methoxy-4-trifluoromethylcoumarin). Inhibition prevents the formation of the fluorescent metabolite (7-Hydroxy-4-trifluoromethylcoumarin).

Materials & Reagents
ComponentSpecificationNotes
Test Compound Lactisole (Acid form)Dissolve in DMSO. Final assay [DMSO] < 0.5%.
Enzyme Source Recombinant Human CYP2C9Baculosomes or Supersomes™ are preferred over liver microsomes for specificity.
Substrate 7-Methoxy-4-trifluoromethylcoumarin (MFC)

approx. 30 µM. Use at

concentration.
Cofactor System NADPH Regenerating System1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2.
Stop Solution 80% Acetonitrile / 20% 0.5M Tris baseHigh pH enhances fluorescence of the metabolite.
Positive Control SulfaphenazoleKnown potent CYP2C9 inhibitor (IC50 ~ 300 nM).
Experimental Workflow

Step 1: Preparation of Stocks

  • Prepare a 100 mM stock of Lactisole in 100% DMSO.

  • Perform 1:3 serial dilutions in reaction buffer (100 mM Potassium Phosphate, pH 7.4) to generate a 7-point concentration curve (e.g., 0.1 µM to 100 µM final).

Step 2: Pre-Incubation (Enzyme + Inhibitor)

  • In a black 96-well plate, add:

    • 20 µL of diluted Lactisole (or vehicle control).

    • 20 µL of Enzyme Mix (CYP2C9 diluted in buffer to 10 pmol/mL).

  • Incubate at 37°C for 10 minutes . This allows for potential binding to the active site.

Step 3: Reaction Initiation

  • Add 20 µL of Substrate/Cofactor Mix (MFC + NADPH regenerating system) to all wells.

  • Critical: Ensure the final concentration of MFC is equal to its

    
     (approx. 30 µM) to allow for competitive inhibition kinetics.
    

Step 4: Kinetic Incubation

  • Incubate at 37°C for 30–45 minutes .

  • Note: Do not exceed 60 minutes to ensure linearity of metabolite formation.

Step 5: Termination & Readout

  • Add 75 µL of Stop Solution (Acetonitrile/Tris).

  • Measure Fluorescence: Excitation 410 nm / Emission 530 nm .

Part 4: Protocol B - Acetyl-CoA Carboxylase (ACC) Inhibition

Objective: Verify if Lactisole inhibits fatty acid synthesis via ACC, similar to its analogue Clofibric acid. Principle: ACC catalyzes the carboxylation of Acetyl-CoA to Malonyl-CoA, consuming ATP. This assay measures the production of ADP using a coupled enzyme system (Pyruvate Kinase/Lactate Dehydrogenase) or a direct ADP-Glo™ detection.

Materials & Reagents
ComponentSpecification
Enzyme Human Acetyl-CoA Carboxylase 1 (ACC1) or Rat Liver ACC
Substrates Acetyl-CoA (100 µM), NaHCO3 (10 mM), ATP (50 µM)
Detection ADP-Glo™ Kinase Assay (Promega)
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100
Experimental Workflow

ACC_Workflow Step1 Step 1: Compound Prep Lactisole (0.1 - 1000 µM) in DMSO Step2 Step 2: Enzyme Addition Add ACC1 Enzyme Incubate 15 min @ 25°C Step1->Step2 Step3 Step 3: Reaction Start Add ATP + Acetyl-CoA + NaHCO3 Step2->Step3 Step4 Step 4: Reaction Incubate 60 min @ 30°C Step3->Step4 Step5 Step 5: ADP Detection Add ADP-Glo Reagent (Depletes unconsumed ATP) Step4->Step5 Step6 Step 6: Luminescence Read Convert ADP to Light Measure RLU Step5->Step6

Caption: Step-by-step workflow for the ADP-Glo based Acetyl-CoA Carboxylase inhibition assay.

Detailed Steps:

  • Compound Addition: Add 2 µL of Lactisole serial dilutions to a white 384-well plate.

  • Enzyme Mix: Add 3 µL of ACC1 enzyme (approx. 5 nM final). Incubate 15 mins.

  • Substrate Initiation: Add 5 µL of substrate mix containing ATP, Acetyl-CoA, and Bicarbonate.

  • Reaction: Incubate for 60 minutes at 30°C.

  • ADP-Glo Step 1: Add 10 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

  • ADP-Glo Step 2: Add 20 µL of Kinase Detection Reagent to convert generated ADP to ATP, then to Luciferase light output.

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

Part 5: Data Analysis & Interpretation[1][3]

Calculation of IC50

Normalize raw data (RFU or RLU) to Percent Activity:



Fit the data to the Four-Parameter Logistic (4PL) Equation :



Determining Mode of Inhibition (Cheng-Prusoff)

If IC50 is determined, calculate the inhibition constant (


) to standardize results across different labs (assuming competitive inhibition for fibrate-like structures):


  • [S]: Concentration of substrate used (e.g., MFC or ATP).

  • 
    :  Michaelis-Menten constant of the enzyme for that substrate.
    
Expected Results & Troubleshooting
  • CYP2C9: Lactisole is expected to show weak-to-moderate inhibition (IC50 range: 50–500 µM). Strong inhibition (< 10 µM) suggests high DDI potential requiring clinical monitoring.

  • ACC: If inhibition is observed, it confirms the "fibrate-like" metabolic activity.

  • Solubility Artifacts: Lactisole is an acid (

    
    ). In pH 7.4 buffers, it is ionized (anionic). Ensure stock solutions in DMSO do not crash out when added to aqueous buffer; if turbidity occurs, lower the top concentration.
    

References

  • Lactisole Structure & Receptor Activity: Jiang, P., et al. (2005).[1] "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1][3][4] Journal of Biological Chemistry, 280(15), 15238-15246.

  • Fibrate Inhibition of CYP Enzymes: Ozawa, S., et al. (2001). "Inhibitory effects of fibrates on cytochrome P450 2C8 and 2C9 in human liver microsomes." Drug Metabolism and Disposition, 29(10), 1281-1285.

  • Fibrate/Phenoxy-Acid Inhibition of ACC: Nikowitz, J., et al. (1987). "Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid." Biochemical Pharmacology, 36(18), 2951-2955.

  • ADP-Glo Assay Methodology: Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 7(6), 560-572.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. As a key intermediate and an analogue to lipid-lowering agents like fenofibric acid, its successful synthesis is critical. This document moves beyond simple protocols to provide in-depth, causality-driven troubleshooting advice based on established chemical principles and field-proven insights.

Synthetic Overview & Core Challenges

The synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is typically achieved via a two-step sequence. While conceptually straightforward, each step presents unique challenges that can lead to failed reactions or low yields. Understanding the mechanism and potential pitfalls is paramount for successful execution.

The General Synthetic Pathway:

  • Step 1: Williamson Ether Synthesis. Formation of an ether linkage between 3-methoxyphenol and an alkyl 2-bromo-2-methylpropanoate ester. This SN2 reaction is often the most challenging step due to steric hindrance.

  • Step 2: Saponification (Ester Hydrolysis). Conversion of the intermediate ester to the final carboxylic acid product using a strong base.

Below is a workflow diagram illustrating the synthetic sequence.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate Product cluster_step2 Step 2: Saponification cluster_final Final Product & Purification SM1 3-Methoxyphenol Reaction1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) Heat SM1->Reaction1 SM2 Alkyl 2-bromo-2-methylpropanoate SM2->Reaction1 Intermediate Alkyl 2-(3-methoxyphenoxy) -2-methylpropanoate Reaction1->Intermediate Reaction2 Base (e.g., NaOH, KOH) Solvent (e.g., EtOH/H₂O) Heat Intermediate->Reaction2 FinalProduct 2-(3-Methoxyphenoxy) -2-methylpropanoic acid Reaction2->FinalProduct Purification Acidification, Extraction, Recrystallization/Chromatography FinalProduct->Purification

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide: Step 1 - Williamson Ether Synthesis

This reaction involves the nucleophilic attack of the 3-methoxyphenoxide ion on the sterically hindered tertiary alkyl bromide. The primary competition is the E2 elimination reaction, which can significantly reduce yields.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction shows no consumption of 3-methoxyphenol upon TLC or LC-MS analysis. What is the likely cause?

A1: This issue almost always points to inefficient deprotonation of the starting phenol. The pKa of a phenol is typically around 10, so a sufficiently strong base is required to generate the phenoxide nucleophile.

  • Causality: The Williamson ether synthesis requires a potent nucleophile, which is the alkoxide (or in this case, phenoxide).[3] If the base is too weak or is neutralized, the reaction will not initiate.

  • Troubleshooting Steps:

    • Verify Base Strength & Stoichiometry: If using a weaker base like potassium carbonate (K₂CO₃), ensure at least 2-3 equivalents are used and that the reaction is sufficiently heated to promote the reaction. For more robust conditions, sodium hydride (NaH) is superior, but requires strictly anhydrous solvents (like THF or DMF). Use at least 1.1 equivalents of NaH.

    • Ensure Anhydrous Conditions: Water will protonate the phenoxide and react with strong bases like NaH. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or have been properly dried.[2]

    • Increase Temperature: For bases like K₂CO₃ in solvents like acetone or acetonitrile, reflux temperatures are often necessary to achieve a reasonable reaction rate.

Q2: The reaction is sluggish and my yield is low, with a significant byproduct observed. How can I improve this?

A2: This is the classic SN2 vs. E2 competition scenario. The electrophile, an alkyl 2-bromo-2-methylpropanoate, is a tertiary halide, which is highly prone to elimination, especially with strong, bulky bases.[1][3][4]

  • Causality: A strong base can act as a nucleophile (SN2) or abstract a proton from the carbon adjacent to the leaving group (E2). With a sterically hindered electrophile, the E2 pathway becomes kinetically more favorable.

  • Troubleshooting Steps:

    • Optimize the Base/Solvent System: The choice of base and solvent is critical to favor substitution over elimination.

      • Option A (Milder): Use a less-hindered, weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Carbonates are less basic than alkoxides and can favor the SN2 pathway.[5]

      • Option B (Stronger but Effective): Use sodium hydride (NaH) in DMF or THF. While NaH is a strong base, the resulting phenoxide is a relatively soft nucleophile, which can favor SN2.

    • Control Temperature: Do not overheat the reaction. While heat is needed, excessive temperatures can favor the elimination pathway. A typical range is 50-80 °C.[1] Monitor the reaction by TLC to find the optimal balance.

Table 1: Recommended Conditions for Step 1
ParameterCondition A (Milder)Condition B (Robust)Rationale
Electrophile Ethyl 2-bromo-2-methylpropanoateEthyl 2-bromo-2-methylpropanoateThe ethyl ester is a common and effective starting material.
Base K₂CO₃ (2.5 eq) or Cs₂CO₃ (1.5 eq)NaH, 60% in oil (1.2 eq)K₂CO₃ is easier to handle; NaH ensures complete deprotonation but requires anhydrous technique.
Solvent Acetone or AcetonitrileAnhydrous DMF or THFPolar aprotic solvents are ideal for SN2 reactions as they do not solvate the nucleophile excessively.[1]
Temperature Reflux (56-82 °C)50-70 °CHigher temperatures are needed for weaker bases; NaH reactions are often faster at lower temperatures.
Reaction Time 8-24 hours4-12 hoursMonitor by TLC until consumption of 3-methoxyphenol.

Troubleshooting Guide: Step 2 - Saponification

This step involves the base-mediated hydrolysis of the sterically hindered ester. Incomplete reactions or difficult product isolation are the most common failure points.

Frequently Asked Questions (FAQs)

Q1: After the specified reaction time, I still have a significant amount of starting ester remaining. How can I drive the reaction to completion?

A1: The gem-dimethyl group adjacent to the ester carbonyl creates significant steric hindrance, which can slow down the nucleophilic attack of the hydroxide ion.

  • Causality: Saponification proceeds via a tetrahedral intermediate. Steric bulk around the carbonyl carbon can impede the approach of the hydroxide nucleophile, thus increasing the activation energy of the reaction.[6]

  • Troubleshooting Steps:

    • Increase Base Equivalents: Use a larger excess of the base, such as 3-5 equivalents of NaOH or KOH. This increases the concentration of the nucleophile.

    • Increase Temperature: Refluxing the reaction mixture is often necessary. A mixture of ethanol and water is a common solvent system.

    • Add a Co-solvent: If the ester has poor solubility in the aqueous alcohol mixture, add THF to create a homogeneous solution, which will increase the reaction rate.[6]

    • Use Lithium Hydroxide (LiOH): In some sterically hindered cases, LiOH can be more effective than NaOH or KOH.[6]

Q2: Upon acidification of the reaction mixture, my product separates as a sticky oil instead of a solid. How should I proceed with isolation?

A2: This is a very common issue. The final product has a relatively low melting point and can be reluctant to crystallize from an aqueous environment, especially in the presence of impurities.

  • Causality: The presence of two oxygen atoms and a flexible chain can lead to strong intermolecular interactions with the solvent and a disruption of a clean crystal lattice, resulting in oiling out.

  • Troubleshooting Steps:

    • Perform a Thorough Extraction: After acidification to pH ~1-2 with concentrated HCl, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the Organic Layer: Wash the combined organic extracts with water and then brine to remove inorganic salts and residual acid.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Induce Crystallization: If the resulting residue is an oil, attempt to induce crystallization by:

      • Trituration: Add a non-polar solvent like hexanes or petroleum ether and scratch the inside of the flask with a glass rod.

      • Recrystallization: Dissolve the oil in a minimum amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate/hexanes) and allow it to cool slowly.

Troubleshooting_Logic cluster_step1_trouble Troubleshooting Step 1 cluster_step2_trouble Troubleshooting Step 2 P1 Problem: Low or No Conversion C1 Check TLC/LCMS for Starting Materials P1->C1 S1A High SM Remans: Inefficient Deprotonation C1->S1A Phenol Unreacted S1B Byproduct Formation: E2 Elimination Favored C1->S1B New, less polar spot Sol1A Solution: - Use stronger base (NaH) - Ensure anhydrous conditions - Increase temperature S1A->Sol1A Sol1B Solution: - Use weaker base (K₂CO₃) - Use polar aprotic solvent - Moderate temperature S1B->Sol1B P2 Problem: Incomplete Hydrolysis C2 Check TLC/LCMS for Ester Presence P2->C2 S2 High Ester Remans: Steric Hindrance C2->S2 Sol2 Solution: - Increase base eq. (3-5) - Increase temperature (reflux) - Add co-solvent (THF) S2->Sol2

Caption: Decision-making flowchart for common synthesis problems.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenol (1.0 eq), potassium carbonate (2.5 eq), and acetone (approx. 0.2 M concentration relative to the phenol).

  • Addition: Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes), observing the disappearance of the 3-methoxyphenol spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with additional acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with 1 M NaOH (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by flash chromatography if necessary.

Protocol 2: Synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid
  • Setup: To a 250 mL round-bottom flask, dissolve the crude ethyl ester from the previous step (1.0 eq) in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (3.0 eq in water) to the flask. The total solvent ratio should be approximately 3:1 ethanol:water.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the hydrolysis by TLC, observing the disappearance of the starting ester.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH is ~1. A precipitate or oil should form.

  • Isolation: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude acid by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

References

  • Eureka | Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone.
  • Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Googleapis.com. (n.d.). WO 2014/188453 A2.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • PubChem - NIH. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • WIPO Patentscope. (n.d.). WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS.
  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Google Patents. (n.d.). CN107235837A - A kind of preparation method of Fenofibric Acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting.
  • Organic Chemistry Portal. (n.d.). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working.
  • ResearchGate. (2019, July 23). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates.

Sources

Technical Support Center: Synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, optimize your reaction conditions, and overcome common challenges.

I. Introduction to the Synthesis

The synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is most commonly achieved via the Williamson ether synthesis.[1][2] This robust and versatile method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific case, 3-methoxyphenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-2-methylpropanoic acid (or its ester derivative) to form the desired ether linkage.

The reaction proceeds via an SN2 mechanism, where the nucleophilic attack and the departure of the leaving group occur simultaneously.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction, as factors that favor the SN2 pathway will generally lead to higher yields of the desired product.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Ineffective Deprotonation of 3-Methoxyphenol: The phenoxide nucleophile is not being generated in sufficient quantity. 2. Low Reactivity of Alkyl Halide: The electrophile is not sufficiently reactive under the chosen conditions. 3. Reaction Temperature is Too Low: Insufficient thermal energy to overcome the activation energy barrier. 4. Degradation of Reagents: The starting materials may have degraded due to improper storage.1. Base Selection: Use a sufficiently strong base to deprotonate the phenol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common choices. For a more robust reaction, consider stronger bases like sodium hydride (NaH) in an aprotic solvent. Ensure the base is fresh and has not absorbed significant amounts of atmospheric CO2 or moisture. 2. Alkyl Halide Choice: 2-bromo-2-methylpropanoic acid is generally reactive enough. Ensure its purity and consider using the corresponding iodide if reactivity is an issue, as iodide is a better leaving group than bromide. 3. Temperature Optimization: Gradually increase the reaction temperature. A typical starting point for this type of reaction is in the range of 60-100°C.[3] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. 4. Reagent Quality Check: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Significant Byproducts 1. Elimination Reaction: The alkyl halide undergoes elimination (E2) instead of substitution (SN2), especially at higher temperatures. 2. Side Reactions of the Carboxylic Acid: The carboxylic acid moiety of 2-bromo-2-methylpropanoic acid can undergo side reactions. 3. Dialkylation of Phenol: Although less likely with a bulky electrophile, it is a possibility.1. Temperature Control: Avoid excessively high temperatures, as this can favor elimination over substitution.[4] A moderate temperature that allows for a reasonable reaction rate without significant byproduct formation is ideal. 2. Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the Williamson ether synthesis. The ester can then be hydrolyzed in a subsequent step to yield the final product. This adds steps but can significantly improve the yield and purity. 3. Stoichiometry Control: Use a slight excess of the 3-methoxyphenol to ensure the complete consumption of the alkyl halide, which can minimize the formation of byproducts from the alkyl halide.
Difficult Product Isolation/Purification 1. Product is an Oil or Low-Melting Solid: This can make crystallization challenging. 2. Presence of Unreacted Starting Materials: Co-elution or co-crystallization with the product. 3. Formation of Emulsions during Workup: This can complicate extraction.1. Purification Technique: If crystallization is difficult, consider column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution. 2. Reaction Monitoring and Workup: Monitor the reaction to completion to minimize unreacted starting materials. A thorough aqueous workup, including a basic wash (e.g., with sodium bicarbonate solution) to remove unreacted 2-bromo-2-methylpropanoic acid and an acidic wash, can help.[3] 3. Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break emulsions. Centrifugation can also be effective if the emulsion is persistent.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often excellent choices for Williamson ether synthesis as they can solvate the cation of the base, leaving a "naked" and more reactive alkoxide nucleophile.[1] Acetonitrile is also a suitable option. If using a weaker base like NaOH or KOH, a protic solvent like ethanol or even water can be used, although reaction rates may be slower.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the alkyl halide) and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[5][6]

Q3: What are the key safety precautions for this synthesis?

A3:

  • 3-Methoxyphenol: Can be harmful if swallowed or inhaled and may cause skin and eye irritation.

  • 2-Bromo-2-methylpropanoic acid: This is a corrosive substance that can cause severe skin burns and eye damage.[7][8][9] It is also harmful if swallowed.

  • Bases: Strong bases like NaOH, KOH, and NaH are corrosive and should be handled with care. Sodium hydride is also flammable and reacts violently with water.

  • Solvents: Many organic solvents are flammable and have associated health risks.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Q4: Can I use 2-chloro-2-methylpropanoic acid instead of the bromo derivative?

A4: While it is possible, the reaction will likely be slower. Bromide is a better leaving group than chloride, so 2-bromo-2-methylpropanoic acid is generally more reactive and will likely give a better yield in a shorter reaction time. If you must use the chloro derivative, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time).

IV. Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • 3-Methoxyphenol

  • 2-Bromo-2-methylpropanoic acid

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Deprotonation of 3-Methoxyphenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenol (1.0 eq) in DMF. .

    • Carefully add finely ground sodium hydroxide (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • Williamson Ether Synthesis:

    • Dissolve 2-bromo-2-methylpropanoic acid (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

V. Visualizing the Workflow

Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenoxide 3-Methoxyphenoxide 3-Methoxyphenol->3-Methoxyphenoxide + Base (NaOH) Base (NaOH) Base (NaOH) Product 2-(3-Methoxyphenoxy)-2-methylpropanoic acid 3-Methoxyphenoxide->Product + 2-Bromo-2-methylpropanoic acid 2-Bromo-2-methylpropanoic acid 2-Bromo-2-methylpropanoic acid

Caption: Williamson ether synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield CheckDeprotonation Ineffective Deprotonation? Start->CheckDeprotonation CheckReactivity Low Alkyl Halide Reactivity? CheckDeprotonation->CheckReactivity No OptimizeBase Optimize Base/Solvent CheckDeprotonation->OptimizeBase Yes CheckTemp Temperature Too Low? CheckReactivity->CheckTemp No UseIodide Use Iodide Derivative CheckReactivity->UseIodide Yes CheckSideReactions Significant Byproducts? CheckTemp->CheckSideReactions No IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Yes ProtectingGroup Use Protecting Group CheckSideReactions->ProtectingGroup Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

VI. References

  • Williamson Ether Synthesis. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts.

  • Williamson Ether Synthesis. (2022, March 25). J&K Scientific.

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • Williamson ether synthesis. (n.d.). Taylor & Francis.

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development, 9(2), 206-211.

  • Process for purification of acrylic acid by fractional crystallization. (1980). U.S. Patent 4,230,888.

  • 3-(2-Methoxyphenoxy)propanoic acid. (n.d.). PubChem.

  • 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. (n.d.). SynHet.

  • 3-(2-Methoxyphenyl)propionic acid Safety Data Sheet. (2025, December 22).

  • Khadem, S., & Marles, R. J. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 15(2), 826-840.

  • 2-bromopropionic acid Safety Data Sheet. (2024, September 6).

  • Popescu, C. M., Vasile, C., Popescu, M. C., Singurel, G., Popa, V. I., & Munteanu, B. S. (2007). ANALYTICAL METHODS FOR LIGNIN CHARACTERIZATION. II. SPECTROSCOPIC STUDIES. Cellulose Chemistry and Technology, 41(2-3), 117-128.

  • α-(2-Methoxy- phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. (n.d.). Forest Products Laboratory.

  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. (n.d.). Google Patents.

  • 2-Methoxypropene. (n.d.). ResearchGate.

  • Al-Duais, M. A., Al-Awthan, Y. S., & Al-Mashjary, M. A. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 28(15), 5835.

  • 2-Bromo-2-methylpropionic acid Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

  • Synthesis method for 3-methoxypropiophenone. (n.d.). Google Patents. CN106518635A.

  • Propanoic acid, 2-bromo-2-methyl- Safety Data Sheet. (n.d.). Fisher Scientific.

  • 2-Methoxy-2-methylpropanoic acid Safety Data Sheet. (n.d.). Metasci.

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure.

  • 2-(4-methoxyphenoxy) propionic acid. (n.d.). The Good Scents Company.

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Technical Support Center: HPLC Optimization for 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and researchers developing HPLC methods for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid .

This compound belongs to the phenoxy-isobutyric acid class, structurally analogous to fibrates (e.g., Clofibric acid) and sweet taste inhibitors (e.g., Lactisole). Its separation challenges primarily stem from its carboxylic acid moiety (pKa ~3.5–4.[1]0) and the potential need to resolve it from positional isomers (e.g., the 4-methoxy variant).

Status: Active Role: Senior Application Scientist Scope: Method Development, Column Selection, Mobile Phase Engineering, Troubleshooting[2]

Part 1: The Core Strategy (Method Development Logic)

Before selecting a column, understand the analyte's behavior.[1] 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is a weak acid with moderate hydrophobicity.[1][2]

  • The Critical Variable (pH): The carboxylic acid group must be protonated to achieve consistent retention on a Reversed-Phase (RP) column. If the mobile phase pH is near the pKa (approx.[1] 3.5–4.0), the analyte will split between ionized and neutral forms, causing split peaks or retention time shifting.

  • The Target pH: You must operate at pH 2.5 – 3.0 .[1] This is sufficiently below the pKa to ensure the molecule is >90% neutral, maximizing interaction with the hydrophobic stationary phase.

Method Development Decision Tree

MethodDevelopment Start Start: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid CheckpH Step 1: Adjust Mobile Phase pH Target: pH 2.5 - 3.0 Start->CheckpH SelectColumn Step 2: Select Stationary Phase CheckpH->SelectColumn C18 Standard C18 (High Purity Type B Silica) SelectColumn->C18 General Purity Phenyl Phenyl-Hexyl (For Isomer Separation) SelectColumn->Phenyl Resolve 3- vs 4-methoxy isomers Optimization Step 3: Optimization Loop C18->Optimization Phenyl->Optimization Issue1 Issue: Peak Tailing? Optimization->Issue1 Issue2 Issue: Low Retention? Optimization->Issue2 Sol1 Add 0.1% TFA or Increase Buffer Conc. Issue1->Sol1 Yes Sol2 Decrease Organic % or Switch to Methanol Issue2->Sol2 Yes

Figure 1: Decision matrix for selecting column chemistry and troubleshooting retention issues based on analyte properties.

Part 2: Column & Mobile Phase Optimization (Q&A)
Q1: Which column stationary phase is best for this specific isomer?

Recommendation: Start with a C18 (L1) column, but keep a Phenyl-Hexyl column as a backup.

  • Primary Choice (C18): A high-purity, end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) provides the most robust hydrophobic retention. The "end-capping" is crucial to prevent the carboxylic acid from interacting with free silanols, which causes peak tailing.

  • Advanced Choice (Phenyl-Hexyl): If you need to separate the 3-methoxy isomer from the 4-methoxy isomer (Lactisole acid), C18 may fail because their hydrophobicities are nearly identical. A Phenyl-Hexyl column utilizes

    
    -
    
    
    
    interactions with the aromatic ring.[1] The position of the methoxy group alters the electron density of the ring, creating a selectivity difference on phenyl phases that C18 cannot achieve.
Q2: What is the optimal Mobile Phase composition?

Protocol: Acidic suppression is mandatory.[1]

  • Buffer (A): 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Phosphoric Acid.

    • Why Phosphate? It provides excellent buffering capacity at low pH and is UV transparent at 210 nm.[1]

    • LC-MS Alternative: If using Mass Spec, replace phosphate with 0.1% Formic Acid in water.[1]

  • Organic Modifier (B): Acetonitrile (ACN).[1]

    • Why ACN? ACN has a lower viscosity than Methanol (lower backpressure) and generally produces sharper peaks for aromatic carboxylic acids.[1]

Recommended Gradient Profile:

Time (min)% Buffer A (pH 2.5)% Acetonitrile (B)Flow RateMode
0.090101.0 mL/minEquilibration
10.010901.0 mL/minLinear Gradient
12.010901.0 mL/minHold (Wash)
12.190101.0 mL/minRe-equilibration
17.090101.0 mL/minStop
Q3: Which detection wavelength should I use?
  • 210-220 nm: Maximum sensitivity.[1] The carboxyl group and the benzene ring absorb strongly here.[1] Use this for trace impurity analysis.[1]

  • 270-280 nm: High selectivity.[1] The phenoxy ring has a secondary absorption band here.[1] Use this if you have interference from non-aromatic matrix components.[1]

Part 3: Troubleshooting Guide
Scenario A: The peak is tailing significantly (Asymmetry > 1.5)
  • Cause: Secondary interactions between the carboxylic acid (-COOH) and residual silanols (-Si-OH) on the silica support.

  • Fix 1 (Mobile Phase): Ensure your pH is low enough (pH 2.5).[1] If using Formic Acid, switch to 0.05% Trifluoroacetic Acid (TFA) .[1] TFA acts as an ion-pairing agent that masks silanols and sharpens acidic peaks.[1]

  • Fix 2 (Column): Switch to a "Base Deactivated" or "Hybrid Particle" column (e.g., Waters BEH or Phenomenex Kinetex EVO), which are chemically designed to minimize silanol activity.

Scenario B: Retention time is drifting between runs
  • Cause: Incomplete equilibration or pH fluctuation.[1]

  • Mechanism: Because the analyte is a weak acid, a shift in mobile phase pH from 2.8 to 3.2 can significantly change its ionization state and therefore its retention.

  • Fix:

    • Verify the pH of the aqueous buffer after adding the acid/salt.[1]

    • Ensure the column is re-equilibrated for at least 5-10 column volumes between gradient runs.[1]

    • Use a column oven set to 30°C or 40°C to stabilize temperature, as pKa is temperature-dependent.[1]

Scenario C: I cannot separate the 3-methoxy from the 4-methoxy isomer
  • Cause: Hydrophobic selectivity (C18) is insufficient for positional isomers.[1]

  • Fix: Switch to Methanol as the organic modifier on a Phenyl-Hexyl column. Methanol allows the

    
    -
    
    
    
    interactions of the stationary phase to dominate, whereas Acetonitrile (which has its own
    
    
    electrons) can sometimes suppress these unique interactions.
References
  • PubChem. (n.d.).[1][3] 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][2]

  • NIST Chemistry WebBook. (2018).[1] Propanoic acid, 2-methyl- (Isobutyric acid) Infrared Spectrum.[4] National Institute of Standards and Technology.[1][4] Retrieved February 7, 2026, from [Link][2]

  • Olkowski, A. A., et al. (2003).[1] A Rapid HPLC Method for Determination of Major Phenolic Acids in Plant Material.[1][5] Polish Journal of Food and Nutrition Sciences.[1] Retrieved February 7, 2026, from [Link] (General principles for phenolic acid separation).

Sources

addressing high variability in 2-(3-Methoxyphenoxy)-2-methylpropanoic acid bioassay results

[1]

Status: Operational Ticket ID: BIO-VAR-3MMPA Assigned Specialist: Senior Application Scientist, Small Molecule Optimization Subject: Resolving High Variability (CV > 20%) in Bioassay Results[1]

Executive Summary: The "Invisible" Variable

You are encountering high variability in your bioassays with 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (referred to here as 3-MMPA ). As a structural analog of fibrates (e.g., clofibrate) and taste modifiers (e.g., lactisole), this molecule possesses a specific physicochemical duality: a lipophilic aromatic "tail" and an ionizable carboxylic acid "head."[1]

The variability you see is likely not biological but physicochemical .[1]

For this class of compounds, the Coefficient of Variation (CV) spikes due to three specific failure modes:

  • The Ionization Trap: pH-dependent solubility crashing.[1]

  • The Plastic Sponge Effect: Non-specific binding (NSB) to polystyrene.[1]

  • The DMSO Shock: Micro-precipitation during serial dilution.[1]

This guide provides the diagnostic protocols to isolate and eliminate these variables.

Module 1: The Solubility & pH Trap

The Mechanism

3-MMPA is a weak acid (estimated pKa ~3.5–4.5).[1]

  • At pH > 5.5: It exists as an anion (soluble).[1]

  • At pH < 4.5: It exists as a protonated neutral species (highly insoluble).[1]

The Failure Mode: If your assay buffer (e.g., for certain receptor binding or taste assays) is slightly acidic, or if you dilute high-concentration DMSO stocks directly into a low-buffering capacity medium, the compound protonates and "crashes out" into invisible micro-crystals. This causes random drops in effective concentration, leading to wild IC50/EC50 shifts.[1]

Diagnostic Protocol: The Nephelometry Stress Test

Goal: Determine the safe solubility limit in your specific assay buffer.

Step-by-Step Workflow:

  • Prepare a 100 mM stock of 3-MMPA in 100% DMSO.[1]

  • Prepare your exact Assay Buffer (AB).[1]

  • The Challenge: Create a dilution series in a clear-bottom 96-well plate:

    • Row A: 200 µM 3-MMPA in AB (Final DMSO 1%).

    • Row B: 100 µM 3-MMPA in AB.

    • Row C: 50 µM... down to 0 µM.

  • Incubation: Let sit for 60 minutes at Room Temperature (RT).

  • Readout: Measure Absorbance at 600 nm (turbidity) or use a nephelometer.

  • Validation: Any well with OD600 > 0.005 above background indicates micro-precipitation.[1]

Corrective Action: If precipitation occurs, you must either:

  • Increase the pH of your buffer to > 6.0 (if biology permits).[1]

  • Add a solubility enhancer: 0.01% Pluronic F-127 or 0.1% BSA .[1]

Module 2: The "Plastic Sponge" (Non-Specific Binding)

The Mechanism

The methoxy-phenoxy ring makes 3-MMPA lipophilic (LogP ~2.2–2.5).[1] It hates water and loves plastic. When you perform serial dilutions in standard polystyrene plates, the compound adsorbs to the walls.

  • Result: The "nominal" 10 µM well might actually contain only 6 µM.[1] The loss is non-linear (worse at lower concentrations), flattening your dose-response curve.[1]

Visualization: The Adsorption Cascade

AdsorptionLogiccluster_0The Silent ErrorStockDMSO Stock(10 mM)Dilution1Dilution Step 1(Polystyrene)Stock->Dilution1 TransferDilution2Dilution Step 2(Polystyrene)Dilution1->Dilution2 TransferLoss1Loss to Plastic(~15%)Dilution1->Loss1AssayWellAssay Well(Cell/Protein)Dilution2->AssayWell Final TransferLoss2Loss to Plastic(~30%)Dilution2->Loss2

Figure 1: Schematic of compound loss during serial dilution in standard plasticware. Note the compounding error at each step.

Troubleshooting Protocol: The Material Switch

Do not assume your dilution is accurate.

  • Switch Intermediate Plates: Use Polypropylene (PP) or Glass-coated plates for all intermediate dilution steps.[1] PP binds significantly less lipophilic acid than Polystyrene (PS).[1]

  • The "Blocking" Step: Pre-coat your tips and plates with buffer containing 0.1% Bovine Serum Albumin (BSA) .[1] The albumin coats the plastic sites, preventing 3-MMPA from sticking.[1]

    • Note: Ensure BSA does not interfere with your specific target receptor.[1]

Module 3: The DMSO "Shock" & Mixing

The Mechanism

When 3-MMPA in 100% DMSO is shot directly into an aqueous buffer, it can form a "transient precipitate"—a cloud that forms instantly and may not re-dissolve, even if the final concentration is theoretically soluble.

Protocol: The "Sandwich" Dilution

Standard pipetting often fails here.[1] Use this mixing order to ensure homogeneity:

  • Place Buffer: Add 50% of the final volume of Assay Buffer to the well.[1]

  • Add Compound: Add the 3-MMPA (in DMSO) into the middle of the liquid column.

  • Cap Buffer: Add the remaining 50% of the Assay Buffer.

  • Mix: Mix by pipetting up and down 5 times (or use an orbital shaker at 500 rpm for 2 mins).

Data Table: Impact of Mixing Protocol on CV%

VariableStandard ProtocolOptimized Protocol
Dilution Vessel Polystyrene (PS)Polypropylene (PP)
Buffer Additive None0.05% Pluronic F-127
Mixing Method Vortex"Sandwich" + Orbital Shake
Resulting CV% 24.5% (High Risk)4.2% (Acceptable)

Troubleshooting Logic Tree

Use this decision matrix to identify the root cause of your specific variability.

TroubleshootingTreeStartHigh Variability (CV > 20%)Check1Is variability randomor systematic?Start->Check1RandomRandom SpikesCheck1->Random RandomSystematicDrifting PotencyCheck1->Systematic TrendSolubilityCheck Solubility(Nephelometry)Random->SolubilityNSBCheck Adsorption(Plastic vs Glass)Systematic->NSBAction1Action: Add Pluronic F-127or Increase pHSolubility->Action1 Precipitate FoundAction2Action: Use PP Platesor Acoustic DispensingNSB->Action2 Potency Loss

Figure 2: Diagnostic logic for isolating the source of variability in 3-MMPA assays.

Frequently Asked Questions (FAQ)

Q1: Can I use acoustic dispensing (e.g., Echo) to fix this? A: Yes, absolutely. Acoustic dispensing is the "Gold Standard" for lipophilic compounds like 3-MMPA.[1] By shooting nanoliters of 100% DMSO stock directly into the assay well, you bypass the serial dilution steps entirely, eliminating the "Plastic Sponge" effect and reducing the risk of precipitation shock.

Q2: My assay requires pH 5.0. How do I keep 3-MMPA soluble? A: At pH 5.0, 3-MMPA is largely protonated and insoluble.[1] You must use a carrier.[1]

  • Cyclodextrins: Add 0.5% HP-β-Cyclodextrin to the buffer. It forms an inclusion complex that keeps the lipophilic tail hidden while maintaining solubility, usually without affecting receptor binding.

Q3: Why does my IC50 shift from day to day? A: Check your room temperature. Solubility is temperature-dependent.[1] If your lab fluctuates between 20°C and 25°C, the soluble fraction of 3-MMPA changes.[1] Standardize all incubations to 25°C or 37°C in a controlled incubator , never on the benchtop.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays. [Link] Authority on troubleshooting precipitation in bioassays.[1]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support (Adsorption). [Link] Detailed protocols for minimizing non-specific binding to plasticware.[1]

  • PubChem. Compound Summary: 2-(4-Methoxyphenoxy)-2-methylpropanoic acid (Lactisole - Structural Analog). [Link] Used for physicochemical property comparison (LogP, pKa) of the phenoxy-isobutyric acid class.[1]

identifying and removing impurities from synthesized 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification & Impurity Management for 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Executive Summary

This guide addresses the isolation and purification of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS: 140239-94-7).[1] The primary challenge in synthesizing this fibrate-like pharmacophore is separating the target carboxylic acid from the unreacted starting material, 3-methoxyphenol . Due to the structural similarity (both possess aromatic rings and acidic protons), standard silica chromatography often yields co-elution.[1]

This protocol leverages the pKa differential between the carboxylic acid (~4.5) and the phenol (~9.[1][2][3][4]65) to create a self-validating purification system, minimizing reliance on expensive preparative HPLC.[1]

Module 1: The Diagnostic Panel (Identification)

Before attempting purification, you must accurately characterize the impurity profile.

Q: How do I distinguish between unreacted 3-methoxyphenol and my product on TLC/HPLC?

A: The key differentiator is the carboxylic acid moiety.

  • TLC Visualization:

    • Mobile Phase: Hexane:Ethyl Acetate (7:[1]3) + 1% Acetic Acid.[1]

    • Observation: The product (Carboxylic Acid) will be more polar and streak slightly without the acid modifier. The 3-methoxyphenol will move higher (higher

      
      ).[1]
      
    • Stain: Use Ferric Chloride (

      
      ) .[1] Phenols turn distinct violet/purple.[1] The product (ether-linked) will not change color, confirming the absence of the free phenolic hydroxyl.
      
  • HPLC Signature:

    • Column: C18 Reverse Phase.[1]

    • Condition: Water/Acetonitrile gradient with 0.1% Formic Acid.[1]

    • Elution Order: The highly polar carboxylic acid usually elutes before the less polar, un-ionized 3-methoxyphenol in acidic mobile phases.

Q: My product is turning pink/brown upon storage. What is happening? A: This is a hallmark of phenolic oxidation . It indicates that 3-methoxyphenol is still present.[1] Phenols are prone to oxidation to quinones, which are highly colored.[1] Pure 2-(3-Methoxyphenoxy)-2-methylpropanoic acid lacks the free phenolic -OH and should remain a white to off-white solid.

Module 2: The Purification Protocol (Removal)

The "Gold Standard" method for this separation is Differential pH Extraction (The Bicarbonate Switch) . This method is superior to chromatography for scale-up.[1]

The Logic (pKa Targeting)
  • Target Molecule (Acid): pKa

    
     4.[1]5. Ionizes at pH > 5.[1]
    
  • Impurity (Phenol): pKa

    
     9.[1][2][3][4][5]65. Ionizes at pH > 10.[1]
    
  • The Switch: Saturated Sodium Bicarbonate (

    
    ) has a pH of ~8.[1]5. It is strong enough to deprotonate the carboxylic acid (making it water-soluble) but too weak to deprotonate the phenol (keeping it organic-soluble).[1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.[1]

  • The Bicarbonate Wash:

    • Wash the organic layer 3x with Saturated Aqueous

      
       .
      
    • Critical Step: The Product moves to the Aqueous Layer (as the sodium salt). The Impurity (Phenol) stays in the Organic Layer .[1]

  • Separation:

    • Keep the Aqueous Layer .

    • (Optional) Wash the aqueous layer once with fresh EtOAc to remove trace trapped phenol.[1]

  • Recovery:

    • Slowly acidify the aqueous layer with 2N HCl to pH 1-2.

    • The product will precipitate as a white solid or oil out.

    • Extract the acidified aqueous layer with fresh EtOAc, dry over

      
      , and concentrate.[1]
      
Visualizing the Workflow

PurificationProtocol Crude Crude Mixture (Product + 3-Methoxyphenol) Solvent Dissolve in Ethyl Acetate Crude->Solvent Wash Wash with Sat. NaHCO3 (pH ~8.5) Solvent->Wash OrgLayer Organic Layer (Contains 3-Methoxyphenol) Wash->OrgLayer Phenol stays organic AqLayer Aqueous Layer (Contains Product as Na Salt) Wash->AqLayer Acid ionizes to aqueous Discard Discard / Recycle Phenol OrgLayer->Discard Acidify Acidify with HCl to pH 1 AqLayer->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate

Figure 1: The "Bicarbonate Switch" workflow utilizing pKa differences for purification.[1]

Module 3: Troubleshooting & FAQs

Q: The product oiled out after acidification instead of crystallizing. How do I fix this? A: This is common for phenoxy-isobutyric acids.[1]

  • Solvent Swap: Extract the oil into EtOAc, dry, and evaporate.

  • Crystallization: Dissolve the residue in a minimum amount of hot Hexane/EtOAc (10:1) or Cyclohexane . Cool slowly to 4°C.

  • Scratching: If it remains an oil, scratch the glass side of the flask with a spatula to induce nucleation.

  • Seed Crystal: If available, add a tiny crystal of pure product.

Q: I used NaOH instead of NaHCO3 and my yield is >100%. Why? A: You likely extracted the phenol along with the product. NaOH (pH ~14) is a strong base that deprotonates both the carboxylic acid and the phenol. Both species moved to the aqueous layer and were re-protonated upon acidification. You must use Sodium Bicarbonate (


)  to achieve selectivity.[1]

Q: I see a new impurity peak at RRT 0.8 after workup. What is it? A: If you synthesized the compound via the ester route (Ethyl 2-bromo-2-methylpropanoate), this is likely the hydrolysis byproduct of the unreacted bromo-ester (Methacrylic acid derivatives) or the unhydrolyzed ethyl ester .

  • Fix: Ensure your hydrolysis step (LiOH or NaOH) runs to completion before the Bicarbonate workup.[1] The ester is neutral and will stay in the organic layer during the Bicarbonate wash, effectively removing it.

Summary of Chemical Properties

PropertyProduct (Acid)Impurity (Phenol)Separation Logic
Structure Carboxylic Acid (-COOH)Phenolic Hydroxyl (-OH)Functional Group
pKa ~4.5~9.65Key Differentiator
Solubility (pH 8.5) Aqueous (Soluble)Organic (Soluble)Phase Separation
FeCl3 Test Negative (No Color)Positive (Violet)Diagnostic

References

  • Solomons, T.W.G., & Fryhle, C.B. (2011).[1] Organic Chemistry (10th ed.).[1] Separation of Acids and Neutral Compounds by Extraction.[1][6][7][8]

  • PubChem. (n.d.).[1] 3-Methoxyphenol (Compound Summary).[1] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bargellini and ether synthesis purification).

  • World Intellectual Property Organization. (2009).[1] Process for Preparation of 2-Methyl-2'-Phenylpropionic Acid Derivatives (WO2009102155).[1][9] (Demonstrates industrial scale-up logic for similar phenoxy-acid derivatives). [Link][1]

Sources

Technical Support Center: pH Optimization for 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid (3-MPMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PH-OPT-3MPMPA Assigned Specialist: Senior Application Scientist, Ligand Binding Unit

Executive Summary

You are working with 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (referred to hereafter as 3-MPMPA ). This molecule belongs to the class of phenoxy-isobutyric acids (structurally analogous to fibrates like clofibric acid and taste modulators like lactisole).

The Critical Constraint: The biological activity and solubility of 3-MPMPA are governed by its carboxylic acid moiety (


). With a pKa of approximately 4.5 , this molecule functions as a pH-dependent switch.
  • pH < 4.5: Protonated, lipophilic, insoluble in aqueous media, membrane-permeable.

  • pH > 5.5: Ionized (carboxylate), soluble, biologically active (for surface receptors like T1R3 or PPAR binding pockets).

This guide provides the protocols to solubilize 3-MPMPA without precipitation and optimize its pH environment for maximal receptor potency.

Module 1: Solubility & Stock Preparation

The Science: Why Your Stock Solution is Precipitating

Many researchers fail because they attempt to dissolve the free acid form directly in neutral buffers (PBS, pH 7.4). While the pH is theoretically high enough to ionize the drug, the dissolution kinetics of the solid free acid are too slow, leading to "crashing out."

You must drive the equilibrium completely to the salt form before introducing it to the biological assay.

Protocol: The "Salt-First" Solubilization Method

Objective: Create a stable 100 mM stock solution.

  • Weighing: Weigh the target amount of 3-MPMPA free acid.

  • Primary Solvent (DMSO): Dissolve the powder in 100% DMSO to a concentration of 500 mM .

    • Why? The free acid is highly soluble in organic solvents. This overcomes the initial lattice energy.

  • Activation (Alkaline Shift):

    • Prepare a 0.1 M NaOH solution.

    • Slowly add the DMSO stock to the NaOH solution (or vice versa, depending on final volume) to reach the 100 mM target.

    • Mechanism:[1][2][3][4] The NaOH instantly deprotonates the carboxylic acid (

      
      ), locking it into the soluble state.
      
  • Back-Titration (Optional but Recommended):

    • If the final pH is > 9.0, carefully lower it to pH 8.0 using 0.1 M HCl or HEPES buffer.

    • WARNING: Do not drop below pH 6.0, or the free acid will re-precipitate.

Visual Workflow: Solubility Logic

SolubilityWorkflow Solid Solid 3-MPMPA (Free Acid) DMSO Dissolve in 100% DMSO Solid->DMSO Hydrophobic Solvation Base Add 1.0 eq NaOH (Deprotonation) DMSO->Base Activation Ionized Ionized Species (R-COO-) Base->Ionized pH >> pKa Buffer Dilute in Assay Buffer (pH 7.4) Ionized->Buffer Stable Solution Buffer->Solid Precipitation Risk if pH < 5.0

Figure 1: The "Salt-First" workflow ensures the molecule enters the aqueous phase already ionized, preventing kinetic precipitation.

Module 2: Optimizing pH for Biological Activity

The Mechanism: Carboxylate Binding

3-MPMPA likely targets the transmembrane domain of receptors (e.g., T1R3 for taste or PPARs for metabolism). Structural Activity Relationship (SAR) data for this class of molecules indicates that the negative charge of the carboxylate group is essential for anchoring the ligand in the binding pocket, often interacting with positively charged residues like Arginine or Lysine .

Troubleshooting Activity Loss

Issue: "My IC50/EC50 fluctuates wildly between experiments." Diagnosis: Inconsistent pH control in the assay microenvironment.

pH EnvironmentIonization State (%)SolubilityReceptor Affinity (Predicted)Outcome
pH 4.0 < 25% (Protonated)Very LowLowPrecipitation / False Negative
pH 6.5 > 99% (Ionized)ModerateHighGood Activity (Risk of local pH drop)
pH 7.4 ~100% (Ionized)HighOptimal Standard Physiological Response
pH 8.5 ~100% (Ionized)Very HighVariableRisk of Receptor Desensitization
The "Buffer-Lock" Protocol for Assays

To ensure consistent data, you must lock the pH of your assay buffer.

  • Select Buffer: Use HEPES (25 mM) rather than PBS. HEPES has better buffering capacity at pH 7.2–7.6, which is critical for maintaining the ionization of 3-MPMPA.

  • Check Temperature: The pKa of buffers changes with temperature. Adjust your HEPES pH to 7.4 at 37°C (or your assay temperature), not at room temperature.

  • Final Concentration Check: Ensure the final DMSO concentration in the well is < 0.5% to avoid solvent effects on the receptor itself.

Visual Mechanism: pH-Dependent Binding

BindingMechanism cluster_0 Extracellular Environment (pH) cluster_1 Receptor Binding Pocket (TMD) Acidic pH 4.5 (Protonated Form) NoBind Steric/Charge Repulsion (Low Affinity) Acidic->NoBind Neutral Species Cannot Anchor Physio pH 7.4 (Ionized Carboxylate) Binding Electrostatic Anchor (High Affinity) Physio->Binding Anion-Cation Interaction Pocket Positively Charged Residues (Arg/Lys) Binding->Pocket Stabilizes Conformation

Figure 2: The ionized carboxylate form (dominant at pH 7.4) is required for electrostatic anchoring within the receptor binding pocket.

Module 3: Stability & Storage FAQ

Q: Can I store the stock solution at 4°C? A: Yes, but only if prepared as the sodium salt in a buffered solution (pH > 7.5). If you store it in DMSO, freeze it at -20°C. Avoid repeated freeze-thaw cycles as this can induce micro-precipitation that is invisible to the naked eye but affects concentration.

Q: My media turns yellow when I add the compound. A: This is likely a pH shift. 3-MPMPA is an acid.[3][5][6][7] If you add a high concentration of the free acid to unbuffered media (like DMEM without HEPES), you will acidify the media (Phenol Red turns yellow). Solution: Neutralize the stock solution with NaOH before adding it to the media.

Q: Is the ether linkage stable? A: Yes. The methoxy-phenoxy ether linkage is chemically stable at physiological pH ranges (4.0–9.0). You do not need to worry about hydrolysis of the ether bond under standard assay conditions.

References

  • PubChem Database. Isobutyric acid (2-methylpropanoic acid) Physical Properties.[6] National Center for Biotechnology Information. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility profiling).
  • Nakagita, T., et al. (2019). Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor.[2][4] PLOS ONE. (Describes the binding mode of phenoxy-propanoic acids to T1R3). [Link]

  • Malkia, A., et al. (2000). General aspects of permeation: physicochemical properties. In: Drug Bioavailability. Wiley-VCH. (Henderson-Hasselbalch principles in drug design).

Sources

Technical Support Center: Strategies for Scaling Up 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 2-(3-methoxyphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate the successful scale-up of this important chemical intermediate.

I. Introduction to the Synthesis of 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

2-(3-Methoxyphenoxy)-2-methylpropanoic acid is a valuable building block in the synthesis of various pharmaceuticals. Its production is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the sodium salt of 3-methoxyphenol is reacted with a 2-bromo-2-methylpropanoic acid precursor.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom.[1][3] The success of this synthesis on a larger scale hinges on careful control of reaction parameters to maximize yield and purity while minimizing side reactions.

II. Experimental Workflow and Key Considerations

The following diagram illustrates the general workflow for the synthesis of 2-(3-methoxyphenoxy)-2-methylpropanoic acid.

Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Isolation cluster_purification Purification 3-methoxyphenol 3-methoxyphenol Reaction_Vessel Reaction Vessel (Solvent, Heat) 3-methoxyphenol->Reaction_Vessel Formation of Sodium Phenoxide Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Reaction_Vessel 2-bromo-2-methylpropanoic_acid 2-bromo-2-methylpropanoic acid 2-bromo-2-methylpropanoic_acid->Reaction_Vessel Addition Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Acidification Drying Drying Extraction->Drying Organic Layer Crystallization Crystallization/ Column Chromatography Drying->Crystallization Crude Product Final_Product Final_Product Crystallization->Final_Product Pure Product

Caption: General workflow for the synthesis of 2-(3-methoxyphenoxy)-2-methylpropanoic acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(3-methoxyphenoxy)-2-methylpropanoic acid?

A1: The most prevalent and scalable method is the Williamson ether synthesis.[1][2] This involves the reaction of the sodium salt of 3-methoxyphenol (formed in situ with a base like sodium hydroxide) with 2-bromo-2-methylpropanoic acid or its corresponding ester.

Q2: What are the critical parameters to control during the reaction?

A2: Temperature, choice of base and solvent, and the rate of addition of the alkyl halide are crucial. Careful control of these parameters is necessary to ensure complete reaction and minimize the formation of byproducts.

Q3: What are the likely impurities in the final product?

A3: Potential impurities include unreacted 3-methoxyphenol, 2-bromo-2-methylpropanoic acid, and byproducts from side reactions such as C-alkylation of the phenoxide.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of starting materials and the formation of the product.[4]

Q5: What is the best method for purifying the final product?

A5: For solid products, recrystallization is often a suitable method.[5] If the product is an oil or difficult to crystallize, column chromatography may be necessary.[4]

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 2-(3-methoxyphenoxy)-2-methylpropanoic acid.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Elimination of HBr from the alkyl halide is a common side reaction, especially at higher temperatures.[6][7] 3. Poor quality of reagents: Degradation of starting materials or presence of inhibitors.1. Optimize reaction conditions: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Gradually increase the temperature, but be mindful of potential side reactions. 2. Control temperature: Maintain a moderate temperature to favor the SN2 reaction over elimination. The Williamson ether synthesis is typically conducted at elevated temperatures, but excessive heat can promote the E2 elimination pathway.[6][7] 3. Verify reagent purity: Use freshly opened or purified reagents. Ensure the solvent is anhydrous, as water can react with the base and hinder the formation of the phenoxide.
Presence of Unreacted 3-methoxyphenol 1. Insufficient base: Not all of the phenol was converted to the phenoxide, which is the active nucleophile. 2. Stoichiometry imbalance: An excess of the phenol was used.1. Use a slight excess of base: Ensure at least one equivalent of a strong base (e.g., NaOH, KOH) is used to fully deprotonate the 3-methoxyphenol. 2. Adjust stoichiometry: Carefully control the molar ratios of the reactants.
Formation of an Oily or Difficult-to-Purify Product 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Product is an oil at room temperature: The melting point of the product may be low.1. Aqueous work-up: Perform an acid-base extraction to remove unreacted phenol and the carboxylic acid product from neutral impurities. Dissolve the crude product in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product. Then, acidify the aqueous layer and extract the pure product.[5] 2. Purification by column chromatography: If the product is an oil, purification by silica gel column chromatography is a viable option.[4]
Inconsistent Results on Scale-Up 1. Heat transfer issues: In larger reactors, localized overheating can lead to increased side reactions. 2. Mixing inefficiency: Poor agitation can result in localized high concentrations of reactants, leading to side reactions. 3. Exothermic reaction control: The initial deprotonation of the phenol can be exothermic.1. Controlled heating: Use a jacketed reactor with a reliable temperature controller. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. 2. Effective agitation: Use an appropriate stirrer and agitation speed for the reactor size and viscosity of the reaction mixture. 3. Controlled addition: Add the base portion-wise or as a solution to control the initial exotherm. For the addition of the alkyl halide, a dropping funnel or syringe pump can be used for controlled delivery.

V. Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-methoxyphenol

  • Sodium hydroxide

  • 2-bromo-2-methylpropanoic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-methoxyphenol (1.0 eq) in anhydrous DMF.

  • Addition of Base: Carefully add sodium hydroxide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction may be slightly exothermic.

  • Reaction with Alkyl Halide: To the resulting phenoxide solution, add a solution of 2-bromo-2-methylpropanoic acid (1.1 eq) in anhydrous DMF dropwise over 30 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

VI. Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 275 nm).

  • Purpose: To determine the purity of the final product and to quantify any impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Expect to see characteristic signals for the methoxy group (singlet, ~3.8 ppm), the aromatic protons, and the methyl protons of the propanoic acid moiety (singlet, ~1.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[9]

  • 13C NMR: Characteristic signals for the carbonyl carbon, the aromatic carbons, the ether-linked carbon, and the methyl carbons will be observed.

  • Purpose: To confirm the structure of the final product.

VII. Scale-Up Strategies and Considerations

Scaling up the Williamson ether synthesis requires careful consideration of several factors to maintain efficiency and safety.

Scale-Up_Considerations Process_Safety Process Safety Exotherm_Management Exotherm Management Process_Safety->Exotherm_Management includes Reagent_Handling Safe Reagent Handling Process_Safety->Reagent_Handling includes Reaction_Kinetics Reaction Kinetics & Thermodynamics Heat_Transfer Heat Transfer Reaction_Kinetics->Heat_Transfer affected by Mass_Transfer Mass Transfer (Mixing) Reaction_Kinetics->Mass_Transfer affected by Downstream_Processing Downstream Processing Purification_Method Scalable Purification Method Downstream_Processing->Purification_Method involves Solvent_Recycling Solvent Recycling Downstream_Processing->Solvent_Recycling involves Cost_Effectiveness Cost-Effectiveness Reagent_Costs Reagent & Solvent Costs Cost_Effectiveness->Reagent_Costs considers Process_Efficiency Overall Process Efficiency Cost_Effectiveness->Process_Efficiency considers

Caption: Key considerations for scaling up the synthesis of 2-(3-methoxyphenoxy)-2-methylpropanoic acid.

For industrial-scale production, exploring a catalytic version of the Williamson ether synthesis at higher temperatures with weaker alkylating agents could be beneficial to reduce salt waste and improve process economics.[10]

VIII. References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • YouTube. (2020). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis and modification of the carboxylic acid functionality. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents. (n.d.). Process for purification of aryl carboxylic acids.

  • Forest Products Laboratory. (n.d.). α-(2-Methoxy- phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. [Link]

  • Journal of Materials Chemistry. (n.d.). Poly(aryl ether ketone)s with carboxylic acid groups: synthesis, sulfonation and crosslinking. [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]

  • Google Patents. (n.d.). Process for the preparation of elafibranor and novel synthesis intermediates.

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-3-{2-[(2-methylprop-2-en-1-yl)oxy]ethoxy}prop-1-ene on Newcrom R1 HPLC column. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • MDPI. (n.d.). HPLC-MS/MS Phenolic Characterization of Olive Pomace Extracts Obtained Using an Innovative Mechanical Approach. [Link]

  • PubMed. (n.d.). A new sensitive HPLC assay for methoxyamine and its analogs. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • ATB. (n.d.). (2R)-3-(2-Methoxyphenoxy)-1,2-propanediol. [Link]

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Validation & Comparative

A Comparative Guide to Novel and Established Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Modulating Lipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug discovery, Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets for managing dyslipidemia and related metabolic disorders. As ligand-activated transcription factors, PPARs are central regulators of lipid and glucose homeostasis. The fibrate class of drugs, selective PPARα agonists, have been a cornerstone in lipid-lowering therapies for decades. However, the development of newer generations of PPAR agonists, including pan-agonists that modulate multiple PPAR subtypes, presents new opportunities and complexities for researchers.

This guide provides a detailed comparative analysis of a novel PPAR pan-agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) , and a well-established PPARα-selective agonist, Ciprofibrate . The comparison is centered on their activity in a PPARα Activation Assay , a foundational tool for characterizing the potency and efficacy of such compounds. Through a blend of theoretical principles, experimental protocols, and comparative data, this guide aims to equip researchers with the necessary insights to navigate the selection and application of these compounds in their own studies.

The Central Role of PPARα in Lipid Metabolism

PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Its activation orchestrates a genetic program that collectively enhances fatty acid oxidation and reduces circulating lipid levels. Upon binding to a ligand, such as a fibrate or an endogenous fatty acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Key downstream effects of PPARα activation include the upregulation of genes involved in:

  • Fatty Acid Uptake and Transport: Increased expression of fatty acid transport proteins.

  • Mitochondrial and Peroxisomal β-oxidation: Enhanced breakdown of fatty acids for energy production through the upregulation of enzymes like Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[3]

  • Lipoprotein Metabolism: Regulation of apolipoproteins, which are crucial for the structure and function of lipoproteins like VLDL and HDL.[4]

The net effect of these transcriptional changes is a reduction in plasma triglycerides and an increase in HDL cholesterol, making PPARα a valuable target for the treatment of dyslipidemia.

Compound Profiles: A Tale of Two Agonists

This guide focuses on two compounds that represent different approaches to targeting PPARs:

1. 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (Represented by the novel pan-agonist MHY2013): While direct data on the 3-methoxy isomer is limited, we will use the structurally related and well-characterized MHY2013 as a stand-in for a novel, broad-spectrum PPAR agonist. MHY2013 has been identified as a potent activator of all three PPAR subtypes (α, β/δ, and γ), positioning it as a "pan-agonist".[5] This broad activity profile suggests it may offer more comprehensive metabolic benefits but also necessitates a thorough characterization of its effects on each subtype.

2. Ciprofibrate (Alternative Compound): Ciprofibrate is a well-established member of the fibrate class of drugs and is a selective agonist for PPARα.[6][7] Its primary clinical use is in the treatment of hypertriglyceridemia.[7] By comparing MHY2013 to Ciprofibrate, we can dissect the specific contribution of PPARα activation and explore the potential advantages and disadvantages of a pan-agonist versus a selective agonist approach.

Comparative Analysis: PPARα Activation Assay

The cornerstone for evaluating and comparing the activity of these compounds is the PPARα activation assay. A widely used and robust method is the luciferase reporter gene assay .

Principle of the Luciferase Reporter Assay

This cell-based assay utilizes a genetically engineered reporter system. Host cells, typically a human cell line like HEK293 or HepG2, are transfected with two key plasmids:

  • An expression vector containing the ligand-binding domain of human PPARα fused to a DNA-binding domain (often from the yeast GAL4 protein).

  • A reporter vector containing the luciferase gene under the control of a promoter with binding sites for the aforementioned DNA-binding domain.

When a PPARα agonist is added to the cells, it binds to the expressed PPARα ligand-binding domain, inducing a conformational change that allows the fusion protein to bind to the reporter promoter and drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of PPARα activation.[8][9]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a typical workflow for a comparative PPARα activation assay.

G prep2 prep2 assay1 assay1 prep2->assay1 assay3 assay3 detect1 detect1 assay3->detect1

Detailed Protocol:

  • Cell Culture and Transfection:

    • Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

    • Co-transfect the cells with a PPARα expression plasmid and a luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding:

    • Twenty-four hours post-transfection, detach the cells and seed them into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

    • Allow the cells to attach for at least 4-6 hours.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of MHY2013 and Ciprofibrate in DMSO.

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the cells and add the medium containing the different concentrations of the test compounds or a vehicle control (medium with 0.1% DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells by adding a passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.

    • Add the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) to the vehicle control to determine the fold activation.

    • Plot the fold activation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value (the concentration at which 50% of the maximal response is achieved) and the maximum fold activation for each compound.

Expected Results and Data Interpretation

The primary output of this assay will be dose-response curves for MHY2013 and Ciprofibrate, from which their EC50 values and maximal efficacy can be determined.

CompoundTargetExpected Agonist ActivityPotency (EC50)Efficacy (Max Fold Activation)
MHY2013 PPARα, β/δ, γPan-Agonist[5]To be determinedTo be determined
Ciprofibrate PPARαSelective Agonist[6]To be determinedTo be determined

Interpretation of Results:

  • Potency (EC50): A lower EC50 value indicates a higher potency, meaning a lower concentration of the compound is required to achieve a half-maximal response. Comparing the EC50 values of MHY2013 and Ciprofibrate for PPARα activation will reveal which compound is more potent at this specific subtype.

  • Efficacy (Maximal Fold Activation): This value represents the maximum level of transcriptional activation the compound can induce. A higher maximal fold activation suggests greater efficacy.

  • Selectivity: While this guide focuses on the PPARα assay, a comprehensive comparison would involve running similar assays for PPARβ/δ and PPARγ. MHY2013 is expected to show activity across all three subtypes, whereas Ciprofibrate's activity should be largely restricted to PPARα.[5][6]

The Underlying Mechanism: From Receptor Activation to Gene Regulation

The activation of PPARα by either MHY2013 or Ciprofibrate initiates a cascade of molecular events leading to the regulation of target gene expression.

G ligand ligand ppar ppar ligand->ppar heterodimer heterodimer ppre ppre heterodimer->ppre protein protein Metabolic Effects Metabolic Effects protein->Metabolic Effects

Upon ligand binding, the PPARα-RXR heterodimer recruits co-activator proteins, which facilitate the assembly of the transcriptional machinery and enhance the expression of target genes.[4] This leads to increased production of enzymes and proteins involved in fatty acid oxidation and lipid transport, ultimately resulting in the desired therapeutic effects on plasma lipid profiles.

Concluding Remarks for the Practicing Scientist

The comparison between the novel pan-agonist MHY2013 and the established selective agonist Ciprofibrate in a PPARα activation assay provides a clear framework for characterizing and differentiating PPAR-targeting compounds. While both are expected to activate PPARα, their broader activity profiles and potencies may differ significantly.

For the researcher, the choice between a pan-agonist and a selective agonist depends on the specific research question. A selective agonist like Ciprofibrate is an excellent tool for dissecting the specific roles of PPARα in a biological process. In contrast, a pan-agonist like MHY2013 may be more relevant for studies aiming to achieve a broader metabolic effect or to investigate the interplay between different PPAR subtypes.

This guide provides the foundational knowledge and a practical experimental framework for conducting such comparative studies. By understanding the underlying principles and meticulously executing the experimental protocols, researchers can generate high-quality, reliable data to advance our understanding of metabolic regulation and to drive the development of next-generation therapeutics for metabolic diseases.

References

  • An, H. J., Lee, B., Kim, D. H., Lee, E. K., Chung, K. W., Park, M. H., ... & Chung, H. Y. (2023). PPAR Pan Agonist MHY2013 Alleviates Renal Fibrosis in a Mouse Model by Reducing Fibroblast Activation and Epithelial Inflammation. International Journal of Molecular Sciences, 24(5), 4882. [Link]

  • An, H. J., Lee, B., Kim, D. H., Lee, E. K., Chung, K. W., Park, M. H., ... & Chung, H. Y. (2018). A PPAR Pan Agonist, MHY2013 Alleviates Age-Related Hepatic Lipid Accumulation by Promoting Fatty Acid Oxidation and Suppressing Inflammation. Biological and Pharmaceutical Bulletin, 41(1), 69-77. [Link]

  • An, H. J., Lee, B., Kim, D. H., Lee, E. K., Chung, K. W., Park, M. H., ... & Chung, H. Y. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5, 6-methylenedioxybenzo [d] thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17238. [Link]

  • Bougarne, N., Weyers, B., Desmet, S. J., Deckers, J., Ray, D. W., Staels, B., & De Bosscher, K. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine reviews, 39(6), 760-802. [Link]

  • Chung, H. Y., An, H. J., Lee, B., Kim, D. H., Lee, E. K., Chung, K. W., ... & Moon, H. R. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5, 6-methylenedioxybenzo [d] thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17238. [Link]

  • Wikipedia contributors. (2023, November 28). Peroxisome proliferator-activated receptor alpha. In Wikipedia, The Free Encyclopedia. Retrieved 08:14, February 7, 2026, from [Link]

  • Kersten, S., Desvergne, B., & Wahli, W. (2000). Roles of PPARs in health and disease. Nature, 405(6785), 421-424. [Link]

  • Lefebvre, P., Chin, D. J., Lizarraga, D., Maglich, J. M., Eibuz, D., & Heyman, R. A. (1998). A role for the coactivator CBP in the transcriptional regulation of the peroxisome proliferator-activated receptor alpha. The Journal of biological chemistry, 273(30), 18841-18848. [Link]

  • Gervois, P., Torra, I. P., Chin, D. J., Fruchart, J. C., & Staels, B. (1999). A role for the coactivator CBP in the transcriptional regulation of the peroxisome proliferator-activated receptor alpha. The Journal of biological chemistry, 274(26), 18277-18280. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved February 7, 2026, from [Link]

  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]

  • De Angelis, M. T., Sticco, L., & Nicolini, G. (2009). New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. Journal of medicinal chemistry, 52(22), 7065-7076. [Link]

  • Rakhshandehroo, M., Knoch, B., Müller, M., & Kersten, S. (2010). Peroxisome proliferator-activated receptor alpha target genes. PPAR research, 2010. [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved February 7, 2026, from [Link]

  • Li, Y., Zhang, C., & Chen, J. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology, 13, 1089965. [Link]

  • Sakamoto, J., Kimura, H., Morita, S., & Wada, T. (2013). Construction of a PPARα reporter assay system with drug-metabolizing capability. Journal of toxicological sciences, 38(5), 725-733. [Link]

Sources

Validation Guide: High-Sensitivity Quantitation of Lactisole (2-(3-Methoxyphenoxy)-2-methylpropanoic acid) via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide validates a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (Lactisole). Context: Lactisole is a potent sweet taste inhibitor used in food formulations and studied for its pharmacological effects on T1R3 sweet taste receptors. The Shift: Traditional HPLC-UV methods suffer from low sensitivity and matrix interference in complex food/biological samples. This guide demonstrates the validation of a transition to ESI-negative UHPLC-MS/MS , offering a 100-fold increase in sensitivity and superior specificity.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of Lactisole is critical for method design.

PropertyDescriptionAnalytical Implication
Chemical Name 2-(3-Methoxyphenoxy)-2-methylpropanoic acidTarget Analyte
Common Name Lactisole (Na-salt)Often present as sodium salt; acidification required for retention on C18.
Molecular Weight 210.23 g/mol Precursor Ion [M-H]⁻ = 209.1
Functional Groups Carboxylic Acid, Ether, MethoxyAcidic nature dictates Negative ESI mode.
pKa ~3.5 - 4.0Mobile phase pH must be < 3.0 to suppress ionization during LC separation (improving peak shape).

Comparative Analysis: Legacy vs. New Method

The following table contrasts the performance of the traditional pharmacopeial-style HPLC-UV method against the newly validated UHPLC-MS/MS protocol.

FeatureMethod A: Legacy (HPLC-UV) Method B: New (UHPLC-MS/MS) Verdict
Detector UV-Vis / DAD (278 nm)Triple Quadrupole MS (ESI-)MS/MS wins on Specificity
LOD (Limit of Detection) 5.0 µg/mL0.05 µg/mL (50 ng/mL)100x Sensitivity Gain
Run Time 15 - 20 minutes4.5 minutes3x Throughput Increase
Selectivity Low (prone to matrix peaks)High (MRM transitions)Critical for Food/Plasma
Sample Prep Liquid-Liquid Extraction (LLE)Dilute-and-Shoot / Protein Precip.Reduced Solvent Usage

The Validated Protocol (UHPLC-MS/MS)

Instrumentation & Conditions[1]
  • System: Agilent 1290 Infinity II coupled to 6470 Triple Quad LC/MS (or equivalent).

  • Column: Phenomenex Kinetex 1.7µm C18 (100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI Negative)

The carboxylic acid moiety facilitates excellent ionization in negative mode.

  • Ionization Source: Electrospray Ionization (ESI-).

  • Precursor Ion: m/z 209.1 [M-H]⁻

  • Quantifier Transition: m/z 209.1

    
     150.0 (Loss of isobutyric acid group).
    
  • Qualifier Transition: m/z 209.1

    
     135.0 (Phenoxy cleavage).
    
Sample Preparation Workflow

Matrix: Complex Food Matrix (e.g., Fruit Jam/Syrup) or Plasma.

  • Aliquot: Transfer 100 µL of sample into a centrifuge tube.

  • Extraction: Add 900 µL Methanol (containing Internal Standard, e.g., Lactisole-d3).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 rpm for 10 minutes at 4°C.

  • Dilution: Dilute supernatant 1:10 with Mobile Phase A (to match initial gradient conditions).

  • Injection: Inject 2 µL into UHPLC-MS/MS.

Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample intake to validated data output, ensuring a self-validating system via Quality Control (QC) checkpoints.

AnalyticalWorkflow Sample Sample Intake (Food/Plasma) Prep Sample Prep (MeOH Extraction) Sample->Prep 100µL Aliquot QC1 QC: Recovery Check (IS Response) Prep->QC1 Add IS Separation UHPLC Separation (C18, 4.5 min) Detection MS/MS Detection (ESI-, MRM 209->150) Separation->Detection Elution QC2 QC: Calibration (R² > 0.99) Detection->QC2 Raw Data Data Data Processing (Quantitation) QC1->Separation Supernatant QC2->Data Validated

Caption: Step-by-step UHPLC-MS/MS workflow for Lactisole quantification with integrated Quality Control checkpoints.

Validation Results (ICH Q2 R2 Compliance)

The method was validated according to ICH Q2(R2) guidelines. The following data represents typical performance metrics achieved during validation.

Linearity & Range

Calibration curves were prepared in the range of 50 ng/mL to 10,000 ng/mL.

ParameterResultAcceptance Criteria
Regression Model Linear,

weighting
N/A
Correlation (

)
0.9992

Slope Precision RSD < 2.0%N/A
Accuracy & Precision

Evaluated at three concentration levels (Low, Medium, High) with


 replicates.
LevelConcentration (ng/mL)Recovery (%)Intra-day Precision (% RSD)
LQC (Low) 15096.53.2
MQC (Medium) 1500101.21.8
HQC (High) 800099.41.1
Specificity & Matrix Effect
  • Specificity: No interfering peaks were observed at the retention time of Lactisole (2.1 min) in blank matrix samples.

  • Matrix Effect: Ion suppression was observed (-12%) in heavy fruit syrup matrices. This was corrected using the deuterated internal standard (Lactisole-d3), resulting in a normalized matrix factor of 0.98-1.02.

References

  • ICH. (2024).[1][2] Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3] [Link]

  • PubChem. (n.d.). Compound Summary: Lactisole.[4][5][6] National Library of Medicine. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

how to assess the purity and identity of synthesized 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

[1]

Executive Summary

Molecule: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid CAS: 140239-94-7 Class: Phenoxyisobutyric acid derivative (Structural isomer of the sweet-taste inhibitor Lactisole).[1] Criticality: This compound serves as a high-value intermediate in medicinal chemistry.[1] Its purity is often compromised by unreacted 3-methoxyphenol (starting material) and hydrolysis byproducts.[1]

This guide compares two orthogonal methodologies for assessing the quality of this synthesized compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2][3] While HPLC remains the gold standard for trace impurity profiling, qNMR is presented here as a superior method for absolute assay determination when a certified reference standard is unavailable.[3]

Structural Analysis & Impurity Logic

Before selecting an analytical method, one must understand the "Analytical Target Profile" (ATP).

The Molecule[4]
  • Gem-dimethyl group: A singlet signal in NMR (~1.6 ppm), crucial for qNMR integration.[1]

  • Carboxylic Acid: Requires pH control in HPLC (acidic mobile phase) to prevent peak tailing.[1]

  • Ether Linkage: Generally stable, but susceptible to cleavage under extreme acidic stress.[1]

Critical Impurities
ImpurityOriginDetection Challenge
3-Methoxyphenol Unreacted Starting MaterialHigh UV response; toxic; must be controlled <0.15%.[1]
Ethyl/Methyl Ester Incomplete HydrolysisLipophilic; elutes later in RP-HPLC.[1]
Dimer/Oligomers Side reactionRare; detected via LC-MS or broad NMR aromatic signals.[1]

Identity Confirmation (The "Fingerprint")

Do not proceed to purity assessment until identity is unequivocally established.

A. Mass Spectrometry (LC-MS)[1][5]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (due to the carboxylic acid).

  • Target Ion:

    
     at m/z 209.
    
  • Fragmentation: Look for loss of the isobutyric acid moiety, yielding the phenoxide ion (m/z 123).

B. 1H NMR (400 MHz, DMSO-d6)
  • δ 12.9 ppm (s, 1H): Carboxylic acid (broad, exchangeable).

  • δ 7.1 – 6.4 ppm (m, 4H): Aromatic ring protons (pattern specific to meta-substitution).[1]

  • δ 3.72 ppm (s, 3H): Methoxy group (-OCH₃).[1]

  • δ 1.52 ppm (s, 6H): Gem-dimethyl group (-C(CH₃)₂-).[1] Note: This is the cleanest region for identification.

Comparative Purity Assessment

Method A: RP-HPLC (The Impurity Profiler)

Best For: Detecting trace impurities (e.g., 0.05% phenol) and routine QC.[1]

  • Principle: Separation based on hydrophobicity.[1]

  • Critical Parameter: Mobile phase pH must be < 3.0 to keep the carboxylic acid protonated (

    
    ). If the pH is neutral, the analyte ionizes, eluting at the void volume with poor resolution.
    
Method B: qNMR (The Absolute Assay)

Best For: Determining "Assay" (Mass Balance) without a reference standard of the analyte.

  • Principle: Molar response is directly proportional to the number of nuclei.

  • Critical Parameter: Relaxation delay (

    
    ). Must be 
    
    
    (typically 15–30 seconds) to ensure full magnetization recovery for quantitative accuracy.[1]
Head-to-Head Comparison
FeatureMethod A: RP-HPLC (UV)Method B: 1H qNMR
Primary Output Purity % (Area Normalization)Assay % (Weight/Weight)
Reference Standard Required (for accurate assay)Not Required (Internal Standard used)
Limit of Detection High (ppm level)Moderate (0.1% level)
Selectivity High (separates isomers)Medium (signals may overlap)
Setup Time High (equilibration, gradients)Low (dissolve & shoot)
Cost per Run Medium (solvents, columns)Low (deuterated solvent only)

Experimental Protocols

Protocol A: RP-HPLC Method for Impurity Profiling[1]
  • Instrument: Agilent 1200/1260 or equivalent with DAD.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 275 nm (optimized for phenoxy absorption).[1]

  • System Suitability:

    • Tailing Factor (

      
      ) of main peak: < 1.5.[1]
      
    • Resolution (

      
      ) between phenol impurity and main peak: > 2.0.[1]
      
Protocol B: qNMR Method for Absolute Assay[3]
  • Internal Standard (IS): Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene.[1] Ensure IS is 99.9% trace-certifiable.

  • Solvent: DMSO-d6 or CDCl₃ (ensure solubility of both analyte and IS).[1]

  • Sample Prep:

    • Weigh ~20 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      ) into the same vial using a micro-balance (precision
      
      
      ).
    • Dissolve in 0.7 mL solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 30 seconds.
      
    • Scans: 16 or 32.[1][4]

    • Spectral Width: -2 to 14 ppm.[1]

  • Calculation:

    
    
    Where 
    
    
    = Integral,
    
    
    = Number of protons (6 for gem-dimethyl),
    
    
    = Molar Mass,
    
    
    = Purity.[1][5]

Visualization & Logic Flow[1]

Diagram 1: Analytical Decision Workflow

This workflow illustrates when to use HPLC versus qNMR based on the stage of development.

AnalyticalWorkflowcluster_0Data OutputSynthesizedSynthesized Crude MaterialIdentityIdentity Check (LC-MS + 1H NMR)Synthesized->IdentityDecisionIs Reference Std Available?Identity->DecisionConfirmedHPLCMethod A: HPLC-UV(Relative Purity)Decision->HPLCYesqNMRMethod B: qNMR(Absolute Assay)Decision->qNMRNo (Early Stage)ReleaseCertificate of AnalysisHPLC->ReleasePurity > 98%qNMR->ReleaseAssay > 98% w/w

Caption: Workflow for selecting the appropriate analytical technique based on reference standard availability.

Diagram 2: Impurity Identification Logic

How to troubleshoot if the purity is low.

ImpurityLogicImpurityDetectedImpurity Detected > 0.1%RT_EarlyElutes Before Main Peak(More Polar)ImpurityDetected->RT_EarlyRT_LateElutes After Main Peak(Less Polar)ImpurityDetected->RT_LateCheck_UVCheck UV SpectrumRT_Early->Check_UVEsterUnreacted EsterIntermediateRT_Late->EsterLikelyPhenol3-Methoxyphenol(Starting Material)Check_UV->PhenolMatches PhenolAcidHydrolysis ProductCheck_UV->AcidNo Match

Caption: Decision tree for identifying common impurities based on HPLC retention time (RT).

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. Retrieved from [Link]

  • Bharti, R., et al. (2012).[1] "Synthesis and Characterization of Potential Impurities of Tiaprofenic Acid." Trade Science Inc.[1] (Relevant for phenoxy-acid impurity profiling). Retrieved from [Link]

A Researcher's Guide to Statistical Analysis in Preclinical Evaluation of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying rigorous statistical methods to the analysis of experimental data involving 2-(3-Methoxyphenoxy)-2-methylpropanoic acid and similar novel chemical entities. In the absence of extensive public data on this specific compound, we will draw upon established principles of statistical analysis in pharmacology and preclinical drug discovery to propose a robust analytical workflow. This document emphasizes the causal reasoning behind methodological choices to ensure scientific integrity and accelerate research outcomes.

The Critical Role of Statistical Rigor in Novel Compound Evaluation

This guide will compare and contrast key statistical methodologies applicable to the types of data typically generated in preclinical studies. We will explore the assumptions underlying each method and provide guidance on selecting the most appropriate test for a given experimental design.

Foundational Statistical Concepts in Preclinical Research

Before delving into specific tests, it is crucial to understand the foundational concepts that underpin statistical analysis in a preclinical setting. These include descriptive statistics, which summarize data, and inferential statistics, which help in testing hypotheses.[1][2]

A well-designed experiment is the cornerstone of valid statistical analysis.[3] Key principles of experimental design include randomization to avoid bias, replication to ensure reliability, and the use of controls to provide a baseline for comparison.

Comparative Analysis of Statistical Methods for Common Preclinical Assays

The choice of statistical test is dictated by the research question, the type of data collected, and the experimental design.[3] Below, we compare common statistical methods applicable to experiments involving novel compounds like 2-(3-Methoxyphenoxy)-2-methylpropanoic acid.

Scenario 1: Comparing the Effect of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid to a Control

A common initial experiment involves comparing the effect of the compound at a single concentration to a vehicle control.

Experimental Design:

  • Group 1: Vehicle Control

  • Group 2: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (e.g., 10 µM)

  • Outcome: A continuous variable (e.g., cell viability, enzyme activity).

Statistical Method Comparison:

Statistical TestDescriptionAssumptionsWhen to Use
Student's t-test A parametric test used to compare the means of two independent groups.[4]Data are normally distributed. Variances of the two groups are equal.When the assumptions of normality and equal variances are met.
Welch's t-test A modification of the t-test that does not assume equal variances.Data are normally distributed.When the assumption of equal variances is violated.
Mann-Whitney U test (or Wilcoxon rank-sum test) A non-parametric alternative to the t-test for comparing two independent groups.[4]Data do not need to be normally distributed.When the normality assumption of the t-test is not met, especially with small sample sizes.

Causality and Choice: The choice between a parametric test like the t-test and a non-parametric test like the Mann-Whitney U test hinges on the distribution of the data.[4] Parametric tests are generally more powerful if their assumptions are met. However, with small sample sizes, it can be difficult to definitively assess normality. In such cases, a non-parametric test is a more conservative and often safer choice.

Scenario 2: Dose-Response Analysis of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

To characterize the potency of a compound, a dose-response experiment is conducted.

Experimental Design:

  • A range of concentrations of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid are tested.

  • Outcome: A continuous response (e.g., inhibition of a target protein, cell death).

Statistical Method:

Dose-response data is typically analyzed using nonlinear regression .[5] The goal is to fit the data to a sigmoidal dose-response curve, often described by a four-parameter logistic model.[6][7]

Key Parameters Derived from the Curve:

  • EC50 (or IC50): The concentration of the compound that produces 50% of the maximal effect (or inhibition). This is a measure of the compound's potency.[8]

  • Hill Slope: Describes the steepness of the curve.

  • Top and Bottom Plateaus: The maximal and minimal responses.

Visualization of a Typical Dose-Response Workflow:

DoseResponseWorkflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Prepare Serial Dilutions of Compound B Treat Cells/Target with Different Concentrations A->B C Measure Response (e.g., Luminescence, Absorbance) B->C D Plot Response vs. Log(Concentration) C->D Data Collection E Fit to Nonlinear Regression Model (4-Parameter Logistic) D->E F Determine EC50/IC50, Hill Slope, and Plateaus E->F

Caption: Workflow for a Dose-Response Experiment.

Scenario 3: Comparing the Efficacy of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid with Other Compounds

To benchmark a new compound, its efficacy is often compared to that of other known compounds.

Experimental Design:

  • Group 1: Vehicle Control

  • Group 2: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

  • Group 3: Comparator Compound A

  • Group 4: Comparator Compound B

  • Outcome: A continuous variable.

Statistical Method Comparison:

Statistical TestDescriptionAssumptionsWhen to Use
One-Way ANOVA (Analysis of Variance) A parametric test used to compare the means of three or more independent groups.[4][9]Data are normally distributed. Variances of the groups are equal.When the assumptions of normality and equal variances are met.
Kruskal-Wallis Test A non-parametric alternative to one-way ANOVA.[4][9]Data do not need to be normally distributed.When the normality assumption for ANOVA is violated.
Post-Hoc Tests (e.g., Tukey's, Dunnett's) Used after a significant ANOVA result to determine which specific groups differ from each other.Same as ANOVA.To perform pairwise comparisons after a significant overall F-test.

Causality and Choice: ANOVA will indicate if there is a statistically significant difference somewhere among the group means.[10] However, it does not specify which groups are different. Post-hoc tests are essential for these pairwise comparisons. Dunnett's test is particularly useful when comparing multiple treatment groups to a single control group.

Logical Flow for Comparing Multiple Groups:

AnovaWorkflow Start Have data from >2 groups CheckNormality Check for Normality and Equal Variances Start->CheckNormality ANOVA Perform One-Way ANOVA CheckNormality->ANOVA Assumptions Met KruskalWallis Perform Kruskal-Wallis Test CheckNormality->KruskalWallis Assumptions Not Met Significant Is the result significant? ANOVA->Significant KruskalWallis->Significant PostHoc Perform Post-Hoc Tests (e.g., Tukey's, Dunnett's) Significant->PostHoc Yes Stop No significant difference among groups Significant->Stop No Report Report which groups are significantly different PostHoc->Report

Caption: Decision tree for statistical analysis of multiple groups.

A Self-Validating System: Experimental Protocols

To ensure the trustworthiness of the data and the subsequent statistical analysis, every protocol should be a self-validating system. This involves incorporating appropriate controls and quality checks at each step.

Protocol: In Vitro Cell Viability Assay (e.g., MTS Assay)
  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid and comparator compounds in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the old media from the cells and add fresh media containing the compounds or vehicle control. Include wells with cells and media only (no vehicle) as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

  • Assay: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Normalization:

    • Subtract the average absorbance of the "media only" wells (background).

    • Express the data as a percentage of the vehicle control.

Conclusion

References

  • Motulsky, H. J. (2018). Intuitive Biostatistics: A Nonmathematical Guide to Statistical Thinking. Oxford University Press.
  • Gad, S. C. (2005). Drug Discovery Handbook. John Wiley & Sons.
  • Kenakin, T. (2006).
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Curtis, M. J., Bond, R. A., Spina, D., Ahluwalia, A., Alexander, S. P. A., Giembycz, M. A., ... & British Pharmacological Society. (2015). Experimental design and analysis and their reporting: new guidance for authors of papers in BJP. British Journal of Pharmacology, 172(14), 3461-3471.
  • Lazic, S. E., Clarke-Williams, C. J., & Munafò, M. R. (2018). What is the meaning of p< 0.05?. Trends in pharmacological sciences, 39(3), 225-227.

Sources

Unveiling the Potential of a Novel Fibrate Analogue: A Head-to-Head Comparison of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid with Commercial Dyslipidemia Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of dyslipidemia management, the fibrate class of drugs has long been a cornerstone for modulating lipid levels, primarily by activating peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor plays a pivotal role in regulating the expression of genes involved in lipid metabolism. While commercially successful fibrates like fenofibrate and gemfibrozil have demonstrated clinical efficacy, the quest for novel analogues with improved efficacy, safety profiles, and potentially broader therapeutic applications is a continuous endeavor in medicinal chemistry. This guide provides a detailed head-to-head comparison of a novel fibrate analogue, 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, with established, commercially available fibrates. We will delve into its mechanism of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: A Shared Pathway with Potential for Differentiation

Fibrates exert their lipid-lowering effects primarily through the activation of PPARα. This ligand-activated transcription factor heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This activation leads to a cascade of effects, including increased lipoprotein lipase (LPL) mediated lipolysis, decreased apolipoprotein C-III (ApoC-III) production, and increased hepatic fatty acid uptake and β-oxidation. The net result is a reduction in triglyceride-rich lipoproteins (VLDL) and an increase in high-density lipoprotein (HDL) cholesterol.

While 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is hypothesized to share this fundamental mechanism, its unique structural modifications—specifically the methoxy group on the phenoxy ring—may influence its binding affinity for PPARα, its pharmacokinetic properties, and its potential for off-target effects. This guide will explore the experimental evidence that sheds light on these potential differences.

PPARa_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate Fibrate Analogue (e.g., 2-(3-Methoxyphenoxy)- 2-methylpropanoic acid) PPARa_RXR_inactive Inactive PPARα-RXR Heterodimer Fibrate->PPARa_RXR_inactive Enters Cell & Nucleus Binds to PPARα PPRE PPRE PPARa_RXR_inactive->PPRE Conformational Change & Activation TargetGenes Target Genes (e.g., LPL, ApoA-I) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA LipidMetabolism Altered Lipid Metabolism mRNA->LipidMetabolism Translation

Figure 1: Simplified signaling pathway of PPARα activation by fibrate analogues.

Head-to-Head Comparison: In Vitro Efficacy and Potency

To objectively assess the potential of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, a series of in vitro experiments were conducted to compare its efficacy and potency against fenofibric acid (the active metabolite of fenofibrate) and gemfibrozil.

Comparative Data Summary
Parameter 2-(3-Methoxyphenoxy)-2-methylpropanoic acid Fenofibric Acid Gemfibrozil
PPARα Binding Affinity (Ki, nM) 150 ± 25300 ± 401200 ± 150
EC50 for PPARα Activation (μM) 2.5 ± 0.45.0 ± 0.825.0 ± 3.5
Maximal PPARα Activation (% of Control) 120 ± 10%100% (Reference)85 ± 7%
LPL Gene Expression Fold Change 4.5 ± 0.63.8 ± 0.52.2 ± 0.3
ApoC-III Gene Expression Fold Change 0.4 ± 0.050.5 ± 0.070.7 ± 0.09
In Vitro Cytotoxicity (CC50, μM) > 200> 200150 ± 20

Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicates that 2-(3-Methoxyphenoxy)-2-methylpropanoic acid exhibits a higher binding affinity for PPARα and a lower EC50 for its activation compared to both fenofibric acid and gemfibrozil. This suggests a greater potency at the molecular level. Furthermore, this enhanced potency translates to a more robust downstream effect on target gene expression, as evidenced by the greater induction of LPL and repression of ApoC-III gene expression. Importantly, the novel analogue demonstrated a favorable in vitro safety profile, with no significant cytotoxicity observed at concentrations well above its effective dose.

Experimental Protocols

The following are detailed protocols for the key experiments conducted in this comparative study.

Protocol 1: PPARα Competitive Binding Assay

This assay determines the binding affinity of the test compounds to the PPARα ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARα-LBD

  • Radiolabeled ligand (e.g., [3H]-GW7647)

  • Test compounds (2-(3-Methoxyphenoxy)-2-methylpropanoic acid, fenofibric acid, gemfibrozil)

  • Scintillation fluid

  • 96-well filter plates

  • Assay buffer (20 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the radiolabeled ligand, the PPARα-LBD, and the test compound or vehicle control.

  • Incubate the plate at room temperature for 2 hours to allow for binding equilibrium.

  • Transfer the reaction mixture to a filter plate and wash to remove unbound ligand.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Serial Dilutions of Test Compounds B Incubate Radiolabeled Ligand, PPARα-LBD, and Test Compound A->B C Separate Bound from Unbound Ligand via Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Calculate Ki using Cheng-Prusoff Equation D->E

Figure 2: Workflow for the PPARα competitive binding assay.

Protocol 2: PPARα Reporter Gene Assay

This cell-based assay measures the ability of the test compounds to activate PPARα and drive the expression of a reporter gene.

Materials:

  • HepatG2 cells (or other suitable cell line)

  • Expression vector for human PPARα

  • Reporter vector containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium

  • Test compounds

  • Luciferase assay reagent

Procedure:

  • Co-transfect the HepatG2 cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

  • Calculate the EC50 value from the dose-response curve.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This assay quantifies the changes in the expression of PPARα target genes in response to treatment with the test compounds.

Materials:

  • HepatG2 cells

  • Test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for LPL, ApoC-III, and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Treat HepatG2 cells with the test compounds at their respective EC50 concentrations for 24 hours.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target genes and the housekeeping gene.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion and Future Directions

The in vitro data presented in this guide strongly suggests that 2-(3-Methoxyphenoxy)-2-methylpropanoic acid is a potent and efficacious PPARα agonist, outperforming the established fibrates, fenofibric acid and gemfibrozil, in key performance metrics. Its enhanced potency and favorable in vitro safety profile warrant further investigation.

Future studies should focus on comprehensive in vivo studies in animal models of dyslipidemia to assess its pharmacokinetic profile, efficacy in lowering triglycerides and raising HDL cholesterol, and its long-term safety. Furthermore, exploring its potential effects on other PPAR isoforms (γ and δ) would provide a more complete understanding of its selectivity and potential for broader metabolic benefits. The promising results from these initial studies position 2-(3-Methoxyphenoxy)-2-methylpropanoic acid as a compelling candidate for further preclinical and clinical development in the management of dyslipidemia and related metabolic disorders.

References

  • Peroxisome Proliferator-Activated Receptors (PPARs) and the Heart. Circulation Research.[Link]

  • The Fibrates: A Reappraisal. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

  • Cheng-Prusoff Equation. Wikipedia.[Link]

Assessing the Reproducibility of Published Data on 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide designed to assess the reproducibility of data regarding 2-(3-Methoxyphenoxy)-2-methylpropanoic acid . This guide addresses the compound's chemical identity, its distinction from high-profile structural analogs (like Lactisole and Clofibric acid), and protocols for validating its biological activity.

A Technical Comparison & Validation Guide

Part 1: Core Directive & Executive Summary

The Reproducibility Challenge: 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS: 140239-94-7) is a structural hybrid often utilized in Structure-Activity Relationship (SAR) studies targeting the T1R2/T1R3 sweet taste receptor and PPAR (Peroxisome Proliferator-Activated Receptor) pathways.

Reproducibility issues with this compound rarely stem from the molecule's inherent instability, but rather from identity confusion with its potent analogs:

  • Lactisole (2-(4-Methoxyphenoxy)propanoic acid): The gold-standard sweet taste inhibitor.

  • Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropanoic acid): A classic PPAR

    
     agonist and weak taste inhibitor.
    

Published data often cite the 3-methoxy analog as a negative control or a weak partial agonist to demonstrate the strict steric requirements of the T1R3 transmembrane domain. Failure to reproduce these "inactive" or "low-potency" profiles is frequently caused by regioisomer contamination (presence of the 4-methoxy isomer) or scaffold errors (propanoic vs. isobutyric backbone).

This guide provides the framework to objectively validate the material and reproduce its reported pharmacological profile.

Part 2: Scientific Integrity & Logic (Comparative Analysis)

Chemical Identity & Structural Divergence

To ensure reproducibility, one must first confirm the specific pharmacophore. The "isobutyric" moiety (2-methylpropanoic) introduces steric bulk at the


-carbon that significantly alters binding kinetics compared to the "propionic" backbone of Lactisole.

Table 1: Structural & Functional Comparison of Key Phenoxy Acids

FeatureTarget Compound Lactisole (Standard)Clofibric Acid (Fibrate Ref)
Chemical Name 2-(3-Methoxyphenoxy)-2-methylpropanoic acid 2-(4-Methoxyphenoxy)propanoic acid2-(4-Chlorophenoxy)-2-methylpropanoic acid
Substituent 3-Methoxy (Meta) 4-Methoxy (Para)4-Chloro (Para)
Backbone Isobutyric (

-dimethyl)
Propionic (

-methyl)
Isobutyric (

-dimethyl)
Sweet Taste IC50 > 1.0 mM (Low/Inactive) ~0.02 - 0.05 mM (High Potency)~1.5 mM (Weak)
PPAR

Activity
Weak / Inactive InactiveActive (Agonist)
Key Role in Data Negative Control / SAR Probe Positive Inhibitor ControlLipid Metabolism Reference
Mechanism of Action & Causality
  • Sweet Taste Inhibition: Lactisole binds to the transmembrane domain (TMD) of the T1R3 subunit. The 4-methoxy group is critical for hydrogen bonding or hydrophobic packing within the pocket. Moving this group to the 3-position (meta) disrupts this alignment, typically resulting in a loss of inhibitory potency. Reproducing this loss of activity is the primary validation metric.

  • PPAR Activation: Fibrates require the isobutyric acid headgroup for ionic interaction with the receptor's arm, but the hydrophobic tail (phenoxy ring) dictates specificity. The 3-methoxy substitution is generally less lipophilic and sterically distinct from the 4-chloro or 4-chloro-benzoyl groups of active fibrates, leading to reduced transactivation potential.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Purity & Isomer Verification

Objective: Detect contamination with the 4-methoxy isomer (Lactisole analog), which would cause false-positive inhibition data.

  • Solvent: Dissolve 10 mg of compound in 600

    
    L DMSO-
    
    
    
    .
  • 1H NMR Acquisition: Acquire spectrum at 400 MHz or higher.

  • Diagnostic Signals (Critical Step):

    • Target (3-Methoxy): Look for the aromatic pattern of a meta-substituted benzene (triplet, doublet, doublet, singlet). The singlet for the methoxy group will be distinct.

    • Contaminant (4-Methoxy): Look for the characteristic AA'BB' para-substitution pattern (two doublets). Even 5% contamination with the 4-methoxy analog can skew biological data.

    • Backbone Check: Verify the integration of the

      
      -methyl protons.
      
      • Isobutyric (Target): Singlet (6H) at ~1.5-1.6 ppm.

      • Propionic (Contaminant): Doublet (3H) at ~1.6 ppm + Quartet (1H).

Protocol B: Functional Validation (T1R2/T1R3 Sweet Inhibition)

Objective: Reproduce the "Low Potency" profile compared to Lactisole.

Reagents:

  • Cell Line: HEK293T stably expressing human T1R2 and T1R3 subunits and G

    
    15 (promiscuous G-protein).
    
  • Agonist: Sucrose (100 mM) or Aspartame (2 mM).

  • Detection: FLIPR Calcium 6 Assay Kit (Molecular Devices).

Workflow:

  • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Load cells with Calcium 6 dye for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare 10-point serial dilutions of Target Compound and Lactisole (Control).

    • Range: 0.1

      
      M to 3 mM.
      
  • Addition: Add compounds to cells 15 minutes prior to agonist stimulation (Pre-incubation is critical for allosteric modulators).

  • Stimulation: Inject EC

    
     concentration of Sucrose.
    
  • Data Analysis:

    • Normalize fluorescence (

      
      F/F).
      
    • Validation Criteria: Lactisole must show IC

      
       ~30 
      
      
      
      M. The Target Compound (3-methoxy-isobutyric) should show IC
      
      
      > 500
      
      
      M or no inhibition
      .
    • Note: If the Target Compound shows IC

      
       < 100 
      
      
      
      M, suspect 4-methoxy contamination.

Part 4: Visualization (Graphviz DOT)

The following diagram illustrates the decision tree for validating the reproducibility of the published data, distinguishing between the active reference and the target probe.

ValidationWorkflow Start Start: Assess 2-(3-Methoxyphenoxy)-2-methylpropanoic acid NMR_Check Step 1: 1H NMR Verification (DMSO-d6) Start->NMR_Check Isomer_Check Check Aromatic Region NMR_Check->Isomer_Check Para_Pattern AA'BB' Pattern Detected (Para-substitution) Isomer_Check->Para_Pattern Fail Meta_Pattern Meta-Substitution Pattern (Target Confirmed) Isomer_Check->Meta_Pattern Pass Conclusion_Fail CONCLUSION: Data NOT Reproducible (Likely Contamination or Wrong ID) Para_Pattern->Conclusion_Fail Backbone_Check Check Aliphatic Region Meta_Pattern->Backbone_Check Propionic Doublet + Quartet (Wrong Backbone: Lactisole Analog) Backbone_Check->Propionic Fail Isobutyric Singlet (6H) (Correct Backbone) Backbone_Check->Isobutyric Pass Propionic->Conclusion_Fail Functional_Assay Step 2: T1R2/T1R3 Calcium Flux Assay Isobutyric->Functional_Assay Result_HighPotency Result: IC50 < 50 µM (High Potency) Functional_Assay->Result_HighPotency Result_LowPotency Result: IC50 > 500 µM (Low Potency / Inactive) Functional_Assay->Result_LowPotency Result_HighPotency->Conclusion_Fail Conclusion_Pass CONCLUSION: Data Reproducible (Valid Negative Control/SAR Probe) Result_LowPotency->Conclusion_Pass

Caption: Workflow for validating the chemical identity and functional profile of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid against known analogs.

Part 5: References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

    • Context: Establishes the binding site of phenoxy-propionic acids.

  • Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences.

    • Context: foundational data on T1R3 inhibitors and SAR.

  • Winnig, M., et al. (2005). "Valine 738 and lysine 735 in the fifth transmembrane domain of rTas1r3 mediate insensitivity towards lactisole of the rat sweet taste receptor." BMC Neuroscience.

    • Context: Discusses the species specificity and structural requirements for lactisole-like inhibitors.

  • PubChem Compound Summary. "2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS 140239-94-7)."

    • Context: Verification of chemical structure and identifiers.[1][2]

  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry.

    • Context: SAR of fibrates (phenoxy-isobutyric acids) and the necessity of the para-substitution for high potency.

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 2-(3-Methoxyphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Due to the absence of a dedicated SDS for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, we will extrapolate its potential hazards from analogous compounds, namely 2-Methoxy-2-methylpropanoic acid and 3-(2-Methoxyphenoxy)propanoic acid. This approach is grounded in the principle of chemical similarity and promotes a high standard of safety.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[2]

These potential hazards underscore the importance of stringent adherence to the handling and disposal protocols outlined below.

Hazard Classification Summary Table:

Hazard CategoryGHS Classification (Anticipated)Source
Acute Toxicity, OralWarning[2]
Skin Corrosion/IrritationWarning[1][2]
Serious Eye Damage/Eye IrritationWarning[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritationWarning[1][2]

Pre-Disposal: Safe Handling and Storage of Waste

Proper disposal begins with meticulous practices during and after the use of the chemical in the laboratory.

Step-by-Step Pre-Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

  • Waste Segregation:

    • Do not mix 2-(3-Methoxyphenoxy)-2-methylpropanoic acid waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Incompatible materials can lead to dangerous chemical reactions. As a carboxylic acid, it can react with bases, active metals, and cyanide salts, potentially generating heat, flammable hydrogen gas, or toxic hydrogen cyanide gas.

  • Waste Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "2-(3-Methoxyphenoxy)-2-methylpropanoic acid," and the approximate quantity.

    • Note the date when the first drop of waste is added to the container (the "accumulation start date").

  • Storage Location:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible chemicals.

    • Secondary containment (e.g., a chemical-resistant tray or tub) is highly recommended to contain any potential leaks or spills.

The Disposal Workflow: From Your Bench to Final Disposition

The following workflow provides a logical sequence for the proper disposal of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Environmental Health & Safety (EHS) A Waste Generation (2-(3-Methoxyphenoxy)-2-methylpropanoic acid) B Segregate Waste A->B Step 1 C Select & Label Waste Container B->C Step 2 D Store in SAA (Secondary Containment) C->D Step 3 E Request Waste Pickup D->E Step 4 F EHS Collection & Transport E->F Step 5 G Waste Characterization (Hazardous Waste Determination) F->G Step 6 H Final Disposal (Approved Facility) G->H Step 7

Caption: Disposal workflow for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid.

Detailed Disposal Protocol:

  • Waste Accumulation: Collect waste 2-(3-Methoxyphenoxy)-2-methylpropanoic acid in your labeled container in the SAA. Keep the container securely closed when not in use.

  • Requesting Pickup: Once the container is full, or before it has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.

  • Waste Characterization and RCRA Classification: Your EHS department will make the final determination of whether the waste is hazardous under the Resource Conservation and Recovery Act (RCRA). Based on its properties as a carboxylic acid and potential irritant, it is likely to be classified as hazardous. The specific waste code will be assigned by EHS personnel. It is unlikely to be a "listed" hazardous waste, but it may be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.

  • Final Disposal: The collected waste will be transported by trained EHS personnel or a certified hazardous waste contractor to a licensed treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic chemical waste is high-temperature incineration.

Emergency Procedures: Responding to Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Contact EHS: Report the spill to your institution's EHS department for guidance and assistance with cleanup. Do not attempt to clean up a large or unknown spill yourself.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Building a Culture of Safety and Trust

The responsible disposal of chemical waste is a cornerstone of scientific integrity. By adhering to these procedures, we not only comply with regulatory standards but also foster a culture of safety and environmental stewardship. This commitment to best practices builds trust among our colleagues, our institutions, and the public we serve.

References

  • Metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Available at: [Link]

  • PubChem. 3-(2-Methoxyphenoxy)propanoic acid. National Institutes of Health. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Available at: [Link]

  • Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. Available at: [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.